Allyl sorbate
Description
Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-3-5-6-7-9(10)11-8-4-2/h3-7H,2,8H2,1H3/b5-3+,7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNZYQJBZIJLCL-TWTPFVCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884391 | |
| Record name | Allyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to light yellow liquid with a fruital pineapple-like odour | |
| Record name | Allyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in ethanol | |
| Record name | Allyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945 -0.947 | |
| Record name | Allyl sorbate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/191/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
7493-75-6, 30895-79-5, 71617-07-7 | |
| Record name | 2-Propen-1-yl (2E,4E)-2,4-hexadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl sorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadienoic acid, 2-propenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030895795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl hexadienoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071617077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Hexadienoic acid, 2-propen-1-yl ester, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl hexadienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.795 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 30895-79-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437U27070O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Propenyl 2,4-hexadienoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036227 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to Allyl Sorbate for Researchers and Drug Development Professionals
Abstract
Allyl sorbate, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a versatile organic compound with established applications in the flavor and fragrance industry. However, its unique chemical structure, featuring a reactive allyl group and a conjugated diene system, presents largely untapped potential for broader applications in organic synthesis, polymer chemistry, and medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, safety and handling guidelines, and an expert perspective on its current and prospective applications for researchers, chemists, and professionals in drug development.
Introduction: Beyond the Flavor Profile
While primarily recognized for its characteristic fruity, pineapple-like aroma, this compound (CAS No: 30895-79-5; alternative CAS No: 7493-75-6) is a molecule of significant interest to the discerning synthetic chemist.[1] The convergence of an activated ester, a readily functionalizable allyl moiety, and a conjugated diene system within a single, relatively simple molecule makes it a compelling building block for a variety of chemical transformations.
This guide moves beyond the compound's organoleptic properties to explore its scientific and technical attributes. We will delve into the causality behind its synthesis, the logic of its potential reactivity, and the authoritative data that underpins its safe and effective use in a research and development setting.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any experimental design. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 30895-79-5, 7493-75-6 | [2][3] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Fruity, pineapple-like | [1] |
| Boiling Point | 207-208 °C at 760 mmHg | [1] |
| Density | 0.945 - 0.947 g/cm³ at 25 °C | [2] |
| Refractive Index | ~1.506 | [2] |
| Solubility | Soluble in ethanol; sparingly soluble in water (approx. 330.4 mg/L at 25 °C) | [1][2] |
| Flash Point | ~92.7 °C (199 °F) | [1] |
| logP (o/w) | ~2.267 | [1] |
The spectroscopic data for this compound is consistent with its structure, featuring characteristic signals for the allyl and sorbate moieties in ¹H and ¹³C NMR, and key vibrational modes in IR spectroscopy.
Synthesis of this compound: A Practical Protocol
The most direct and common method for the synthesis of this compound is the Fischer esterification of sorbic acid with allyl alcohol, catalyzed by a strong acid. This reversible reaction is driven to completion by removing water as it is formed.[4]
Reaction Mechanism: Fischer-Speier Esterification
The Fischer-Speier esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of sorbic acid, activating it towards nucleophilic attack by the hydroxyl group of allyl alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation by a weak base, such as water or another molecule of the alcohol, regenerates the acid catalyst and affords the final ester product.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Fischer esterification and the synthesis of similar allyl esters.[5][6][7]
Materials:
-
Sorbic acid (1.0 eq)
-
Allyl alcohol (3.0 eq, used in excess to drive the equilibrium)
-
Concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask equipped with a Dean-Stark trap and reflux condenser
-
Heating mantle and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add sorbic acid, allyl alcohol, and toluene.
-
Catalyst Addition: With stirring, carefully add the concentrated sulfuric acid.
-
Reflux and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected, indicating the reaction is nearing completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
-
Self-Validation: The purity of the synthesized this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), ¹H NMR, and ¹³C NMR. The refractive index can also be measured and compared to the literature value.
Safety and Handling
This compound is classified as an irritant.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Use only in a well-ventilated area.
-
Personal Protective Equipment: Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.
Applications in Research and Development
While the primary commercial application of this compound is in the flavor and fragrance industry, its chemical functionalities suggest several promising avenues for research and development.
Potential in Medicinal Chemistry and Drug Discovery
The sorbate moiety itself is known for its antimicrobial properties.[8][9] The esterification to form this compound may modulate this activity, potentially enhancing its efficacy or altering its spectrum of activity. Furthermore, the broader class of allyl-containing compounds has garnered significant attention in medicinal chemistry for their diverse biological activities, including anticancer properties.[6] Allyl sulfur compounds, for instance, have been shown to induce cell cycle arrest and apoptosis in cancer cells.[10] While specific studies on the biological activity of this compound are limited, its structure warrants investigation as a potential lead compound or a scaffold for the development of novel therapeutic agents.
Role in Organic Synthesis
The allyl group is a versatile functional handle in organic synthesis. Allyl esters, including this compound, can serve as protecting groups for carboxylic acids.[11] They are stable under a range of conditions but can be selectively cleaved under mild conditions, often using palladium catalysis. This orthogonality makes them valuable in multi-step syntheses of complex molecules.
The conjugated diene of the sorbate backbone can also participate in various cycloaddition reactions, such as the Diels-Alder reaction, providing a pathway to complex cyclic structures.
Applications in Polymer Chemistry
Allyl monomers are known to undergo polymerization, although often with slower kinetics compared to vinyl monomers.[12][13][14] this compound can potentially be used as a monomer or co-monomer in the synthesis of functional polymers. The ester group introduces polarity, and the conjugated diene system offers sites for cross-linking or post-polymerization modification.[15] This could lead to the development of novel materials with tailored properties for applications such as coatings, adhesives, or specialty resins.
Conclusion and Future Outlook
This compound is a readily accessible and chemically rich molecule that holds significant promise beyond its current applications. For the medicinal chemist, it represents an intriguing starting point for the exploration of new bioactive compounds, leveraging the known properties of both sorbates and other allyl-containing molecules. For the synthetic chemist, it is a versatile building block, offering opportunities for protecting group strategies and the construction of complex molecular architectures. As the demand for novel functional molecules and materials continues to grow, a deeper investigation into the chemistry and biological activity of this compound is a worthy endeavor for the scientific community.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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The Good Scents Company. This compound. [Link]
- Sofos, J. N., & Busta, F. F. (1981). Antimicrobial Activity of Sorbate. Journal of Food Protection, 44(8), 614–622.
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ResearchGate. A Simple Combinatorial Experiment Based on Fischer Esterification. An Experiment Suitable for the First-Semester Organic Chemistry Lab. [Link]
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MDPI. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. [Link]
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MDPI. Allyl Syringate. [Link]
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ResearchGate. Polymerisation of Allyl Compounds. [Link]
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PubMed. Antimicrobial Activity of Sorbate. [Link]
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PubMed Central. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. [Link]
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DSpace@MIT. Experiment 5: Fischer Esterification. [Link]
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Molbase. This compound | 7493-75-6. [Link]
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Semantic Scholar. Antimicrobial Activity of Sorbate. [Link]
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Chemistry Steps. Fischer Esterification. [Link]
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National Center for Biotechnology Information. Allyl isovalerate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
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Cytotoxicity and Genotoxicity of Sunset Yellow and Potassium Sorbate in Jurkat Cell Line. [Link]
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INCHEM. Allyl Isovalerate (IARC Summary & Evaluation, Volume 36, 1985). [Link]
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PubMed. Possible mechanism by which allyl sulfides suppress neoplastic cell proliferation. [Link]
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Figshare. Synthesis, Characterization, and Some Properties of Cp*W(NO)(H)(η3‑allyl) Complexes. [Link]
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National Center for Biotechnology Information. Allyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
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MDPI. Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. [Link]
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PubMed. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. [Link]
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PubMed. The potential genotoxicity of sorbates: effects on cell cycle in vitro in V79 cells and somatic mutations in Drosophila. [Link]
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ResearchGate. Allyl Monomers and Polymers. [Link]
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An In-Depth Technical Guide to Allyl Sorbate: Physicochemical Properties, Synthesis, and Analysis
Executive Summary: This guide provides a comprehensive technical overview of allyl sorbate, a key organic ester utilized primarily in the flavor and fragrance industries. We delve into its fundamental physicochemical properties, including its molecular weight and chemical formula, and present them in a clear, tabular format. This document details a robust laboratory-scale synthesis protocol based on Fischer-Speier esterification, explaining the chemical principles that govern the reaction. Furthermore, we outline standard analytical methodologies, such as Gas Chromatography-Mass Spectrometry (GC-MS), for the structural verification and purity assessment of the synthesized compound. This guide is intended for researchers, chemists, and professionals in drug development and chemical manufacturing who require a practical and scientifically grounded understanding of this compound.
Introduction to this compound
This compound, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is an organic compound classified as an ester of sorbic acid and allyl alcohol.[] It is recognized for its characteristic fruity, pineapple-like aroma, which has led to its application as a flavoring agent and fragrance ingredient.[2] The molecule combines the conjugated diene structure of the sorbate moiety with the reactive allyl group, making it a subject of interest for further chemical transformations.
Several identifiers are used for this compound, with the specific stereoisomer being a key distinction. The most common form is the (2E,4E) or trans,trans isomer.
-
IUPAC Name: prop-2-enyl (2E,4E)-hexa-2,4-dienoate[]
-
Common Synonyms: Allyl 2,4-hexadienoate, Sorbic acid allyl ester, FEMA 2041[2][3][4]
-
CAS Number: 7493-75-6 for the (2E,4E)-isomer; 30895-79-5 for the undefined or racemic isomer[][2][5]
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, application, and analysis. It typically presents as a colorless to pale yellow liquid under standard conditions.[6][7] Key quantitative data are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [][4][6][8] |
| Molecular Weight | 152.19 g/mol | [][3][4][8] |
| Appearance | Colorless to pale yellow liquid | [2][6][7] |
| Boiling Point | 207-208 °C at 760 mmHg | [4][6][7] |
| Density | 0.934 - 0.947 g/cm³ at 25 °C | [][2][4][7] |
| Flash Point | ~92.2 - 92.7 °C | [4][7] |
| Refractive Index | ~1.506 at 20 °C | [2][7] |
| Solubility | Soluble in ethanol; sparingly soluble in water (~330 mg/L at 25 °C) | [][2][6][7] |
Synthesis of this compound
The most direct and common method for synthesizing this compound is through the Fischer-Speier esterification of sorbic acid with allyl alcohol. This reaction is acid-catalyzed and reversible.
Causality Behind Experimental Choices
Fischer-Speier Esterification is employed due to the ready availability of the starting materials: sorbic acid and allyl alcohol.[9][10] The reaction involves the protonation of the carbonyl oxygen of sorbic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. This allows for the nucleophilic attack by the hydroxyl group of allyl alcohol.
To ensure a high yield, the equilibrium of this reversible reaction must be shifted towards the product side. This is achieved by two primary strategies within the protocol:
-
Use of Excess Reactant: Allyl alcohol is used in excess to drive the reaction forward according to Le Châtelier's principle.
-
Removal of Water: The water produced as a byproduct is continuously removed from the reaction mixture using a Dean-Stark apparatus. This prevents the reverse reaction (ester hydrolysis) from occurring.
Post-reaction, a basic wash (sodium bicarbonate) is essential to neutralize the acid catalyst and remove any unreacted sorbic acid. A final purification step, typically vacuum distillation, is required to separate the desired ester from the excess allyl alcohol and any non-volatile impurities.
Detailed Experimental Protocol: Esterification
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar to the flask.
-
Reagent Charging: To the flask, add sorbic acid (e.g., 0.1 mol), excess allyl alcohol (e.g., 0.3 mol), and an appropriate solvent such as toluene (to aid in azeotropic water removal, ~50 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (5-10 drops) to the stirred mixture.
-
Reaction: Heat the mixture to reflux using a heating mantle. Continue refluxing for 3-5 hours, monitoring the collection of water in the Dean-Stark trap. The reaction is considered complete when water ceases to collect.
-
Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Aqueous Workup:
-
Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Wash the organic layer with water (2x).
-
Wash the organic layer with brine (saturated NaCl solution) to facilitate phase separation.
-
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and excess allyl alcohol solvent via rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound via Fischer esterification.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, standard analytical techniques are employed. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly effective for this purpose.
Self-Validating System: GC-MS Analysis
The use of GC-MS provides a self-validating system for product confirmation.
-
Gas Chromatography (GC): This technique separates the components of the sample based on their volatility and interaction with the stationary phase. A pure sample of this compound should yield a single, sharp peak at a characteristic retention time, confirming its purity.
-
Mass Spectrometry (MS): The mass spectrometer fragments the molecule eluting from the GC column and detects these fragments based on their mass-to-charge ratio. The resulting fragmentation pattern is a unique "fingerprint" for the molecule. This spectrum can be compared against known databases or analyzed to confirm that the molecular weight (parent ion peak) and fragmentation pattern match the structure of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a standard non-polar capillary column (e.g., DB-5ms or HP-5ms). Set a temperature program, for example: initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min. Use helium as the carrier gas.
-
MS: Operate in electron ionization (EI) mode at 70 eV. Set the mass scan range from 40 to 300 amu.
-
-
Injection: Inject 1 µL of the prepared sample into the GC inlet.
-
Data Acquisition: Start the data acquisition for both the GC chromatogram and the MS spectra.
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to determine the retention time and purity (peak area percentage).
-
Extract the mass spectrum for the primary peak.
-
Confirm the presence of the molecular ion peak (M⁺) at m/z = 152.
-
Analyze the fragmentation pattern for characteristic fragments of the sorbate and allyl moieties.
-
Analytical Workflow Diagram
Caption: Standard workflow for the analytical validation of this compound.
Applications and Relevance
This compound is primarily used as a synthetic flavoring substance and fragrance ingredient in various consumer products.[2][6] Its designation as FEMA number 2041 underscores its established use in the food industry, although regulatory status should always be verified for specific applications and jurisdictions.[2][3][6] The presence of the allyl group, a substituent with the formula −CH₂−CH=CH₂, also makes it a potentially useful monomer or intermediate in polymer chemistry and organic synthesis.[11]
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][6][7] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound.[6][7] All work should be conducted in a well-ventilated fume hood.
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Perflavory. (n.d.). (E,E)-allyl sorbate, 7493-75-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Organic Syntheses. (n.d.). Allyl alcohol. Retrieved from [Link]
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ITOCHU Chemicals America Inc. (n.d.). Chemicals, Purification and Packaging products Distributor & Suppliers. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Allyl Alcohol. Retrieved from [Link]
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A Technical Guide to prop-2-enyl (2E,4E)-hexa-2,4-dienoate (Allyl Sorbate)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of prop-2-enyl (2E,4E)-hexa-2,4-dienoate, commonly known as allyl sorbate. It details the compound's nomenclature, physicochemical properties, synthesis, and spectral characterization. Special emphasis is placed on the scientific rationale behind its synthesis and purification, its known biological activities, and the potential relevance of its structural motifs—the sorbate backbone and the allyl group—in the context of medicinal chemistry and drug development. This guide is intended to serve as a foundational resource for researchers utilizing or considering this molecule in their work.
Introduction and Nomenclature
This compound is an organic ester formed from sorbic acid and allyl alcohol. The sorbate moiety, a conjugated dienoic acid, is well-established as an antimicrobial agent, particularly against molds and yeasts.[1] The allyl group is a highly reactive and versatile functional group found in numerous natural products and is employed as a key building block in organic synthesis and medicinal chemistry.[2][3]
The formal IUPAC name for this compound is prop-2-enyl (2E,4E)-hexa-2,4-dienoate . The "(2E,4E)" designation specifies the trans configuration of both double bonds within the hexa-2,4-dienoate backbone, which is the most stable and common isomer.
Structure and Synonyms
The chemical structure of this compound combines the key features of its parent molecules.
Caption: Chemical structure of prop-2-enyl (2E,4E)-hexa-2,4-dienoate.
Due to its use in various industries, this compound is known by several names. A comprehensive list is provided in Table 1 for clear identification and literature searching.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| Common Name | This compound |
| IUPAC Name | prop-2-enyl (2E,4E)-hexa-2,4-dienoate[4] |
| Synonyms | Allyl 2,4-hexadienoate, Sorbic acid, allyl ester, Allyl hexa-2,4-dienoate, 2,4-Hexadienoic acid, 2-propenyl ester, (2E,4E)-[4] |
| CAS Number | 7493-75-6, 30895-79-5[4] |
| Molecular Formula | C₉H₁₂O₂[4] |
| FEMA Number | 2041[4] |
Physicochemical and Safety Data
Understanding the physical properties of this compound is essential for its handling, formulation, and application. It is a colorless to light yellow liquid characterized by a fruity, pineapple-like odor.[4] Key quantitative data are summarized in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 207-208 °C at 760 mmHg (est.) | [5] |
| Density | 0.945 - 0.947 g/cm³ | [4] |
| Refractive Index | 1.506 (at 20 °C) | [4] |
| Flash Point | 92.7 °C (199.0 °F) (est.) | [5] |
| Solubility | Soluble in ethanol; sparingly soluble in water | [4][5] |
Safety and Handling
From a toxicological standpoint, this compound is classified as an irritant. According to the Globally Harmonized System (GHS), it poses specific hazards that require appropriate handling procedures in a laboratory setting.[4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Expertise in Practice: When handling this compound, standard personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors, which can cause respiratory tract irritation. In case of skin contact, the affected area should be washed immediately with soap and water. Eye contact requires flushing with copious amounts of water for at least 15 minutes and seeking medical attention.
Synthesis and Characterization
The most direct and common method for preparing this compound is through the Fischer-Speier esterification . This is a classic acid-catalyzed condensation reaction between a carboxylic acid (sorbic acid) and an alcohol (allyl alcohol).[6]
Mechanism of Synthesis: Fischer Esterification
The Fischer esterification is a reversible, equilibrium-driven process. The mechanism involves several key steps, each of which is critical for understanding how to optimize the reaction for high yield.[7]
Caption: Key mechanistic steps of the Fischer esterification for this compound synthesis.
Causality in Experimental Design: The reversibility of this reaction presents the primary challenge.[8] To drive the equilibrium toward the product (this compound), two main strategies are employed, consistent with Le Châtelier's principle:
-
Use of Excess Reagent: The reaction is typically run using a large excess of one reactant, usually the less expensive one. In this case, allyl alcohol is often used in excess to maximize the conversion of sorbic acid.[6]
-
Removal of Water: As water is a product, its removal from the reaction mixture will continuously shift the equilibrium to the right. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[9]
Experimental Protocol: Synthesis of this compound
This protocol describes a self-validating system for the laboratory-scale synthesis of this compound.
Materials:
-
Sorbic acid ((2E,4E)-hexa-2,4-dienoic acid)
-
Allyl alcohol (prop-2-en-1-ol)
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)
-
Toluene (solvent for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
-
Charging Reactants: To the flask, add sorbic acid (1.0 eq), allyl alcohol (3.0 eq), p-toluenesulfonic acid (0.05 eq), and toluene (approx. 2 mL per gram of sorbic acid).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Toluene and water will form an azeotrope, collecting in the Dean-Stark trap. The denser water will separate to the bottom, while the toluene will overflow back into the reaction flask. Continue reflux until no more water is collected in the trap (typically 3-5 hours).
-
Work-up & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2x) to neutralize the acidic catalyst. (Trustworthiness Check: Observe for cessation of CO₂ effervescence, indicating complete acid neutralization.)
-
Water (1x).
-
Saturated NaCl solution (1x) to break any emulsions and begin the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate in vacuo using a rotary evaporator to remove the toluene and excess allyl alcohol. The resulting crude oil is then purified by vacuum distillation to yield pure this compound.
Spectral Characterization
Verification of the final product's identity and purity is achieved through standard spectroscopic techniques.
Table 3: Predicted and Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment & Rationale |
| ¹H-NMR | Vinyl Protons (Sorbate) | δ 5.8-7.4 ppm | Complex multiplets due to coupled protons on the C=C double bonds of the sorbate backbone. |
| Allyl -CH= | δ 5.9-6.0 ppm | Multiplet, characteristic of the internal proton of a vinyl group. | |
| Allyl =CH₂ | δ 5.2-5.4 ppm | Two distinct multiplets for the two terminal, diastereotopic protons. | |
| Allyl O-CH₂ | δ 4.6-4.7 ppm | Doublet, coupled to the adjacent vinyl proton. | |
| Sorbate -CH₃ | δ ~1.8 ppm | Doublet, coupled to the adjacent vinyl proton. | |
| ¹³C-NMR | Ester Carbonyl (C=O) | δ ~166 ppm | Typical chemical shift for an α,β-unsaturated ester carbonyl carbon. |
| Sorbate & Allyl C=C | δ 115-145 ppm | Multiple signals corresponding to the six sp² hybridized carbons in the molecule. | |
| Allyl O-C H₂ | δ ~65 ppm | Characteristic shift for an sp³ carbon attached to an ester oxygen. | |
| Sorbate -C H₃ | δ ~18 ppm | Aliphatic methyl carbon signal. | |
| IR Spectroscopy | C=O Stretch (Ester) | ~1715-1730 cm⁻¹ | Strong, sharp absorption characteristic of an α,β-unsaturated ester.[10] |
| C=C Stretch | ~1620-1650 cm⁻¹ | Medium intensity peaks for the conjugated diene and allyl double bonds.[11] | |
| C-O Stretch (Ester) | ~1100-1250 cm⁻¹ | Strong absorption for the ester C-O single bond.[10] | |
| =C-H Stretch (Alkene) | ~3010-3100 cm⁻¹ | Medium intensity peaks, typically just above 3000 cm⁻¹, indicating sp² C-H bonds.[11] | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 152 | Corresponds to the molecular weight of C₉H₁₂O₂.[4] |
| Base Peak | m/z = 95 | Likely corresponds to the loss of the allyloxy group (•OCH₂CH=CH₂), leaving a stable sorboyl cation.[4] |
Biological Activity and Relevance in Drug Development
While primarily used as a flavoring agent, the constituent parts of this compound suggest potential for broader biological activity, making it a molecule of interest for scientific research.
Antimicrobial Properties of the Sorbate Moiety
Sorbic acid and its salts are widely used as food preservatives due to their potent antimicrobial activity, especially against fungi and yeasts.[1] The mechanism involves the inhibition of key metabolic enzymes in microorganisms. Studies have shown that esters of sorbic acid can retain, and in some cases enhance, this antimicrobial activity.[12] A key advantage of sorbate esters is their lack of dissociation, allowing them to maintain inhibitory effects over a wider pH range compared to sorbic acid itself.[13] For instance, isopropyl sorbate has demonstrated outstanding antimicrobial properties compared to the parent acid.[12] This suggests that this compound likely possesses similar fungistatic properties, although specific studies are required for confirmation.
The Allyl Group in Medicinal Chemistry
The allyl group is a significant structural motif in medicinal chemistry and drug discovery.[3] It is found in many bioactive natural products and is valued for its unique chemical reactivity.
Caption: Functional roles of the allyl group in chemical and biological sciences.
Key roles of the allyl group include:
-
Protecting Group: It is a robust protecting group for alcohols and amines, stable under many conditions but selectively removable, often using palladium-based catalysts.[14]
-
Electrophilic Site: The allyl group can act as an electrophile, making it a target for nucleophilic attack by biological macromolecules, such as cysteine residues in proteins. This reactivity is a cornerstone of the mechanism for many covalent inhibitor drugs.[2]
-
Bioactive Motif: Allyl-containing compounds derived from natural sources, such as garlic, have been investigated for a range of therapeutic properties, including anticancer activity.[2]
The presence of the allyl group in this compound makes it a molecule of potential interest for fragment-based drug discovery, where small, reactive fragments are screened and optimized to develop new therapeutic leads.[3]
Conclusion
Prop-2-enyl (2E,4E)-hexa-2,4-dienoate, or this compound, is a well-defined chemical entity with established physicochemical properties. Its synthesis via Fischer esterification is a straightforward and scalable process, governed by principles of chemical equilibrium. While its primary application is in the flavor and fragrance industry, its chemical structure warrants further investigation by the drug development community. The combination of a proven antimicrobial sorbate backbone with a reactive and synthetically versatile allyl group presents an intriguing scaffold for the design of novel bioactive compounds. Future research should focus on quantifying the specific antimicrobial spectrum of this compound and exploring its reactivity and potential as a covalent modifier in biological systems.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6435833, this compound. Retrieved from [Link].
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Gotor-Fernández, V., et al. (2021). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. MDPI. Retrieved from [Link].
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Pérez-Pérez, M. J., et al. (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry. Retrieved from [Link].
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University of Toronto (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link].
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Gull, K., & Tredoux, A. (2004). Synthesis and Antifungal Studies on Sorbic Acid Derivatives. ResearchGate. Retrieved from [Link].
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Kovács, R., et al. (2020). Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. PubMed. Retrieved from [Link].
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Master Organic Chemistry (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link].
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National Center for Biotechnology Information (2023). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PubMed Central. Retrieved from [Link].
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Frolov, K.A., et al. (2021). Synthesis of (2E,4E)-2-(4-Aryl-1,3-selenazole-2-yl)-5-phenylpenta-2,4-diennitriles. ResearchGate. Retrieved from [Link].
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Grokipedia (n.d.). Allyl group. Retrieved from [Link].
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Lück, E. (1976). Some antifungal properties of sorbic acid extracted from berries of rowan (Sorbus aucupatia). ResearchGate. Retrieved from [Link].
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OperaChem (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link].
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Organic Chemistry Portal (n.d.). Allyl Ethers - Protecting Groups. Retrieved from [Link].
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Sofos, J.N., & Busta, F.F. (1981). Antimicrobial Activity of Sorbate. Journal of Food Protection. Retrieved from [Link].
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MDPI (2023). Synthesis and Characterization of Bulky Substituted Hemihexaphyrazines Bearing 2,6-Diisopropylphenoxy Groups. Retrieved from [Link].
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Chemistry LibreTexts (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link].
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Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0031652). Retrieved from [Link].
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University of California, Santa Cruz (n.d.). IR Tables. Retrieved from [Link].
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ResearchGate (n.d.). 1H-NMR spectra of allyl-PEG, allyl-PEG4-b-PCL, amino-PEG-b-PCL and glucose-PEG-b-PCL. Retrieved from [Link].
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YouTube (2014). Allyl. Retrieved from [Link].
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University of Colorado Boulder (n.d.). Table of IR Absorptions. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 31266, Allyl caproate. Retrieved from [Link].
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ResearchGate (n.d.). (A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the DCM extract. Retrieved from [Link].
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Synthesis and characterization of Allyl sorbate
An In-depth Technical Guide to the Synthesis and Characterization of Allyl Sorbate
Authored by a Senior Application Scientist
Abstract
This compound, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a significant ester valued for its characteristic fruity, pineapple-like aroma.[1] This property makes it a widely used flavoring agent in the food and beverage industry and an important component in the formulation of fragrances.[2][3] Beyond its sensory applications, the molecule's structure, featuring a conjugated diene system and a terminal allyl group, presents a versatile platform for further chemical modifications and polymerization reactions. This guide provides a comprehensive overview of the synthesis of this compound via Fischer-Speier esterification, detailing the underlying chemical principles and a robust experimental protocol. Furthermore, it establishes a rigorous framework for the structural characterization and purity assessment of the synthesized ester using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers and professionals in organic synthesis, analytical chemistry, and drug development who require a practical and scientifically grounded understanding of this compound.
Introduction to this compound
This compound is an organic compound with the chemical formula C₉H₁₂O₂.[1] It is the ester formed from sorbic acid (a conjugated dienoic acid) and allyl alcohol. Its value is primarily derived from its organoleptic properties, leading to its classification as a GRAS (Generally Recognized as Safe) substance for use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 2041.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | prop-2-enyl (2E,4E)-hexa-2,4-dienoate | PubChem[1] |
| Molecular Formula | C₉H₁₂O₂ | PubChem[1] |
| Molecular Weight | 152.19 g/mol | PubChem[1] |
| Appearance | Colorless to light yellow liquid | JECFA[1] |
| Odor | Fruity, pineapple-like | JECFA[1] |
| Boiling Point | 207-208 °C (estimated) | The Good Scents Company[2] |
| Density | 0.945 - 0.947 g/cm³ | JECFA[1] |
| Solubility | Soluble in ethanol; sparingly soluble in water | JECFA, The Good Scents Company[1][2] |
The molecule's bifunctionality—a conjugated diene from the sorbic acid moiety and a terminal double bond from the allyl group—makes it a compelling monomer for polymer synthesis and a substrate for various organic transformations, such as Diels-Alder reactions or metathesis.
Synthesis of this compound via Fischer Esterification
The most direct and industrially scalable method for producing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (sorbic acid) with an alcohol (allyl alcohol).
Underlying Principles and Mechanistic Rationale
Fischer esterification is a classic equilibrium-driven process. The reaction is initiated by the protonation of the carbonyl oxygen of sorbic acid by a strong acid catalyst (e.g., sulfuric acid, H₂SO₄, or p-toluenesulfonic acid, TsOH).[4] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of allyl alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the this compound product.
To ensure a high yield, the equilibrium must be shifted toward the products. This is achieved by employing one of two key strategies based on Le Châtelier's principle:
-
Use of Excess Reactant: The reaction can be conducted using a large excess of allyl alcohol, which acts as both a reactant and a solvent.[5]
-
Removal of Water: The water generated during the reaction can be continuously removed from the reaction mixture, typically by azeotropic distillation using a Dean-Stark apparatus.
The choice of an acid catalyst is critical; it must be strong enough to protonate the carboxylic acid but should not induce side reactions, such as the rearrangement of allyl alcohol to propionaldehyde, although this is less common under these conditions.[5]
Visualizing the Synthesis Workflow
The following diagram outlines the complete workflow for the synthesis, work-up, and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, where successful completion of each stage prepares the material for the next.
Materials & Equipment:
-
Sorbic Acid (99%)
-
Allyl Alcohol (99%, anhydrous)[6]
-
Sulfuric Acid (98%, concentrated)
-
Toluene (for azeotropic distillation)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Diethyl Ether (or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, Dean-Stark apparatus, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.
Procedure:
-
Reactor Setup: Assemble a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
Charging Reactants: To the flask, add sorbic acid (56.0 g, 0.5 mol), allyl alcohol (43.5 g, 0.75 mol, 1.5 eq), and toluene (150 mL). The toluene serves as the azeotropic agent to facilitate water removal.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture. The addition is exothermic and should be done cautiously.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 3-4 hours). The theoretical amount of water is 9 mL (0.5 mol).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a 1 L separatory funnel.
-
Neutralization: Slowly add saturated sodium bicarbonate solution (~100 mL) to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted sorbic acid. Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently. Continue adding until effervescence ceases.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual salts and water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove toluene and excess allyl alcohol.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound as a colorless to pale yellow liquid.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive technique for assessing purity and confirming molecular weight. The gas chromatogram should show a single major peak, indicating high purity. The corresponding mass spectrum provides structural confirmation.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at m/z = 152, corresponding to the molecular weight of this compound (C₉H₁₂O₂).[1]
-
Key Fragmentation: The fragmentation pattern is a molecular fingerprint. Expected fragments include:
-
m/z = 95: This prominent peak corresponds to the loss of the allyloxy radical (•OCH₂CH=CH₂, 57 amu), leaving the sorboyl cation [CH₃(CH=CH)₂CO]⁺.[1]
-
m/z = 67: A characteristic peak for the hexadienyl fragment.[1]
-
m/z = 41: The allyl cation [CH₂=CHCH₂]⁺, resulting from the cleavage of the ester bond.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an unambiguous map of the molecule's carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification and integration of all unique protons in the molecule.
Caption: Proton assignments for ¹H NMR of this compound.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Label | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| a | 1.8-1.9 | d | 3H | Methyl group (CH₃) |
| g | 4.5-4.6 | d | 2H | Methylene group (-OCH₂) |
| i, j | 5.2-5.4 | m | 2H | Terminal alkene (=CH₂) |
| e | 5.7-5.8 | d | 1H | α-vinyl proton |
| h | 5.8-6.0 | m | 1H | Internal allyl proton (-CH=) |
| b, c, d | 6.0-7.4 | m | 3H | Conjugated diene protons |
Causality Note: The downfield shift of protons b, c, d, and e is due to the deshielding effect of the conjugated π-system and the electron-withdrawing ester group. The complex multiplicity of the vinyl protons (b-e, h-j) arises from both geminal and vicinal couplings.[7]
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the number of unique carbon environments. Expected approximate chemical shifts are: ~18 ppm (CH₃), ~65 ppm (-OCH₂-), ~118 ppm (=CH₂), ~120-145 ppm (diene and allyl =CH-), and ~166 ppm (ester C=O).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for confirming the presence of key functional groups.[8]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3080 | C-H stretch | =C-H (alkene) |
| ~2950 | C-H stretch | -C-H (alkane) |
| ~1720 | C=O stretch | Ester carbonyl (strong) |
| ~1640, ~1615 | C=C stretch | Conjugated diene |
| ~1170 | C-O stretch | Ester linkage |
Self-Validation: The presence of a strong absorption band around 1720 cm⁻¹ (C=O) and the absence of a broad O-H band (from 3200-3600 cm⁻¹) confirms the successful conversion of the carboxylic acid and alcohol into the ester product.[9][10]
Safety, Handling, and Storage
This compound is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn during handling. All synthesis and purification steps should be performed in a well-ventilated fume hood. Store the final product in a tightly sealed container in a cool, dry place away from direct light to prevent polymerization or degradation.[3] The precursor, allyl alcohol, is highly toxic and requires special handling precautions.[11]
Conclusion
This guide has detailed a reliable and well-established method for the synthesis of this compound via Fischer esterification, grounded in fundamental principles of organic chemistry. The provided protocol is robust and scalable, and the comprehensive characterization workflow—employing GC-MS, NMR, and IR spectroscopy—ensures the unambiguous identification and quality assessment of the final product. By explaining the causality behind experimental choices and analytical interpretations, this document serves as a practical resource for scientists and researchers engaged in the synthesis and application of this commercially important flavor and fragrance compound.
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Allyl Sorbate: A Synthetic Compound, Not a Product of Nature
For Researchers, Scientists, and Drug Development Professionals: A Technical Clarification on the Origins of Allyl Sorbate
Executive Summary
This compound, a compound recognized for its fruity, pineapple-like aroma, is a synthetic substance and is not found in nature [1][2]. This technical guide addresses the common misconception regarding its origins and provides clarity for research and development professionals. While the study of natural products is a cornerstone of chemical and pharmaceutical sciences, it is equally crucial to accurately categorize synthetic compounds to ensure the integrity of research and development endeavors. This document will briefly cover the properties of this compound and pivot to a discussion of related natural compounds and the analytical methodologies relevant to their study.
This compound: Characterization and Synthetic Origin
This compound, systematically known as allyl (2E,4E)-hexa-2,4-dienoate, is an ester formed from sorbic acid and allyl alcohol. Its chemical and physical properties are well-documented, and it is utilized as a flavoring and fragrance agent in various consumer products[1][3]. Multiple chemical and fragrance industry databases explicitly state that this compound is not found in nature[1]. Therefore, any research premised on the natural occurrence, biosynthesis, or isolation of this compound from natural sources would be fundamentally flawed.
Conceptual Pivot: Exploring Structurally Related Natural Analogs
While this compound itself is synthetic, its constituent parts and related structural motifs are prevalent in the natural world. This section will explore naturally occurring allyl esters and sorbates, which may be of interest to researchers investigating flavor chemistry, natural product biosynthesis, or seeking natural alternatives to synthetic compounds.
Naturally Occurring Allyl Esters
Allyl esters are a class of organic compounds that contribute to the aroma profiles of many fruits. A notable example is allyl hexanoate , which is a significant contributor to the characteristic scent of pineapples[4][5][6]. Research into the concentration of allyl hexanoate in pineapple-based beverages and yogurts has been conducted to understand dietary exposure to flavoring substances[4][5]. The total concentration of volatile compounds in fresh pineapple can range from approximately 18 to 123 mg/kg[5].
Sorbates in Nature
Sorbic acid and its salts, such as potassium sorbate, are widely used as food preservatives to inhibit the growth of mold, yeast, and fungi[7][8][9][10]. While commercially produced, sorbic acid was first isolated from the berries of the rowan tree (Sorbus aucuparia), from which it derives its name. The biosynthesis of such polyketide-derived compounds in plants is a complex process involving a series of enzymatic reactions[11][12][13][14].
Methodologies for Isolation and Analysis of Natural Volatiles
For researchers interested in studying naturally occurring esters and other volatile compounds, a variety of well-established analytical techniques are available.
Extraction and Isolation Techniques
The initial step in analyzing natural products is their extraction from the biological matrix. Common methods include:
-
Solvent Extraction: Techniques such as maceration, percolation, and Soxhlet extraction are classical methods for isolating compounds from plant material[15][16].
-
Stir Bar Sorptive Extraction (SBSE): This is a sensitive method for the isolation of volatile and semi-volatile compounds from liquid samples, such as fruit juices, and has been successfully applied to the analysis of allyl hexanoate in beverages[4][5].
A general workflow for the isolation of natural products is depicted below.
Caption: A generalized workflow for the isolation and identification of natural products.
Analytical Identification
Once extracted, the identification and quantification of specific compounds are typically achieved through chromatographic and spectroscopic methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds in complex mixtures. It is particularly useful for the analysis of non-volatile compounds and is a standard method for analyzing preservatives like sodium benzoate and potassium sorbate in foods[7][17][18].
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds like esters, GC-MS is the analytical method of choice. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the definitive identification and quantification of individual components in a sample[4][5].
Conclusion
In the pursuit of scientific accuracy, it is imperative to distinguish between naturally occurring and synthetic compounds. This compound is a synthetic flavoring and fragrance agent with no known natural sources. Researchers and drug development professionals are encouraged to focus their investigations of natural products on genuine natural compounds, such as the structurally related allyl esters and sorbic acid derivatives found in various plants. The established methodologies for the extraction, isolation, and identification of these natural products provide a robust framework for such scientific endeavors.
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Raffo, A., et al. (2012). Quantification of allyl hexanoate in pineapple beverages and yogurts as a case study to characterise a source of uncertainty in dietary exposure assessment to flavouring substances. Request PDF. Retrieved January 24, 2026, from [Link]
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A Spectroscopic Guide to Allyl Sorbate: In-Depth Analysis for the Modern Laboratory
Introduction: The Molecular Profile of Allyl Sorbate
This compound, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a significant organic compound utilized primarily as a flavoring and fragrance agent, imparting a fruity, pineapple-like aroma.[1] Its molecular structure is characterized by a conjugated diene system within the sorbate moiety, ester functionality, and a terminal allyl group. This combination of features creates a unique electronic and structural landscape, making it an excellent subject for spectroscopic elucidation. For researchers in drug development and related scientific fields, understanding the principles of spectroscopic analysis of such molecules is fundamental to structural confirmation, purity assessment, and the study of metabolic pathways.
This technical guide provides a comprehensive analysis of the spectral data of this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven perspective on structural determination.
Molecular Structure and Properties:
-
Chemical Formula: C₉H₁₂O₂[1]
-
Molecular Weight: 152.19 g/mol [1]
-
Boiling Point: Approximately 207-208 °C at 760 mmHg[2]
-
Solubility: Soluble in alcohol, sparingly soluble in water[1][2]
Below is a diagram illustrating the chemical structure of this compound, with carbons numbered for clarity in the subsequent NMR analysis.
Figure 1: Chemical structure of this compound with carbon numbering.
Part 1: Infrared (IR) Spectroscopy - Unveiling Functional Groups
Theoretical Basis: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and its molecular environment, making IR spectroscopy an invaluable tool for identifying functional groups.
Experimental Protocol: Liquid Film IR Spectroscopy
-
Sample Preparation: A small drop of neat this compound is placed between two polished salt plates (e.g., NaCl or KBr).
-
Instrument Setup: The salt plates are mounted in the spectrometer's sample holder.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted IR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3080 | Medium | =C-H stretch (alkene) | Characteristic of sp² C-H bonds in the allyl and sorbate moieties. |
| ~2950-2850 | Medium | C-H stretch (alkane) | Arises from the methyl group of the sorbate chain. |
| ~1720 | Strong | C=O stretch (ester) | The strong carbonyl absorption is shifted to a slightly lower wavenumber due to conjugation with the C=C double bonds.[3] |
| ~1640 & ~1610 | Medium | C=C stretch (alkene) | The two conjugated double bonds of the sorbate moiety and the double bond of the allyl group give rise to these absorptions. |
| ~1250 & ~1100 | Strong | C-O stretch (ester) | Esters typically show two distinct C-O stretching bands.[4] |
| ~990 & ~910 | Strong | =C-H bend (alkene) | Out-of-plane bending vibrations characteristic of the vinyl group in the allyl moiety. |
Spectral Analysis: The IR spectrum of this compound is dominated by features characteristic of an α,β-unsaturated ester. The most prominent peak is the strong carbonyl (C=O) stretch, expected around 1720 cm⁻¹. Conjugation with the diene system delocalizes electron density, slightly weakening the C=O bond and lowering its stretching frequency from that of a typical saturated ester (around 1735-1750 cm⁻¹).[3][5] The presence of multiple C=C bonds is confirmed by the absorptions in the 1640-1610 cm⁻¹ region. The strong bands in the 1250-1100 cm⁻¹ range are indicative of the C-O stretches of the ester group.[4] Finally, the C-H stretching and bending vibrations distinguish between the sp² hybridized carbons of the alkenes and the sp³ hybridized carbon of the terminal methyl group.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Blueprint of the Carbon-Hydrogen Framework
Theoretical Basis: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei can absorb electromagnetic radiation at a specific frequency, which is dependent on their local electronic environment. This provides detailed information about the connectivity and chemical environment of atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-20 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).[6]
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is "shimmed" to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Data Processing: The FID is converted into a spectrum via a Fourier transform. The spectrum is then phased, baseline corrected, and integrated.
Predicted ¹H NMR Spectral Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2 | dd | 1H | H4 | Deshielded due to its position in the conjugated system and coupling to both H3 and H5. |
| ~6.2 | m | 1H | H3 | Part of the conjugated system, coupled to H4 and H2. |
| ~6.0 | m | 1H | H5 | Part of the conjugated system, coupled to H4 and the methyl protons (H6). |
| ~5.9 | m | 1H | H8 | Vinylic proton of the allyl group, deshielded and coupled to H7 and H9. |
| ~5.8 | d | 1H | H2 | Alpha to the carbonyl group, coupled to H3. |
| ~5.3 | d | 1H | H9a (trans) | Terminal vinylic proton of the allyl group, trans to H8. |
| ~5.2 | d | 1H | H9b (cis) | Terminal vinylic proton of the allyl group, cis to H8. |
| ~4.6 | d | 2H | H7 | Allylic protons adjacent to the ester oxygen, deshielded by the oxygen. |
| ~1.8 | d | 3H | H6 | Methyl protons coupled to H5. |
¹H NMR Spectral Analysis: The ¹H NMR spectrum of this compound is complex due to the extensive spin-spin coupling throughout the molecule. The protons on the conjugated diene system (H2, H3, H4, H5) are expected to resonate in the downfield region (δ 5.8-7.2 ppm) due to the deshielding effects of the double bonds and the electron-withdrawing ester group.[7] The protons of the allyl group also show characteristic signals: the internal proton (H8) will be a complex multiplet around 5.9 ppm, while the two terminal protons (H9a and H9b) will be diastereotopic and appear as distinct signals around 5.2-5.3 ppm. The methylene protons adjacent to the ester oxygen (H7) are deshielded by the electronegative oxygen and appear as a doublet around 4.6 ppm. The terminal methyl group protons (H6) will be the most upfield signal, appearing as a doublet around 1.8 ppm.
Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166 | C2 | Carbonyl carbon of the ester, deshielded by the two oxygen atoms.[8] |
| ~145 | C4 | sp² carbon in the conjugated system. |
| ~140 | C5 | sp² carbon in the conjugated system. |
| ~132 | C8 | Internal sp² carbon of the allyl group. |
| ~120 | C3 | sp² carbon in the conjugated system. |
| ~118 | C9 | Terminal sp² carbon of the allyl group. |
| ~117 | C2 | sp² carbon alpha to the carbonyl group. |
| ~65 | C7 | sp³ carbon bonded to the ester oxygen, deshielded by the oxygen. |
| ~18 | C6 | sp³ carbon of the terminal methyl group. |
¹³C NMR Spectral Analysis: The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The carbonyl carbon (C1) will be the most downfield signal, typically appearing around 166 ppm for an α,β-unsaturated ester.[8] The six sp² carbons of the diene and allyl moieties will resonate in the 117-145 ppm range. The sp³ carbon attached to the ester oxygen (C7) will be found around 65 ppm, while the terminal methyl carbon (C6) will be the most upfield signal at approximately 18 ppm.
Figure 2: General workflow for NMR analysis.
Part 3: Mass Spectrometry (MS) - Deconstructing the Molecule
Theoretical Basis: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard the molecule, causing it to lose an electron and form a radical cation (the molecular ion). This molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals. The pattern of fragmentation provides a "fingerprint" that can be used to deduce the molecule's structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.
-
Ionization: The sample is vaporized and enters the ion source, where it is bombarded by a beam of 70 eV electrons.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Mass Spectral Data for this compound: [1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 152 | 27 | [C₉H₁₂O₂]⁺• (Molecular Ion) |
| 95 | 100 | [C₆H₇O]⁺ (Acylium Ion) |
| 67 | 71 | [C₅H₇]⁺ |
| 41 | 82 | [C₃H₅]⁺ (Allyl Cation) |
| 39 | 56 | [C₃H₃]⁺ |
Mass Spectral Analysis and Fragmentation Pathways: The mass spectrum of this compound shows a molecular ion peak at m/z 152, which corresponds to the molecular weight of the compound.[1] The base peak (most intense peak) is observed at m/z 95. This prominent fragment is likely formed by the cleavage of the C-O bond between the ester oxygen and the allyl group, resulting in a stable, resonance-delocalized sorboyl acylium ion ([CH₃(CH=CH)₂CO]⁺).
Another significant fragmentation pathway is the cleavage of the bond between the carbonyl carbon and the adjacent oxygen, leading to the formation of a stable allyl cation ([CH₂=CHCH₂]⁺) at m/z 41.[9] The peak at m/z 67 can be attributed to the further fragmentation of the sorbate chain. The fragmentation pattern is consistent with the known behavior of esters and allylic compounds in EI-MS.[10]
Figure 3: Proposed major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a comprehensive and self-validating system for the structural elucidation of this compound. IR spectroscopy confirms the presence of the key α,β-unsaturated ester functional group. NMR spectroscopy provides a detailed map of the proton and carbon framework, allowing for unambiguous assignment of each atom within the molecule. Finally, Mass Spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. This multi-faceted spectroscopic approach is a cornerstone of modern chemical analysis, enabling scientists to confidently identify, characterize, and utilize molecules in a wide range of research and development applications.
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Solubility Profile of Allyl Sorbate: A Technical Guide for Researchers and Formulation Scientists
An In-depth Technical Guide
Abstract
Allyl sorbate, the ester of sorbic acid and allyl alcohol, is a compound with established applications in the flavor and fragrance industries.[1] Its unique chemical structure, featuring a conjugated diene system and an ester functional group, presents a specific physicochemical profile that is of increasing interest to researchers in material science and drug development.[2] Understanding the solubility of this compound is a critical prerequisite for its application in novel formulations, delivery systems, and for ensuring accuracy in biological assays. This guide provides a comprehensive analysis of the solubility of this compound, combining theoretical predictions based on its molecular structure with the limited available experimental data. Crucially, where definitive data is scarce, this document furnishes a robust, step-by-step experimental protocol for the empirical determination of its solubility in various solvent systems, empowering researchers to generate precise, application-specific data.
Introduction to this compound: Physicochemical Context
This compound (prop-2-enyl hexa-2,4-dienoate) is a colorless to pale yellow liquid.[3] Its fundamental physical properties are pivotal in predicting its behavior in different solvent environments. The molecule's structure is characterized by a six-carbon dien-oic acid backbone, forming an ester linkage with a three-carbon allyl group. This combination of a relatively long, non-polar hydrocarbon chain and a moderately polar ester group dictates its overall solubility characteristics.
The principle of "like dissolves like" is the foundational concept for predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound, with an estimated logP (octanol-water partition coefficient) of approximately 2.2 to 2.6, demonstrates a clear preference for lipophilic (non-polar) environments over aqueous (polar) ones.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | ~207-208 °C at 760 mmHg | [1][5] |
| Density | ~0.945 - 0.947 g/cm³ | [3][4] |
| logP (o/w) | 2.2 - 2.6 (estimated) | [1][3] |
| Water Solubility | ~330.4 mg/L at 25 °C (estimated) | [1][3] |
| Alcohol Solubility | Soluble |[1][4] |
Molecular Structure and Its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the intermolecular forces it can form with a solvent.
Caption: Molecular structure of this compound highlighting its key functional regions.
Structural Analysis:
-
Lipophilic Region: The sorbate backbone consists of a six-carbon chain with conjugated double bonds. This region is non-polar and hydrophobic, driving solubility in non-polar organic solvents.
-
Polar Region: The ester functional group (-COO-) is the primary polar center of the molecule. The oxygen atoms can act as hydrogen bond acceptors, allowing for interactions with protic solvents. However, the lack of a hydrogen bond donor limits its solubility in highly polar solvents like water.[6]
-
Overall Polarity: The significant hydrocarbon portion of the molecule dominates its character, classifying this compound as a predominantly non-polar, lipophilic compound.
Solubility Profile: Known Data and Predictions
Table 2: Summary of this compound Solubility
| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Supporting Evidence |
|---|---|---|---|
| Aqueous | Water | Very Low / Insoluble | Estimated at ~0.33 g/L.[1][3] The large non-polar structure outweighs the polarity of the ester group. Sorbic acid, the parent acid, is also sparingly soluble in water (0.16 g/100 mL).[7] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble to Freely Soluble | This compound is confirmed to be soluble in alcohol.[1][4] The alkyl portion of the solvent interacts with the hydrocarbon chain, while the hydroxyl group can interact with the ester moiety. Sorbic acid is also more soluble in ethanol than in water.[8] |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Soluble | These solvents can engage in dipole-dipole interactions with the ester group. Sorbic acid shows good solubility in acetone and ethyl acetate.[9] Esters, in general, are soluble in these types of organic solvents.[10] |
| Non-polar | Hexane, Toluene, Diethyl Ether | Soluble to Freely Soluble | The non-polar nature of these solvents strongly favors interaction with the long hydrocarbon backbone of this compound via van der Waals forces. |
A Standardized Protocol for Experimental Solubility Determination
For drug development and research applications, precise quantitative solubility data is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a compound.[11]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Causality Behind Experimental Choices:
-
Equilibrium: Shaking the mixture for an extended period (24-72 hours) is crucial to ensure that the solution is truly saturated and a thermodynamic equilibrium is reached between the dissolved and undissolved compound.
-
Temperature Control: Solubility is temperature-dependent.[9] A constant temperature bath is used to eliminate thermal fluctuations, ensuring the data is reproducible and relevant to specific storage or application conditions.
-
Phase Separation: Simple filtration or centrifugation is necessary to completely remove any undissolved micro-particles, which would otherwise lead to an overestimation of solubility.
-
Quantification: A validated analytical method like UV-Vis Spectroscopy or HPLC is required for accurate measurement. The choice depends on the compound's properties. This compound's conjugated diene system makes it an excellent candidate for UV-Vis analysis due to its strong chromophore.
Experimental Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology:
-
Preparation of Stock: Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solute after equilibration is essential.
-
Equilibration: Seal the vial and place it in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 72 hours.
-
Sample Collection and Preparation:
-
After equilibration, let the vial stand undisturbed to allow solid particles to settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid micro-particles.
-
-
Analysis:
-
Prepare a series of dilutions of the filtered sample with the same solvent.
-
Quantify the concentration of this compound using a pre-validated analytical method (e.g., UV-Vis spectrophotometry by measuring absorbance at its λmax, or HPLC).[12]
-
Calculate the original concentration in the saturated solution based on the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Key Factors Modulating Solubility
-
Temperature: For most liquid solutes, solubility in liquid solvents tends to increase with temperature, as the increased kinetic energy helps overcome intermolecular forces.[9] This relationship should be determined empirically for specific formulation needs.
-
pH: As this compound is a neutral ester, it lacks ionizable functional groups. Therefore, its solubility is expected to be largely independent of the pH of the solvent system. This is in stark contrast to its parent compound, sorbic acid, which becomes significantly more water-soluble at higher pH due to the deprotonation of its carboxylic acid group to form the sorbate anion.[7]
-
Co-solvency: The solubility of this compound in aqueous systems can be dramatically increased by the addition of a water-miscible organic co-solvent, such as ethanol or propylene glycol. The co-solvent reduces the overall polarity of the aqueous phase, making it more favorable for the lipophilic this compound molecule.[8]
Conclusion and Implications for Scientific Applications
This compound is a lipophilic molecule with very limited solubility in water but demonstrates good solubility in a wide range of common organic solvents, including alcohols, ketones, and non-polar hydrocarbons. This profile is a direct consequence of its molecular structure, which combines a polar ester group with a dominant non-polar hydrocarbon backbone.
For professionals in drug development and scientific research, this solubility profile is critical.[13][14] Its preference for non-polar environments suggests suitability for inclusion in lipid-based formulations or non-aqueous delivery systems.[12] For in-vitro studies, the use of organic co-solvents will likely be necessary to prepare stock solutions for introduction into aqueous assay media. Given the scarcity of published quantitative data, the experimental protocol provided in this guide serves as a self-validating and essential tool for researchers to generate the precise and reliable solubility data required for their specific applications, ensuring both formulation success and the integrity of experimental results.
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An In-depth Technical Guide to the Toxicological Profile and Safety of Allyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl sorbate (prop-2-enyl (2E,4E)-hexa-2,4-dienoate) is a flavoring agent with a fruity, pineapple-like aroma used in a variety of food products.[1] As with any compound intended for human consumption or as a component in products with human exposure, a thorough understanding of its toxicological profile is paramount. This technical guide provides a comprehensive overview of the available safety data for this compound, drawing upon regulatory assessments, studies on structurally related compounds, and the toxicological profiles of its expected metabolites.
This document is designed to provide an in-depth technical resource for researchers, scientists, and drug development professionals. It delves into the metabolic fate of this compound and examines key toxicological endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Where direct data on this compound is limited, a read-across approach is employed, leveraging data from structurally similar allyl esters and its hydrolysis products, allyl alcohol and sorbic acid.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its toxicological and pharmacokinetic behavior.
| Property | Value | Source |
| Chemical Name | prop-2-enyl (2E,4E)-hexa-2,4-dienoate | [1] |
| Synonyms | Allyl 2,4-hexadienoate, Sorbic acid allyl ester | [1][2] |
| CAS Number | 30895-79-5 | [1] |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid | [3] |
| Odor | Fruity, pineapple | [3] |
| Boiling Point | 207-208 °C at 760 mmHg (estimated) | [3] |
| Flash Point | 92.7 °C (estimated) | [3] |
| Solubility | Soluble in alcohol; sparingly soluble in water (330.4 mg/L at 25°C, estimated) | [3] |
| logP (o/w) | 2.267 (estimated) | [3] |
Metabolism and Pharmacokinetics
The toxicological profile of many allyl esters is intrinsically linked to their metabolic fate, which primarily involves hydrolysis.[4]
Hydrolysis to Allyl Alcohol and Sorbic Acid
This compound is anticipated to be rapidly hydrolyzed in the gastrointestinal tract and liver by carboxylesterases into its constituent parts: allyl alcohol and sorbic acid.[4] This enzymatic cleavage is a critical first step in its metabolism and detoxification. The rate of hydrolysis can influence the systemic exposure to the parent ester versus its metabolites.
Carcinogenicity
No long-term carcinogenicity studies on this compound have been identified.
-
Sorbic Acid: Chronic toxicity and carcinogenicity studies on sorbic acid and its salts have shown them to be devoid of carcinogenic activity, even at high dietary concentrations. [5]
-
Allyl Esters: Carcinogenicity studies on some other allyl esters have been conducted. For example, a two-year gavage study of allyl isovalerate in rats and mice showed some evidence of carcinogenic activity, including an increased incidence of mononuclear-cell leukemia in rats and lymphomas in female mice. [4]However, the relevance of these findings to other allyl esters with different acid moieties is not clear.
Reproductive and Developmental Toxicity
Specific data on the reproductive and developmental toxicity of this compound are lacking.
-
Sorbic Acid: Reproductive toxicity studies on sorbic acid have not shown adverse effects on reproductive function or postnatal development. [6]A two-generation study in rats did not reveal any adverse effects on reproduction or neonatal development. [6]
-
Allyl Alcohol: Developmental toxicity studies on allyl alcohol have been conducted. In rats, maternal and fetal toxicity were observed, but no teratogenic effects were found. [4]A study in rabbits also showed maternal toxicity but no fetal toxicity or teratogenicity. [4] Based on the available data for its hydrolysis products, this compound is not expected to be a reproductive or developmental toxicant at current intake levels. However, the potential for effects at higher exposure levels cannot be entirely ruled out without specific studies.
Regulatory Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound (also referred to as allyl hexa-2,4-dienoate) at its forty-sixth meeting in 1996. [1]Based on the available data, the committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent". [1]This conclusion was reached as part of the safety evaluation of a group of aliphatic acyclic and alicyclic terpenoid tertiary alcohols and structurally related substances. [7] In the United States, this compound is listed by the Food and Drug Administration (FDA) as a flavoring agent or adjuvant that may be safely used in food in accordance with 21 CFR 172.515. [1]It is also recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA), with the designation FEMA Number 2041. [1]However, it is noted that the FDA no longer provides for the use of seven synthetic flavoring substances, including this compound. [3]
Conclusion
The toxicological profile of this compound is primarily understood through the lens of its rapid hydrolysis to allyl alcohol and sorbic acid. Sorbic acid is a well-characterized compound with very low toxicity. The toxicity concerns for this compound, as with other allyl esters, are mainly associated with the allyl alcohol moiety.
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Biological activity of Allyl sorbate and its derivatives
An In-depth Technical Guide to the Biological Activity of Allyl Sorbate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, the ester of allyl alcohol and sorbic acid, is a compound of interest due to the combined structural features of its parent molecules, both of which exhibit known biological activities. Sorbic acid and its salts are widely utilized as antimicrobial agents in the food industry, while various allyl compounds have demonstrated a broad spectrum of bioactivity, including antimicrobial, insecticidal, and antitumorigenic properties. This technical guide provides a comprehensive overview of the known and potential biological activities of this compound and its derivatives. It delves into the mechanistic underpinnings of these activities, details relevant experimental protocols for their evaluation, and explores synthetic strategies for generating novel derivatives with enhanced or targeted functionalities. This document is intended to serve as a foundational resource for researchers and professionals in drug development and applied biosciences, fostering further investigation into the therapeutic and practical applications of this chemical class.
Introduction: The Scientific Rationale
The exploration of novel bioactive compounds is a cornerstone of advancements in medicine, agriculture, and industrial microbiology. This compound (prop-2-enyl (2E,4E)-hexa-2,4-dienoate) presents a compelling case for investigation, arising from the esterification of two well-characterized moieties:
-
The Sorbate Moiety: Sorbic acid and its salts (sorbates) are linear, unsaturated fatty acids that are "generally recognized as safe" (GRAS) for use as food preservatives.[1] Their primary function is to inhibit the growth of molds, yeasts, and some bacteria.[2]
-
The Allyl Moiety: The allyl group (CH₂=CH-CH₂–) is a reactive functional group found in numerous natural products, such as those from garlic (e.g., diallyl sulfide) and mustard (e.g., allyl isothiocyanate).[3] Compounds containing this moiety are known for a wide array of biological effects, including antimicrobial and insecticidal activities.[3]
The combination of these two moieties in this compound suggests a potential for synergistic or unique biological activities. This guide will explore these possibilities, grounded in the established properties of related compounds and outlining the experimental pathways to validate these hypotheses.
Physicochemical Properties of this compound
A foundational understanding of a compound's physical and chemical characteristics is essential for its study and application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [4] |
| Molecular Weight | 152.19 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Odor | Fruity, pineapple-like | [4] |
| Boiling Point | 208.7°C at 760 mmHg | [5] |
| Flash Point | 92.22°C (198.00°F) | [6] |
| Density | 0.934 - 0.947 g/cm³ | [4][5] |
| Solubility | Soluble in ethanol | [4] |
Antimicrobial and Antifungal Activity
While direct and extensive studies on the antimicrobial spectrum of this compound are not widely published, a strong inference of its activity can be drawn from the well-documented properties of sorbates.[1][2]
Postulated Mechanism of Action
The antimicrobial action of sorbic acid is pH-dependent, with its efficacy increasing in more acidic conditions.[7] The prevailing mechanism is attributed to the undissociated form of the acid, which can readily penetrate the cell membrane of microorganisms. Once inside the more alkaline cytoplasm, the acid dissociates, leading to:
-
Intracellular pH Drop: The release of protons can disrupt the internal pH homeostasis of the cell.
-
Enzyme Inhibition: Sorbate is known to inhibit various enzymes, particularly those involved in carbohydrate metabolism and oxidative phosphorylation. Key targets include sulfhydryl enzymes.
-
Disruption of Membrane Function: Accumulation of the sorbate anion within the cell can interfere with membrane transport and other essential functions.
The allyl group in this compound may enhance its lipophilicity, potentially improving its ability to traverse microbial cell membranes compared to sorbic acid alone.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A crucial first step in characterizing the antimicrobial activity of this compound or its derivatives is to determine the Minimum Inhibitory Concentration (MIC) against a panel of relevant microorganisms.
Objective: To determine the lowest concentration of the test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
This compound or derivative
-
Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Saccharomyces cerevisiae, Aspergillus niger)
-
Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)
-
Negative control (media only)
-
Solvent for the test compound (e.g., DMSO, ethanol)
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.
-
Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the microtiter plate wells containing the broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria, 25-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Data Analysis: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration at which no growth is observed.
Self-Validation: The inclusion of positive and negative controls is critical. The negative control wells should show no growth, while the positive control wells (microorganism in broth without the test compound) should exhibit robust growth. The positive control antibiotic/antifungal should inhibit growth at its known MIC.
Expected Activity Profile
Based on the known activity of sorbates, this compound is expected to be most effective against molds and yeasts, and to a lesser extent, bacteria.[2] The following table provides representative MIC values for potassium sorbate and sorbic acid against various microorganisms, offering a baseline for anticipated results for this compound.
| Microorganism | Compound | MIC (ppm) | pH | Source |
| Escherichia coli | Potassium Sorbate | >2000 | 7.0 | [7] |
| Bacillus cereus | Potassium Sorbate | >2000 | 7.0 | [7] |
| Campylobacter jejuni | Sorbic Acid | 250 | 7.0 | [7] |
| Erwinia carotovora | Sorbic Acid | 25 | 5.5 | [7] |
| Various Molds | Potassium Sorbate | 250-1000 | 5.5 | [8] |
Insecticidal and Repellent Properties
Several compounds containing the allyl ester group have demonstrated insecticidal properties. This suggests that this compound and its derivatives could be promising candidates for the development of novel insecticides or repellents.
Potential Mechanisms of Action
The mode of action for insecticidal allyl compounds can vary. Some, like allyl isothiocyanate, act as irritants by activating TRPA1 channels in insects, leading to repellency.[8] Other allyl esters may exert their toxicity by disrupting cellular membranes or interfering with key metabolic processes in the insect midgut. The insect midgut has been identified as a primary target for some allyl esters.
Experimental Protocol: Larval Toxicity Assay
To evaluate the insecticidal potential of this compound, a larval toxicity assay is a standard method.
Objective: To determine the lethal concentration (LC₅₀) of the test compound that causes 50% mortality in a population of insect larvae.
Materials:
-
This compound or derivative
-
Test insect larvae (e.g., Spodoptera littoralis, Aedes aegypti)
-
Artificial diet or appropriate larval rearing medium
-
Solvent for the test compound (e.g., acetone, ethanol)
-
Petri dishes or multi-well plates
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Treated Diet: Prepare a series of artificial diets containing different concentrations of this compound. A control diet with only the solvent should also be prepared.
-
Larval Exposure: Place a known number of same-instar larvae into each petri dish containing the treated or control diet.
-
Incubation: Incubate the larvae under appropriate environmental conditions.
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Calculate the LC₅₀ value using probit analysis or other suitable statistical methods.
Self-Validation: The control group should exhibit minimal mortality. A positive control with a known insecticide can also be included for comparison.
Synthesis and Derivatization Strategies
The synthesis of this compound is typically achieved through the esterification of sorbic acid with allyl alcohol. A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid and the alcohol in the presence of an acid catalyst.
For the synthesis of novel derivatives, modifications can be made to either the sorbate or the allyl moiety. For instance, derivatives of sorbic acid with altered chain lengths or substitutions could be synthesized and subsequently esterified with allyl alcohol or its derivatives. The Williamson ether synthesis is a general method for preparing allyl ethers, which could be precursors to more complex derivatives.[9]
The following diagram illustrates a general synthetic scheme and potential areas for derivatization.
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A Comprehensive Technical Guide to Allyl Sorbate: From Synthesis to Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Allyl Sorbate
This compound, systematically known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is an organic compound with the chemical formula C₉H₁₂O₂.[1] It is the ester formed from sorbic acid and allyl alcohol. This colorless to pale yellow liquid is characterized by a distinct fruity, pineapple-like aroma.[1] While not found in nature, its unique sensory properties have led to its use as a flavor and fragrance agent in various consumer products.[2] Beyond its traditional applications in the food and fragrance industries, the bifunctional nature of this compound, possessing both a reactive allyl group and a conjugated diene system, presents intriguing possibilities for polymer chemistry and potentially other specialized fields, including materials science and drug development. This in-depth technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, chemical properties, analytical characterization, and diverse applications, with a forward look toward future research directions.
Chemical and Physical Properties
This compound is a moderately volatile compound with a molecular weight of 152.19 g/mol .[1] It is soluble in alcohol but has limited solubility in water.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity, pineapple-like | [2] |
| Boiling Point | 207-208 °C at 760 mmHg (estimated) | [2] |
| Flash Point | 92.7 °C (estimated) | [2] |
| Density | 0.945 - 0.947 g/cm³ | [1] |
| Refractive Index | 1.506 | [1] |
| Solubility | Soluble in ethanol; water solubility: 330.4 mg/L at 25°C (estimated) | [2] |
Synthesis of this compound
The primary and most straightforward method for synthesizing this compound is through the Fischer esterification of sorbic acid with allyl alcohol, typically catalyzed by a strong acid.
Experimental Protocol: Fischer Esterification of Sorbic Acid
This protocol describes a laboratory-scale synthesis of this compound.
Materials:
-
Sorbic acid
-
Allyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sorbic acid in an excess of allyl alcohol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Figure 1: Simplified workflow of the Fischer esterification for this compound synthesis.
Chemical Reactivity and Stability
This compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area away from heat and direct sunlight. The presence of both an ester functional group and unsaturated double bonds in its structure dictates its chemical reactivity.
-
Hydrolysis: Like other esters, this compound can undergo hydrolysis back to sorbic acid and allyl alcohol, a reaction that is catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH and temperature.
-
Oxidation: The conjugated diene system in the sorbate moiety and the allyl group are susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light can lead to degradation of the molecule, potentially affecting its flavor and fragrance profile.
-
Polymerization: The allyl group can participate in free-radical polymerization, although allyl monomers are generally less reactive than vinyl monomers. This aspect will be discussed in more detail in the applications section.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating this compound from other volatile compounds and for its identification. The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) at m/z 152, corresponding to its molecular weight. Key fragmentation patterns can also be observed, aiding in structural elucidation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The ¹H NMR spectrum will show characteristic signals for the protons of the allyl group and the conjugated diene system of the sorbate moiety. Similarly, the ¹³C NMR spectrum will display distinct peaks for each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in this compound. A strong absorption band corresponding to the C=O stretching of the ester group is expected, along with characteristic bands for the C=C stretching of the double bonds.
Applications of this compound
Flavor and Fragrance Industry
The primary application of this compound is as a flavoring and fragrance ingredient.[2] Its fruity and pineapple-like aroma makes it a valuable component in the formulation of various food products, beverages, and perfumes. The Flavor and Extract Manufacturers Association (FEMA) has designated it as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring agent.[2] Recommended usage levels are typically low, often in the parts-per-million range in food products and up to 4% in fragrance concentrates.[2]
Polymer Science
The presence of a polymerizable allyl group opens up possibilities for the use of this compound as a monomer in polymer synthesis. While allyl monomers are known to be less reactive in free-radical polymerizations compared to vinyl monomers, they can be polymerized, often resulting in low to medium molecular weight polymers.[3] The polymerization of this compound would lead to a polymer with pendant sorbate groups, which could have interesting properties and potential applications. Research into the specific polymerization of this compound and the characterization of the resulting polymers is an area ripe for further exploration. Such polymers could potentially be used in coatings, adhesives, or as functional materials where the conjugated diene system of the sorbate moiety can be further modified.
Figure 2: Conceptual workflow for the polymerization of this compound.
Potential in Drug Development and Medicinal Chemistry
While there is currently no direct evidence of this compound being used as a pharmaceutical agent, the structural motifs it contains are of interest in medicinal chemistry. The allyl group is present in a number of bioactive natural products and synthetic compounds that have shown anticancer activity.[4] For instance, some allyl-containing compounds can interact with thiol groups in proteins, which can be a mechanism for their biological activity.[4] The sorbate moiety, being a derivative of sorbic acid, is known for its antimicrobial properties. The combination of these two functional groups in a single molecule could potentially lead to compounds with interesting biological activities. Further research is needed to explore the pharmacological potential of this compound and its derivatives.
Safety and Toxicology
This compound is classified as harmful if swallowed and is irritating to the eyes, respiratory system, and skin.[2] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. The International Fragrance Association (IFRA) has set a purity specification of less than 0.1% free allyl alcohol in this compound used in fragrances.[2]
Future Perspectives
This compound is a molecule with established applications in the flavor and fragrance industries, but its potential in other areas remains largely untapped. Future research could focus on several promising directions:
-
Polymer Chemistry: A thorough investigation into the polymerization of this compound, including the characterization of the resulting polymers and exploration of their potential applications as functional materials.
-
Medicinal Chemistry: Screening of this compound and its derivatives for biological activity, particularly antimicrobial and anticancer properties, could unveil new therapeutic possibilities.
-
Controlled Release Systems: The ester linkage in this compound could be utilized in the design of controlled-release systems for the delivery of sorbic acid as a preservative or for the release of allyl alcohol for other applications.
-
Green Synthesis: Exploring more sustainable and environmentally friendly methods for the synthesis of this compound, such as enzymatic catalysis, would be a valuable contribution.
Conclusion
This compound is a versatile molecule with a well-defined role in the flavor and fragrance sector. Its synthesis via Fischer esterification is a standard and efficient process. While its current applications are primarily driven by its organoleptic properties, its chemical structure suggests a broader potential, particularly in polymer science and potentially in the life sciences. A deeper understanding of its reactivity, polymerization behavior, and biological activity will be key to unlocking new and innovative applications for this intriguing compound. This guide has provided a comprehensive overview of the current state of knowledge on this compound, with the aim of stimulating further research and development in these exciting areas.
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The Good Scents Company. This compound, 30895-79-5. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 6435833, this compound. Available from: [Link].
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Garrido, M., et al. (2022). From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. Journal of Medicinal Chemistry, 65(2), 1135-1157. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: The Use of Allyl Sorbate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Allyl Sorbate as a Versatile Monomer
This compound is an intriguing monomer for polymer synthesis, offering a unique combination of reactive sites within a single molecule. As the ester of allyl alcohol and sorbic acid, it possesses two distinct polymerizable moieties: a terminal allyl group and a conjugated diene system. This dual functionality opens avenues for creating polymers with tailored properties, including controlled cross-linking, post-polymerization modification, and the development of novel resin formulations for coatings, adhesives, and biomedical applications.[1][2][3]
However, the polymerization of allyl monomers, including this compound, presents a well-documented challenge: degradative chain transfer.[4][5] This process, where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule, leads to the formation of a stable, less reactive allyl radical. The consequence is often a low polymerization rate and the formation of oligomers or low molecular weight polymers.[4][6] This guide provides an in-depth exploration of the mechanistic considerations and practical protocols to harness the potential of this compound in polymer synthesis, focusing on strategies to overcome its inherent reactivity challenges.
Mechanistic Insights: The Polymerization Behavior of this compound
The free-radical polymerization of this compound is governed by the interplay between the reactivity of its two unsaturated systems and the propensity for chain transfer.
-
The Allyl Group: The primary site for polymerization initiation is the allyl double bond. However, the methylene hydrogens adjacent to this double bond are susceptible to abstraction by a growing polymer chain radical. This results in a resonance-stabilized allyl radical on the monomer, which is less effective at reinitiating a new polymer chain, thus terminating the kinetic chain.[4][5]
-
The Conjugated Diene System: The sorbate moiety contains a 2,4-hexadienoate structure, a conjugated diene system. In radical polymerization, conjugated dienes can undergo 1,2- or 1,4-addition, leading to polymers with pendant vinyl groups or unsaturation within the polymer backbone, respectively. This retained unsaturation provides sites for subsequent cross-linking or functionalization.
The overall polymerization process is a competition between propagation at the allyl and diene sites and the rate-limiting degradative chain transfer.
Figure 1: Competing reactions in the free-radical polymerization of allyl monomers.
Application Protocol 1: Bulk Homopolymerization of this compound via Gradual Initiator Addition
This protocol is designed to synthesize low to moderate molecular weight poly(this compound) or oligomers, which can be valuable as reactive plasticizers or for further functionalization. The key to achieving higher monomer conversion is the gradual addition of the free-radical initiator, which maintains a steady concentration of radicals throughout the reaction, mitigating the effects of degradative chain transfer.[6]
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity, inhibitor-free |
| Di-tert-butyl peroxide (DTBP) | Free-radical initiator |
| Three-neck round-bottom flask | Sized appropriately for the reaction volume |
| Reflux condenser | |
| Thermometer/Temperature probe | |
| Magnetic stirrer and stir bar | |
| Syringe pump or dropping funnel | For gradual addition of initiator |
| Heating mantle | With temperature control |
| Vacuum source and cold trap | For removal of unreacted monomer |
| Nitrogen or Argon inlet | For maintaining an inert atmosphere |
Experimental Procedure
-
Monomer Preparation: If the this compound contains an inhibitor (like hydroquinone), it should be removed by passing the monomer through a column of activated basic alumina.
-
Reactor Setup: Assemble the three-neck flask with the reflux condenser, thermometer, and a septum for the initiator addition. Place the flask in the heating mantle on the magnetic stirrer. Purge the system with nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
Initial Charge: Charge the flask with the desired amount of purified this compound (e.g., 100 g).
-
Heating: Begin stirring and heat the monomer to the reaction temperature of 140-150°C.[6]
-
Initiator Addition: Prepare a solution of the initiator, or use it neat if liquid. Once the reaction temperature is stable, begin the gradual addition of di-tert-butyl peroxide (typically 2-5 mol% relative to the monomer) over a period of 2-4 hours using the syringe pump or dropping funnel.[6]
-
Reaction: After the initiator addition is complete, continue heating and stirring for an additional 2-3 hours to ensure maximum conversion.
-
Work-up: Cool the reaction mixture to room temperature. The product will likely be a viscous liquid. To remove unreacted monomer, apply a vacuum (using a cold trap to collect the volatile monomer) and gently heat the mixture.
-
Characterization: The resulting polymer can be characterized by:
-
FTIR Spectroscopy: To confirm the polymerization by observing the disappearance or reduction of the allyl C=C bond peak and the presence of the polyester backbone.
-
NMR Spectroscopy: To determine the polymer structure and estimate the extent of polymerization and residual unsaturation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
Figure 2: Workflow for bulk polymerization of this compound.
Application Protocol 2: Suspension Copolymerization of this compound with a Vinyl Monomer
Copolymerization with a more reactive vinyl monomer, such as styrene or methyl methacrylate, is an effective strategy to incorporate this compound into higher molecular weight polymer chains.[7] The resulting copolymers will have pendant this compound units, which can serve as sites for cross-linking or further modification. This protocol is adapted from a procedure for allyl methacrylate copolymerization.[8]
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >98% purity, inhibitor-free |
| Vinyl Monomer (e.g., Styrene) | >99% purity, inhibitor-free |
| Benzoyl Peroxide (BPO) | Initiator |
| Poly(vinyl alcohol) (PVA) | Suspension stabilizer |
| Sodium Chloride (NaCl) | To increase aqueous phase density |
| Toluene | Organic solvent/diluent |
| Deionized Water | Continuous phase |
| Four-neck reaction kettle | With mechanical stirrer, condenser, N2 inlet, probe |
| Water bath or heating mantle | For temperature control |
Experimental Procedure
-
Aqueous Phase Preparation: In the reaction kettle, dissolve NaCl (e.g., 2 g) and poly(vinyl alcohol) (e.g., 1.5 g) in deionized water (e.g., 100 mL) with gentle heating and stirring to form a clear solution. This will be the continuous phase.
-
Organic Phase Preparation: In a separate beaker, prepare the organic (dispersed) phase by dissolving benzoyl peroxide (e.g., 0.5 g) in a mixture of this compound, the vinyl comonomer (e.g., a 1:4 molar ratio of this compound to styrene), and toluene (as a porogen if a porous structure is desired).[8]
-
Suspension and Polymerization:
-
Begin stirring the aqueous phase in the reaction kettle at a controlled speed (e.g., 300-400 rpm) to create a vortex.
-
Slowly add the organic phase to the aqueous phase. The stirring will break the organic phase into fine droplets, forming a suspension.
-
Purge the system with nitrogen for 15-20 minutes.
-
Heat the mixture according to a programmed temperature profile, for example: 60°C for 1 hour, then 70°C for 1 hour, followed by 85°C for 2 hours, and finally 95°C for 6 hours.[8]
-
-
Work-up:
-
After the polymerization is complete, cool the reactor to room temperature.
-
Filter the resulting polymer beads and wash them thoroughly with hot water to remove the stabilizer and NaCl.
-
Subsequently, wash the beads with a solvent like methanol or acetone to remove any unreacted monomers and the porogen (toluene).
-
Dry the polymer beads in a vacuum oven at 60°C until a constant weight is achieved.
-
-
Characterization:
-
Microscopy (Optical or SEM): To observe the morphology and size of the polymer beads.[9]
-
FTIR and NMR Spectroscopy: To confirm the incorporation of both monomers into the copolymer structure.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.
-
Soxhlet Extraction: To determine the soluble fraction and the degree of cross-linking if any has occurred.
-
Expected Polymer Properties and Applications
The properties of polymers derived from this compound will be highly dependent on the synthesis method.
| Property | Homopolymer (Bulk) | Copolymer (Suspension) |
| Molecular Weight | Low to moderate (oligomeric) | High, depending on the comonomer and its ratio |
| Physical Form | Viscous liquid to waxy solid | Solid beads or powder |
| Solubility | Soluble in common organic solvents like THF, toluene | Solubility depends on the comonomer |
| Key Feature | High concentration of reactive sites per chain | Pendant reactive sites on a high MW backbone |
| Potential Applications | Reactive diluents, plasticizers, precursors for coatings | Cross-linkable thermoplastics, functional resins, materials for biomedical applications[1] |
Conclusion
While the polymerization of this compound is not straightforward due to inherent reactivity challenges, these can be overcome through strategic protocol design. The gradual addition of initiator in bulk polymerization can significantly improve monomer conversion, yielding functional oligomers. For creating high molecular weight polymers, copolymerization with more reactive vinyl monomers via suspension polymerization is a robust method. The unique structure of this compound, with its dual reactive sites, makes it a valuable monomer for creating advanced polymeric materials with potential applications in coatings, specialty resins, and the biomedical field. Further research into the specific reactivity of the conjugated diene system during polymerization will undoubtedly unlock even more possibilities for this versatile monomer.
References
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ResearchGate. (n.d.). Polymerisation of Allyl Compounds. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). EP0686646A2 - Process for making allyl polymers and copolymers.
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MDPI. (2021). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. PubMed Central. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). This compound | C9H12O2. PubChem. Retrieved January 24, 2026, from [Link]
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American Chemical Society. (n.d.). The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis and Characterization of Poly(allyl methacrylate) Obtained by Free Radical Initiator. Retrieved January 24, 2026, from [Link]
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The Good Scents Company. (n.d.). This compound, 30895-79-5. Retrieved January 24, 2026, from [Link]
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Dove Medical Press. (2015). Synthesis and characterization of multi-allyl-functionalized polylacti. Retrieved January 24, 2026, from [Link]
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Semantic Scholar. (n.d.). Reactivity of Allyl Monomers in Radical Polymerization. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Lightly branched comb polyesters: Application in fast drying solvent-borne coating formulations. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Radical polymerization of allyl alcohol and allyl acetate. Retrieved January 24, 2026, from [Link]
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ITOCHU Chemicals America Inc. (n.d.). Chemicals, Purification and Packaging products Distributor & Suppliers. Retrieved January 24, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Application of a New Functionalized Polymeric Sorbent Based on Alkenylphoshine Oxide. PubMed Central. Retrieved January 24, 2026, from [Link]
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Allyl Sorbate as a Versatile Monomer for Novel Polymer Architectures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: Unlocking the Potential of a Bifunctional Monomer
Allyl sorbate, prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a unique monomer possessing two distinct polymerizable moieties: a terminal allyl group and a conjugated diene system within the sorbate backbone. This bifunctionality presents a compelling platform for the synthesis of novel polymers with tailored properties. While allyl monomers are known for their challenging polymerization kinetics due to degradative chain transfer, the presence of the conjugated sorbate system offers alternative routes for polymerization and post-polymerization modification.[1] This guide provides a comprehensive overview of the polymerization behavior of this compound, detailing theoretical considerations and practical laboratory protocols for its homopolymerization and copolymerization.
The distinct reactivity of the two unsaturated systems within this compound opens avenues for creating polymers with pendant reactive sites, crosslinked networks, and unique microstructures. These materials hold potential in diverse fields, including advanced coatings, biomedical materials, and specialty adhesives.[1][2] This document serves as a foundational resource for researchers looking to explore the rich chemistry of this compound in polymer synthesis.
I. The Polymerization Chemistry of this compound: A Tale of Two Double Bonds
The polymerization of this compound is not straightforward due to the differing reactivities of its allyl and sorbate functionalities. Understanding these differences is crucial for designing successful polymerization strategies.
The Allyl Group: Challenges and Opportunities
Free-radical polymerization of allyl compounds typically results in polymers with low molecular weight.[1] This is a direct consequence of degradative chain transfer, a process where a propagating radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing chain and forms a stable, less reactive allylic radical, which is slow to reinitiate polymerization.[1]
To overcome this limitation, several strategies can be employed:
-
Gradual Initiator Addition: A patented process for improving the conversion of allyl monomers involves the gradual addition of the free-radical initiator throughout the polymerization.[3] This maintains a low but steady concentration of radicals, favoring propagation over termination.
-
Copolymerization: Copolymerizing this compound with more reactive vinyl monomers, such as styrenes or acrylates, can effectively incorporate the this compound unit into a growing polymer chain.[4] The reactivity ratios of the comonomers will dictate the resulting polymer composition and microstructure.
-
High-Temperature Polymerization: Using initiators that are active at higher temperatures (e.g., di-tert-butyl peroxide) can sometimes increase the reactivity of the allylic radical and improve polymerization kinetics.[4]
The Sorbate Moiety: A Conjugated Diene System
The conjugated diene of the sorbate ester offers additional polymerization pathways. Conjugated dienes can undergo 1,2- or 1,4-addition during polymerization, leading to different polymer microstructures.[5] In the case of this compound, this presents the possibility of forming polymers with pendant vinyl groups (from 1,2-addition) or a backbone with internal double bonds (from 1,4-addition). These residual double bonds are valuable sites for post-polymerization modification, such as crosslinking or grafting.
Recent research has also demonstrated the potential for controlled polymerization of alkyl sorbates using Lewis pair catalysts, which can achieve high 1,4-selectivity and produce polymers with well-defined molecular weights and narrow distributions.[6] While this application note focuses on free-radical methods, this avenue is worth noting for researchers seeking advanced control over polymer architecture.
Proposed Polymerization Mechanism of this compound
The free-radical polymerization of this compound likely proceeds through a complex mechanism involving both the allyl and sorbate moieties. The initial radical attack could occur at either the allyl double bond or one of the double bonds in the conjugated system. The relative rates of these initiation steps will depend on the reaction conditions.
Figure 1: Proposed free-radical polymerization pathways for this compound.
II. Applications and Future Directions
While research on poly(this compound) is still in its nascent stages, the unique structure of this monomer suggests several potential applications:
-
Crosslinkable Resins and Coatings: The pendant double bonds in polymers derived from this compound can be utilized for post-curing, leading to the formation of crosslinked networks with enhanced thermal and mechanical properties.[1]
-
Functional Biomaterials: The ester functionality can be hydrolyzed to yield carboxylic acid groups, which can be used for drug conjugation or to impart pH-responsiveness.[2] Sorbates are generally recognized as safe (GRAS), which may be advantageous for biomedical applications.[7]
-
Adhesives and Sealants: The tacky nature of low molecular weight allyl polymers could be beneficial in the formulation of specialty adhesives and sealants.[5]
III. Experimental Protocols
Safety Precautions: this compound is irritating to the eyes, respiratory system, and skin.[8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Bulk Homopolymerization of this compound
This protocol is adapted from general procedures for the bulk polymerization of allyl esters.[3] It employs a gradual initiator addition to improve monomer conversion.
Materials:
-
This compound (purified by passing through a column of basic alumina to remove inhibitors)
-
Di-tert-butyl peroxide (DTBP)
-
Reaction vessel with a magnetic stirrer, reflux condenser, nitrogen inlet, and addition funnel
-
Heating mantle with temperature controller
Procedure:
-
Charge the reaction vessel with 100 g of purified this compound.
-
Begin stirring and purge the system with nitrogen for 30 minutes to remove oxygen.
-
Heat the reaction vessel to 140°C.
-
In a separate container, prepare a solution of 5 g of DTBP in 20 g of purified this compound.
-
Once the reactor reaches 140°C, begin the gradual addition of the DTBP solution from the addition funnel over a period of 4 hours.
-
After the addition is complete, maintain the reaction at 140°C for an additional 4 hours.
-
Cool the reaction mixture to room temperature. The product will likely be a viscous liquid or a soft solid.
-
Purify the polymer by dissolving it in a minimal amount of tetrahydrofuran (THF) and precipitating it into a large excess of cold methanol.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C to a constant weight.
Expected Outcome: A low-to-moderate molecular weight polymer. The conversion is expected to be higher than with a single initial charge of initiator.
Protocol 2: Solution Copolymerization of this compound with Styrene
This protocol describes the copolymerization of this compound with a more reactive comonomer, styrene, in a solvent.[4]
Materials:
-
This compound (purified)
-
Styrene (purified by passing through a column of basic alumina)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Toluene (anhydrous)
-
Reaction vessel with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
In the reaction vessel, dissolve 50 g of this compound, 50 g of styrene, and 1 g of AIBN in 200 mL of toluene.
-
Purge the solution with nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C and maintain this temperature for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature.
-
Precipitate the copolymer by slowly adding the reaction solution to a large excess of vigorously stirred methanol.
-
Collect the white precipitate by filtration and wash it with fresh methanol.
-
Dry the copolymer in a vacuum oven at 50°C to a constant weight.
Figure 2: Workflow for the solution copolymerization of this compound and styrene.
IV. Characterization of Poly(this compound) and its Copolymers
A thorough characterization of the synthesized polymers is essential to understand their structure and properties.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirms the incorporation of monomer units into the polymer chain, determines copolymer composition, and provides insights into the microstructure (e.g., 1,2- vs. 1,4-addition of the sorbate moiety). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups in the polymer, such as C=O (ester), C=C (alkene), and C-O bonds. Can be used to monitor the disappearance of monomer double bonds during polymerization. |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures, providing information on the thermal properties of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability and decomposition profile of the polymer. |
V. Concluding Remarks
This compound presents a fascinating, albeit challenging, monomer for polymer synthesis. Its dual functionality opens the door to a wide range of polymer architectures and potential applications. The protocols provided in this guide offer a starting point for researchers to explore the polymerization of this versatile monomer. By carefully controlling reaction conditions and considering copolymerization strategies, it is possible to overcome the inherent challenges of allyl polymerization and unlock the full potential of this compound in the development of novel polymeric materials. Further research into controlled polymerization techniques could provide even greater precision in tailoring the structure and properties of poly(this compound)-based materials.
VI. References
-
Gantrade. Polymer Applications of Allyl Alcohol. [Link]
-
Ignat'eva, G. M., & Berlin, A. A. (2025). Polymerisation of Allyl Compounds. ResearchGate. [Link]
-
Arco Chemical Company. (1995). Process for making allyl polymers and copolymers. Google Patents.
-
Parhi, P., & Mohanty, S. (2021). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central. [Link]
-
The Good Scents Company. This compound, 30895-79-5. [Link]
-
Litt, M. H., & Eirich, F. R. (1960). The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Chen, C. (2021). Lewis Pair Catalyzed Regioselective Polymerization of (E,E)‐Alkyl Sorbates for the Synthesis of (AB)n Sequenced Polymers. PubMed. [Link]
-
The Good Scents Company. This compound, 30895-79-5. [Link]
-
LibreTexts. 13.4: Polymerization Reactions of Conjugated Dienes. Chemistry LibreTexts. [Link]
-
Villalobos-Gutiérrez, M. G., & de Jesús-Tellez, M. A. (2021). Study of the Performance of Particles Based on Modified Starches Containing Potassium Sorbate and Incorporated into Biodegradable Films: Physicochemical Characterization and Antimicrobial Action. MDPI. [Link]
-
Chen, C. (2021). Lewis Pair Catalyzed Regioselective Polymerization of (E,E)‐Alkyl Sorbates for the Synthesis of (AB)n Sequenced Polymers. PubMed. [Link]
-
LibreTexts. 13.4: Polymerization Reactions of Conjugated Dienes. Chemistry LibreTexts. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. The Multifaceted Role of Polysorbate 80 in Modern Applications - Oreate AI Blog [oreateai.com]
Application Notes & Protocols: Allyl Sorbate as a Versatile Crosslinking Agent in Advanced Polymer Synthesis
Introduction: Navigating the Challenges of Polymer Crosslinking
The development of crosslinked polymers is fundamental to creating materials with enhanced mechanical strength, thermal stability, and chemical resistance. These three-dimensional networks are the bedrock of innovations in fields ranging from advanced coatings to sophisticated drug delivery systems. However, the choice of a crosslinking agent is a critical decision that dictates the final properties and functionality of the polymer network. Traditional crosslinking agents, while effective, can sometimes limit the scope for post-synthesis modification or introduce undesirable characteristics.
Allyl-terminated compounds represent a unique class of monomers and crosslinkers. Their polymerization is mechanistically distinct from more reactive vinyl monomers like styrenes or acrylates. Allyl monomers are known to be less reactive and can participate in "degradative chain transfer," a process that can lead to polymers with low molecular weights.[1][2] This reactivity profile, often seen as a challenge, can be strategically harnessed. Allyl sorbate (2-propenyl 2,4-hexadienoate), with its two distinct polymerizable double bonds, emerges as a highly versatile agent. One bond is a classic allyl group, while the other is part of a conjugated diene system in the sorbate moiety. This dual functionality allows it to act as a potent crosslinker to form stable networks and enables the introduction of reactive sites for subsequent functionalization, a crucial feature for biomedical applications.[3][4]
This guide provides an in-depth exploration of this compound's application in polymer chemistry, detailing the mechanistic rationale behind its use and providing robust protocols for its implementation.
Physicochemical Properties and Safety Profile of this compound
A thorough understanding of the reagent's properties is paramount for experimental design and laboratory safety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [5] |
| Molecular Weight | 152.19 g/mol | [5][6] |
| Appearance | Colorless to light yellow liquid | [5] |
| Odor | Fruity, pineapple-like | [5] |
| Boiling Point | ~207-208 °C at 760 mmHg | [6][7] |
| Density | ~0.945 g/cm³ | [5][6] |
| Solubility | Soluble in ethanol; sparingly soluble in water | [5][7] |
| Flash Point | ~93 °C | [6][7] |
Safety and Handling:
This compound is classified as an irritant.[5] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.
The Mechanism: Overcoming Degradative Chain Transfer
The primary challenge in allyl polymerization is the propensity for the growing polymer radical to abstract a hydrogen atom from the allylic position of a monomer molecule. This event terminates the kinetic chain and creates a stable, less reactive allyl radical, leading to low conversion rates and oligomer formation.[1][2]
However, this challenge can be mitigated through specific reaction conditions. An improved process involves the gradual addition of a free-radical initiator at elevated temperatures (e.g., 135°C to 165°C), which maintains a low but steady concentration of radicals, favoring polymerization over chain transfer.[8] This approach significantly increases monomer conversion.[8]
When used as a crosslinker, this compound's two double bonds can be sequentially incorporated into different growing polymer chains, effectively linking them together to build a 3D network.
Caption: Mechanism of crosslinking using this compound.
Application Protocol 1: Synthesis of a Crosslinked Poly(acrylic acid) Hydrogel
This protocol details the synthesis of a superabsorbent hydrogel using acrylic acid as the primary monomer and this compound as the crosslinking agent. Such hydrogels have applications in drug delivery and agricultural technologies. The methodology is adapted from free-radical polymerization techniques designed to enhance the incorporation of allyl-containing molecules.[8][9]
A. Principle
Free-radical polymerization is initiated to form poly(acrylic acid) chains. This compound is incorporated into these chains, and its pendant double bonds react with other growing chains to form a chemically crosslinked, insoluble three-dimensional network. A gradual, multi-stage temperature increase is used to control the decomposition of the initiator and the polymerization rate.[10]
B. Materials and Reagents
-
Acrylic Acid (AA), inhibitor removed
-
This compound (AS)
-
Potassium Persulfate (KPS) or Benzoyl Peroxide (BPO) (Initiator)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
-
Acetone
C. Step-by-Step Protocol
-
Neutralization of Monomer:
-
In a 250 mL beaker, dissolve 7.2 g (100 mmol) of acrylic acid in 50 mL of DI water.
-
Place the beaker in an ice bath and slowly add a 10 M NaOH solution dropwise with constant stirring until a pH of ~7.0 is reached. This neutralizes the acrylic acid to sodium acrylate, controlling the reaction's exothermicity.
-
-
Preparation of the Reaction Mixture:
-
To the neutralized monomer solution, add the desired amount of this compound crosslinker. A typical starting range is 0.5-2.0 mol% relative to the acrylic acid.
-
Add 0.1 g of KPS (dissolved in 5 mL of DI water) as the initiator.
-
Stir the mixture thoroughly until all components are fully dissolved.
-
-
Polymerization and Crosslinking:
-
Transfer the solution to a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and condenser.
-
Purge the system with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Begin stirring and gradually heat the vessel according to the following temperature program[10]:
-
Hold at 60°C for 1 hour.
-
Increase to 70°C and hold for 1 hour.
-
Increase to 85°C and hold for 2 hours.
-
-
-
Purification of the Hydrogel:
-
After the reaction, the resulting solid hydrogel will be rubbery. Allow it to cool to room temperature.
-
Cut the hydrogel into small pieces and place them in a large beaker of DI water to wash away unreacted monomers, initiator, and any soluble oligomers. Change the water every 6-8 hours for 2 days.
-
Transfer the swollen hydrogel pieces to acetone for 24 hours to dewater the network.
-
Dry the hydrogel in a vacuum oven at 50°C until a constant weight is achieved.
-
D. Experimental Workflow Diagram
Caption: Pathway for post-synthesis functionalization.
Conclusion
This compound is a powerful and versatile crosslinking agent whose unique reactivity profile can be leveraged to create advanced polymer architectures. By understanding and controlling the conditions to mitigate degradative chain transfer, researchers can synthesize highly stable crosslinked networks like hydrogels. Furthermore, its capacity to introduce pendant reactive sites for post-synthesis modification via robust methods like thiol-ene chemistry makes it an invaluable tool for developing functional materials for drug delivery, tissue engineering, and other high-value applications. The protocols outlined herein provide a solid foundation for researchers to explore the full potential of this enabling reagent.
References
- ARCO Chemical Technology, L.P. (1995). Process for making allyl polymers and copolymers.
-
Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Gantrade Corporation. [Link]
-
Asatryan, R. S., & Arutyunyan, R. S. (2009). Polymerisation of Allyl Compounds. Russian Chemical Reviews. [Link]
-
Karim, M. R., & Al-Khafaji, M. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. Pharmaceuticals. [Link]
-
Podkościelna, B., & Sobiesiak, M. (2018). Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. Materials. [Link]
-
Schildknecht, C. E. (1985). Allyl Monomers and Polymers. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435833, this compound. PubChem. [Link]
-
Karim, M. R. (2022). (PDF) Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. ResearchGate. [Link]
-
Wang, L., et al. (2021). Coordination–insertion polymerization of polar allylbenzene monomers. Polymer Chemistry. [Link]
-
The Good Scents Company. (n.d.). This compound, 30895-79-5. The Good Scents Company Information System. [Link]
-
Mishra, A., et al. (2020). Prepared polymer-gel (a) AS, (b) AM and (c) AP at different crosslinkers concentrations. ResearchGate. [Link]
-
Molbase. (n.d.). This compound | 7493-75-6. Molbase. [Link]
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- 10. Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Allyl Sorbate: A Comprehensive Guide to Chromatographic Methods
An Application Note for Researchers and Drug Development Professionals
Introduction
Allyl sorbate (prop-2-enyl hexa-2,4-dienoate) is an ester recognized for its fruity, pineapple-like aroma, leading to its use as a flavoring agent and fragrance component in various consumer products.[1] Accurate quantification of this compound is critical for quality control in manufacturing, ensuring consistency in product formulation, and adhering to regulatory standards for food additives and fragrances. This guide provides detailed protocols for the quantitative analysis of this compound using two robust and widely accessible chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The methodologies presented are designed to be self-validating systems, emphasizing the scientific rationale behind procedural choices to ensure accuracy, precision, and reliability.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is essential for selecting and optimizing an appropriate analytical method. Its volatility and chemical structure directly inform the choice of chromatographic technique and instrumental parameters.
| Property | Value | Source |
| Chemical Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 207-208 °C at 760 mmHg | [1] |
| Flash Point | ~92.7 °C | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water | [1] |
| Key Structural Feature | Conjugated diene system in the sorbate moiety | N/A |
The compound's relatively high boiling point and thermal stability make it an excellent candidate for Gas Chromatography. Concurrently, the presence of a conjugated diene system results in strong ultraviolet (UV) absorbance, enabling sensitive detection by HPLC-UV.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle and Application
Gas Chromatography is a premier technique for separating and analyzing volatile compounds without decomposition. This compound's volatility allows it to be readily vaporized in a heated injector and separated on a capillary column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon-hydrogen bonds, making it ideal for quantifying this compound with high precision and a wide linear range. This method is particularly suited for analyzing this compound in non-aqueous matrices such as essential oils, fragrance concentrates, and solvent-based flavorings.
Experimental Protocol: GC-FID
This protocol outlines a complete workflow for the quantification of this compound. Method validation is a critical component of ensuring trustworthy results.[2][3]
1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Methanol, GC grade or equivalent high-purity solvent
-
Internal Standard (IS), e.g., Ethyl Octanoate or another suitable ester not present in the sample.
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
2. Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard Stock (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the chosen internal standard (e.g., Ethyl Octanoate) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock standard in volumetric flasks. Each calibration standard should also be spiked with the internal standard to a constant concentration (e.g., 50 µg/mL). A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
3. Sample Preparation
-
Liquid Samples (e.g., Fragrance Oil): Accurately weigh approximately 1 g of the sample into a 50 mL volumetric flask. Add the internal standard to achieve the target concentration (50 µg/mL) and dilute to volume with methanol. Mix thoroughly.
-
Solid/Viscous Samples: For complex matrices, a solvent extraction may be necessary. Blend a known weight of the homogenized sample with methanol, sonicate for 15 minutes, and centrifuge. Transfer an aliquot of the supernatant, spike with the internal standard, and dilute as needed.[4]
-
Filtration: Filter all final solutions through a 0.45 µm syringe filter into an autosampler vial prior to injection to prevent contamination of the GC system.[4]
4. Instrumental Parameters
| Parameter | Condition | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform for routine analysis. |
| Column | DB-5 or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film) | A nonpolar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium or Hydrogen, Constant Flow | Helium is inert and provides good efficiency. Hydrogen can offer faster analysis times. Constant flow mode ensures reproducible retention times. |
| Flow Rate | 1.2 mL/min | Optimal flow rate for a 0.25 mm ID column to balance separation efficiency and analysis time. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of this compound without thermal degradation. |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading and ensures sharp peak shapes for concentrated samples. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 10 °C/min to 220 °C (hold 5 min) | The temperature program is designed to separate this compound from potential solvent and matrix interferences effectively. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to hydrocarbons and provides a robust, linear response. |
| Detector Temp. | 280 °C | Prevents condensation of analytes in the detector. |
5. Calibration and Quantification
-
Inject the series of calibration standards into the GC-FID system.
-
Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999 for a valid calibration.
-
Analyze the prepared sample solutions. The concentration of this compound in the sample is determined using the calibration curve and the measured peak area ratio.
GC-FID Workflow Diagram
Caption: Workflow for this compound quantification by GC-FID.
Method Validation Parameters
The reliability of any analytical method must be confirmed through validation.[3][5] The following table presents typical performance characteristics for a validated GC-FID method.
| Parameter | Target Specification | Purpose |
| Linearity (r²) | ≥ 0.999 | Confirms a proportional relationship between detector response and concentration. |
| Accuracy (% Recovery) | 90 - 110% | Measures the closeness of the experimental value to the true value. Determined by analyzing spiked samples at different concentrations.[6] |
| Precision (% RSD) | ≤ 5% | Measures the degree of agreement among individual test results. Repeatability (intra-day) and intermediate precision (inter-day) should be assessed.[6] |
| Limit of Detection (LOD) | S/N Ratio ≥ 3 | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | S/N Ratio ≥ 10 | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Specificity | No interfering peaks at the retention time of this compound | Ensures the method is selective for the analyte of interest in the sample matrix. |
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. This compound, being a moderately nonpolar ester, is well-retained on a C18 stationary phase. Its conjugated diene chromophore absorbs strongly in the UV region (around 255 nm), allowing for highly sensitive and selective detection.[4][7] HPLC is the method of choice for analyzing this compound in aqueous samples (e.g., beverages), complex food matrices, or when the analyte is not sufficiently volatile or thermally stable for GC.[8]
Experimental Protocol: HPLC-UV
This protocol is adapted from established methods for quantifying sorbates in food products.[4][9]
1. Reagents and Materials
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Phosphoric acid or an appropriate buffer salt (e.g., sodium acetate) to control mobile phase pH
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
2. Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.
-
Calibration Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 20, 50 µg/mL) by diluting the primary stock with the mobile phase.
3. Sample Preparation
-
Liquid Samples (e.g., Fruit Juice): For direct analysis, simply dilute the sample with the mobile phase. For example, pipette 1 mL of juice into a 10 mL volumetric flask and dilute to volume.[4] Sonication can help ensure homogeneity.[10]
-
Solid/Semi-Solid Samples (e.g., Baked Goods): Homogenize 5 g of the sample with 25 mL of acetonitrile/water (50:50) solution in a blender. Centrifuge the mixture, and collect the supernatant.[4]
-
Extraction for Complex Matrices: For high-fat or complex samples, a liquid-liquid extraction may be required. Acidify an aqueous solution of the sample and extract with a nonpolar solvent like diethyl ether.[7] Evaporate the ether and reconstitute the residue in the mobile phase.
-
Filtration: All prepared samples and standards must be filtered through a 0.45 µm syringe filter before injection to protect the HPLC column and system.[9]
4. Instrumental Parameters
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary or binary pump system with a UV or Diode Array Detector (DAD). |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) | The C18 stationary phase provides excellent hydrophobic retention for this compound.[8][9] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | A common reverse-phase mobile phase. The ACN/water ratio can be adjusted to optimize retention time. Acidification ensures sharp peak shapes by suppressing silanol interactions.[8][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good separation efficiency and reasonable backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | UV or Diode Array Detector (DAD) | DAD is preferred as it can confirm peak purity and identity by spectral analysis. |
| Wavelength | 255 nm | This wavelength corresponds to the λmax of the sorbate chromophore, providing maximum sensitivity.[4][7] |
5. Calibration and Quantification
-
Inject the calibration standards to generate a standard curve.
-
Plot the peak area of this compound against its concentration.
-
Perform a linear regression analysis (r² should be ≥ 0.999).
-
Quantify this compound in the prepared samples by comparing their peak areas to the calibration curve (external standard method).
HPLC-UV Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Method Validation Parameters
The following table presents typical performance characteristics for a validated HPLC-UV method, based on similar analyses for sorbates.[9]
| Parameter | Typical Value | Source |
| Linearity (r²) | ≥ 0.999 | [9] |
| Accuracy (% Recovery) | 97 - 102% | [4][9] |
| Precision (% RSD) | < 2% | [9] |
| LOD | ~0.3 - 0.6 µg/mL | [9] |
| LOQ | ~1.0 - 1.8 µg/mL | [9] |
| Specificity | Baseline separation from matrix components | [10] |
Conclusion and Method Selection
Both GC-FID and HPLC-UV are powerful, reliable, and validated techniques for the quantification of this compound. The choice between them should be guided by the sample matrix and available instrumentation.
-
Choose GC-FID for volatile, non-aqueous samples like fragrance oils or when analyzing for other volatile components simultaneously. It offers exceptional sensitivity for hydrocarbons.
-
Choose HPLC-UV for aqueous samples, complex food matrices, heat-sensitive samples, or when a non-volatile internal standard is preferred. It excels in analyzing preservatives in beverages and processed foods.[4][8]
By following the detailed protocols and validation guidelines presented in this document, researchers, scientists, and quality control professionals can confidently and accurately quantify this compound, ensuring product quality and regulatory compliance.
References
-
Jadhav, V. et al. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Asian Journal of Applied Science and Technology. [Link]
-
Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Journal of AOAC International. [Link]
-
S. Nithya, K. Anbuselvi (2015). Determination of sodium benzoate & potassium sorbate contamination in ready to serve products in post market surveillance in Chennai, Tamil Nadu, India. Discovery Scientific Society. [Link]
-
The Good Scents Company. This compound, 30895-79-5. TGSC Information System. [Link]
-
NJ Labs (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Potassium Sorbate on Newcrom BH Column. [Link]
-
FAO/IAEA (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO Knowledge Repository. [Link]
-
Zhu, B. et al. (2015). [Solvent desorption gas chromatography for determination of allyl chloride in workplace atmosphere]. PubMed. [Link]
-
Molbase. This compound | 7493-75-6. [Link]
-
Shaik, M. et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. [Link]
-
U.S. Food & Drug Administration (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]
-
Ministry of Health, Labour and Welfare, Japan. Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. [Link]
-
Food Safety Institute (2024). Best Practices for Sample Preparation in Food Analysis. [Link]
-
Celik, S. et al. (2011). A novel RP-HPLC method for simultaneous determination of potassium sorbate and sodium benzoate in soft drinks using C18-bonded monolithic silica column. PubMed. [Link]
-
McIntyre, S. N. et al. (2021). Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry. [Link]
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Application Note: High-Throughput Analysis of Allyl Sorbate using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed protocol for the qualitative and quantitative analysis of allyl sorbate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester utilized as a flavoring and fragrance agent, requires a robust and reproducible analytical method for quality control and research purposes. The methodology outlined herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, instrument parameters, and data interpretation. The protocol is designed to be self-validating, ensuring scientific integrity and reliable results.
Introduction: The Analytical Imperative for this compound
This compound (prop-2-enyl hexa-2,4-dienoate) is a key compound in the flavor and fragrance industry, prized for its characteristic fruity, pineapple-like aroma.[1] Its application in consumer products necessitates rigorous analytical oversight to ensure product consistency, purity, and safety. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for volatile and semi-volatile compounds like this compound due to its exceptional sensitivity and specificity.[2] The coupling of gas chromatography's high-resolution separation with the definitive identification capabilities of mass spectrometry allows for the unambiguous determination of this compound in complex matrices.
This guide provides a comprehensive framework for the GC-MS analysis of this compound, grounded in established analytical principles and validated practices.
Chemical and Physical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful GC-MS method.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1] |
| Molecular Weight | 152.19 g/mol | [1] |
| Boiling Point | ~208 °C at 760 mmHg | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Solubility | Soluble in alcohol | [3] |
The volatility of this compound, as indicated by its boiling point, makes it an ideal candidate for GC analysis. Its solubility in organic solvents simplifies sample preparation.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a robust starting point for the analysis of this compound and can be adapted for various sample matrices.
Materials and Reagents
-
This compound Standard: Purity ≥98%
-
Solvent: Hexane or Dichloromethane (GC grade)
-
Glassware: Volumetric flasks, pipettes, and autosampler vials with PTFE-lined septa.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to produce a clean, particle-free sample in a volatile solvent suitable for GC-MS analysis.
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in the chosen solvent.
-
Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation (General):
-
For liquid samples, a "dilute and shoot" approach is often sufficient. Dilute the sample in a suitable volatile organic solvent to bring the this compound concentration within the calibration range.
-
Ensure the final sample is free of particulate matter by centrifugation or filtration.
-
Transfer the final diluted sample into a 2 mL autosampler vial.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended as a starting point and should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Temp. | 250 °C | Ensures complete and rapid volatilization of this compound. |
| Injection Mode | Split (50:1) or Splitless | Split mode is suitable for concentrated samples, while splitless is preferred for trace analysis. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas for optimal performance. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides good chromatographic resolution. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column is suitable for the separation of a wide range of volatile and semi-volatile compounds. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | This temperature program allows for the separation of this compound from other volatile components. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Maintains the analyte in the gas phase without thermal degradation. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| Electron Energy | 70 eV | Promotes reproducible fragmentation patterns. |
| Mass Scan Range | 35 - 350 amu | Covers the molecular ion and expected fragment ions of this compound. |
| Solvent Delay | 3 minutes | Prevents the solvent peak from saturating the detector.[4] |
Workflow and Data Interpretation
The following diagram illustrates the analytical workflow for the GC-MS analysis of this compound.
Figure 1: A schematic of the GC-MS workflow for this compound analysis.
Expected Results
-
Retention Time: The retention time of this compound will be consistent under the specified chromatographic conditions, allowing for its identification in a sample.[5]
-
Mass Spectrum: The mass spectrum of this compound is unique and serves as a chemical fingerprint for its confirmation.
Interpreting the Mass Spectrum of this compound
The electron ionization of this compound will result in a molecular ion peak and several characteristic fragment ions. Based on data from the PubChem database, the following key ions are expected:[1]
| m/z | Relative Intensity | Proposed Fragment |
| 152 | 27.0% | [M]⁺ (Molecular Ion) |
| 95 | 99.99% | [M - C₃H₅O]⁺ |
| 67 | 70.70% | [C₅H₇]⁺ |
| 41 | 82.40% | [C₃H₅]⁺ (Allyl cation) |
| 39 | 56.20% | [C₃H₃]⁺ |
The fragmentation pattern can be rationalized through established mechanisms in mass spectrometry.
Figure 2: Proposed fragmentation pathway of this compound.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of this method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The linear relationship between the concentration of the analyte and the instrument response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Conclusion
The GC-MS method detailed in this application note provides a robust and reliable protocol for the analysis of this compound. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can achieve high-quality, reproducible results. The inherent specificity of mass spectrometry, combined with the separation power of gas chromatography, makes this an ideal technique for the quality control and research of products containing this compound.
References
-
GC-MS according to AOAC procedure was applied for the determination of the content levels of benzoic and sorbic acids in a wide range food samples. (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.5E: GC Parameters. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Puig, L., & Bartolomé, L. (2009). Retention-time locked methods in gas chromatography. Journal of Chromatography A, 1216(10), 1798-1805. Retrieved from [Link]
Sources
- 1. This compound | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 30895-79-5 [thegoodscentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Retention-time locked methods in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) for the Analysis of Allyl Sorbate: An Application Note and Protocol
This comprehensive guide provides a detailed methodology for the determination of Allyl sorbate using High-Performance Liquid Chromatography (HPLC). This application note is intended for researchers, scientists, and professionals in the drug development and food science industries who require a robust and reliable method for the quantification of this compound.
Introduction: The Significance of this compound Analysis
This compound (allyl 2,4-hexadienoate) is an organic compound used as a flavoring agent and fragrance ingredient. Its characteristic fruity aroma makes it a valuable component in various consumer products. Accurate and precise quantification of this compound is crucial for quality control, ensuring product consistency, and meeting regulatory standards. High-Performance Liquid Chromatography (HPLC) with UV detection offers a powerful analytical tool for this purpose, providing high sensitivity, specificity, and reproducibility.[1] This document outlines a detailed protocol for the analysis of this compound, grounded in the principles of reversed-phase chromatography.
The Chromatographic Rationale: A Mechanistic Approach
The selection of an appropriate HPLC method is dictated by the physicochemical properties of the analyte. This compound is a moderately non-polar molecule, making it an ideal candidate for reversed-phase HPLC.
The Stationary Phase: A Non-Polar Playground
A C18 (octadecylsilane) column is the stationary phase of choice for this application. The long alkyl chains of the C18 packing material create a non-polar environment. In reversed-phase chromatography, the separation is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds, like this compound, will have a stronger affinity for the C18 stationary phase, leading to longer retention times.
The Mobile Phase: Elution by Polarity
The mobile phase, a mixture of a polar solvent (like water) and a less polar organic solvent (such as acetonitrile or methanol), is used to elute the analyte from the column. By carefully controlling the ratio of these solvents, the retention of this compound can be precisely modulated. Increasing the proportion of the organic solvent in the mobile phase will decrease the retention time of this compound, and vice versa.
Detection: Leveraging the Chromophore
This compound possesses a conjugated diene system within its sorbate moiety, which acts as a chromophore, absorbing ultraviolet (UV) radiation. This property allows for sensitive and selective detection using a UV-Vis detector. The maximum UV absorbance for structurally similar sorbates is typically in the range of 230-260 nm.[2][3] Therefore, monitoring at a wavelength within this range will provide optimal sensitivity for the detection of this compound.
Visualizing the HPLC Workflow
Caption: Workflow for the HPLC analysis of this compound.
Detailed HPLC Protocol
This protocol is a robust starting point for the analysis of this compound. Method optimization and validation are essential to ensure its suitability for a specific sample matrix.
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Chemicals and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)[4]
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Acetic acid (analytical grade)
-
-
Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials with septa, and 0.45 µm syringe filters.
Chromatographic Conditions
The following table summarizes the recommended starting parameters for the HPLC analysis of this compound.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile : Water (adjusted to pH 3.0 with phosphoric acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC-grade water.
-
Adjust the pH of the aqueous portion to 3.0 with dilute phosphoric acid before mixing with the organic solvent.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol and then dilute to the mark with the mobile phase.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial before injection.
Method Validation: Ensuring Trustworthiness
A comprehensive validation of the analytical method is imperative to ensure its reliability and accuracy. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[3]
Validation Parameters
The following parameters should be evaluated:
-
Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by analyzing a blank sample and a sample spiked with this compound.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by a recovery study on a spiked placebo.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and the peak areas for this compound.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
Troubleshooting Common HPLC Issues
| Issue | Potential Cause | Suggested Solution |
| No peaks or very small peaks | - No injection or incorrect injection volume- Detector lamp off- Incorrect mobile phase composition | - Check autosampler and injection settings- Ensure detector lamp is on and has sufficient lifetime- Verify mobile phase preparation and composition |
| Broad or split peaks | - Column contamination or degradation- Sample solvent incompatible with mobile phase- High injection volume | - Flush or replace the column- Dissolve samples in the mobile phase- Reduce the injection volume |
| Shifting retention times | - Changes in mobile phase composition or pH- Fluctuations in column temperature- Column aging | - Prepare fresh mobile phase and verify pH- Ensure stable column temperature- Use a new or re-equilibrated column |
| Baseline noise or drift | - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp failing | - Degas the mobile phase and prime the pump- Use fresh, high-purity solvents and flush the system- Replace the detector lamp |
Conclusion
The reversed-phase HPLC method detailed in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The use of a C18 column with a UV detector offers excellent selectivity and sensitivity. Adherence to the outlined protocol and a thorough method validation will ensure the generation of accurate and precise data for quality control and research applications.
References
-
Asian Journal of Applied Science and Technology. (2018). HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. [Link]
-
PubMed. (2011). A novel RP-HPLC method for simultaneous determination of potassium sorbate and sodium benzoate in soft drinks using C18-bonded monolithic silica column. [Link]
-
United States Department of Agriculture. Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
World Journal of Pharmaceutical and Medical Research. (2024). DEVELOPMENT AND VALIDATION OF AN RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF POTASSIUM SORBATE AND SODIUM BENZOATE FROM HERBAL. [Link]
-
NJ Labs. (2024). Assay of Sodium Benzoate and Potassium Sorbate using HPLC. [Link]
-
ResearchGate. (2017). HPLC and LC–MS/MS methods for determination of sodium benzoate and potassium sorbate in food and beverages: Performances of local accredited laboratories via proficiency tests in Turkey. [Link]
-
DergiPark. DEVELOPMENT OF A GREEN HPLC METHOD USING ETHANOL IN THE MOBILE PHASE COMPOSITION FOR THE DETERMINATION OF SODIUM BENZOATE AND PO. [Link]
-
ResearchGate. (2017). UV-vis absorption spectra of 2-4 measured in CH 2 Cl 2 at T = 293 K. [Link]
-
Agilent. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment Introduction. [Link]
-
Chemistry LibreTexts. (2019). 17.5: Electronic Spectra- Ultraviolet and Visible Spectroscopy. [Link]
-
GL Sciences Inc. 11. Organic Solvents Used in HPLC. [Link]
-
Michigan State University. UV-Visible Spectroscopy. [Link]
-
National Center for Biotechnology Information. (2017). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. [Link]
Sources
- 1. njlabs.com [njlabs.com]
- 2. A novel RP-HPLC method for simultaneous determination of potassium sorbate and sodium benzoate in soft drinks using C18-bonded monolithic silica column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpmr.com [wjpmr.com]
- 4. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
Application Notes and Protocols for the Use of Allyl Sorbate in the Flavor and fragrance Industry
These comprehensive application notes serve as a detailed guide for researchers, scientists, and product development professionals on the effective and safe use of allyl sorbate in the flavor and fragrance industry. This document provides in-depth technical information, practical protocols, and safety considerations to facilitate innovation and ensure quality in the development of new consumer products.
Introduction to this compound: A Versatile Fruity Ester
This compound, also known by its chemical name prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a key aroma chemical prized for its unique and powerful fruity scent profile.[1][2] Its characteristic pineapple-like aroma makes it a valuable ingredient in the creation of a wide range of flavor and fragrance compositions.[1][2] As a member of the sorbate family, it is an ester of sorbic acid and allyl alcohol.[1]
From a regulatory perspective, this compound is recognized as a flavoring substance by major international bodies. It is listed by the Flavor and Extract Manufacturers Association (FEMA) with the number 2041 and is considered Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[1]
Physicochemical and Organoleptic Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to pale yellow clear liquid | |
| Molecular Formula | C9H12O2 | |
| Molecular Weight | 152.19 g/mol | |
| CAS Number | 30895-79-5, 7493-75-6 ((E,E)-isomer) | , |
| Boiling Point | 207-208 °C at 760 mmHg | |
| Flash Point | 92.7 °C (199 °F) | |
| Density | 0.934 - 0.947 g/cm³ | |
| Solubility | Soluble in alcohol; sparingly soluble in water (approx. 330 mg/L at 25°C) |
Organoleptic Profile:
-
Odor: Intensely fruity, with a characteristic pineapple note.[1][2]
-
Flavor: Fruity, pineapple, with a sweet and slightly waxy character.
Applications in the Flavor and Fragrance Industry
This compound's potent fruity profile makes it a versatile ingredient in a multitude of applications.
Flavor Applications
In the flavor industry, this compound is primarily used to impart a fresh and juicy pineapple character to a variety of food and beverage products. Its high impact at low concentrations makes it a cost-effective choice for flavor creation.
Typical Usage Levels in Food Products:
| Food Category | Average Maximum PPM |
| Baked Goods | 1.0 |
| Non-alcoholic Beverages | 0.86 |
| Frozen Dairy | 0.5 |
| Fruit Ices | 0.5 |
| Gelatins and Puddings | 2.0 |
| Hard Candy | 5.0 |
| Jams and Jellies | 2.0 |
Source: The Good Scents Company[2]
Fragrance Applications
In perfumery, this compound is utilized to introduce a bright, fruity top note to fragrance compositions. It is particularly effective in fruity, tropical, and gourmand fragrance families. The International Fragrance Association (IFRA) recommends a maximum usage level of up to 4.0% in the fragrance concentrate and specifies a purity of less than 0.1% free allyl alcohol.[2]
Protocols for Application
The following protocols provide a framework for the incorporation of this compound into flavor and fragrance formulations. It is essential to conduct small-scale trials to determine the optimal concentration for the desired sensory profile.
Protocol for Creating a Pineapple Flavor Concentrate
This protocol outlines the steps for creating a basic pineapple flavor concentrate for use in beverages.
Materials:
-
This compound
-
Ethyl acetate
-
Ethyl butyrate
-
Isoamyl acetate
-
Vanillin
-
Propylene glycol (PG) or Ethanol (food grade) as a solvent
-
Glass beakers and stirring equipment
-
Analytical balance
Procedure:
-
Solvent Preparation: Prepare a suitable solvent base. For beverage applications, propylene glycol is a common choice due to its excellent solvent properties and stability.
-
Ingredient Weighing: Accurately weigh each ingredient according to the desired formulation. A starting point for a simple pineapple flavor could be:
-
Ethyl acetate: 40%
-
Ethyl butyrate: 25%
-
Isoamyl acetate: 15%
-
This compound: 10%
-
Vanillin: 5%
-
Solvent (PG): 5%
-
-
Blending: In a clean glass beaker, combine the weighed ingredients. Start by dissolving the solid components (e.g., vanillin) in the solvent, followed by the addition of the liquid aroma chemicals.
-
Homogenization: Stir the mixture gently until all components are fully dissolved and the solution is homogenous.
-
Maturation: Allow the concentrate to mature for at least 24 hours in a cool, dark place. This allows the aroma profile to develop and stabilize.
-
Evaluation: The concentrate can then be dosed into the final beverage application at a starting concentration of 0.05% to 0.1% and evaluated for its sensory profile.
Protocol for Incorporating this compound into a Fragrance
This protocol provides guidance on adding this compound to a fragrance concentrate.
Materials:
-
This compound
-
Other fragrance raw materials (essential oils, aroma chemicals)
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring equipment
-
Analytical balance
Procedure:
-
Formulation Design: Design the fragrance formula, determining the desired percentage of this compound. As a top note, it is typically added in the initial stages of blending.
-
Blending Order: Following the established principles of perfumery, blend the raw materials in order of decreasing volatility (base notes, then middle notes, then top notes). This compound, being a top note, should be added towards the end of the blending process.
-
Solubilization: Ensure complete solubilization of all ingredients in the ethanol base. Gentle stirring is usually sufficient.
-
Maturation: Allow the fragrance concentrate to mature for a period of several days to weeks to allow the chemical reactions to stabilize and the fragrance to fully develop.
-
Evaluation: Evaluate the fragrance on a smelling strip and on skin to assess its performance and character over time.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for both safety and the desired sensory outcome. Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for this purpose.
GC-MS Protocol for the Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of this compound. Instrument parameters should be optimized for the specific equipment used.
Sample Preparation:
-
Prepare a 1% solution of the this compound sample in a suitable solvent such as ethanol or hexane.
-
For analysis in a complex matrix (e.g., beverage), a solvent extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.
GC-MS Parameters:
| Parameter | Recommended Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-350 amu |
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the purity by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
-
Identify any impurities by searching their mass spectra against a reference library (e.g., NIST).
Stability Considerations
The stability of this compound can be influenced by the formulation matrix, particularly pH and the presence of other reactive ingredients.
-
pH: In acidic conditions, such as those found in many beverages, esters like this compound can be susceptible to hydrolysis over time, leading to a loss of the characteristic fruity aroma. It is crucial to conduct stability testing at the target pH of the final product.
-
Oxidation: The double bonds in the sorbate moiety can be prone to oxidation, especially in the presence of light and oxygen. The use of antioxidants and opaque packaging can help mitigate this degradation pathway.
-
Temperature: Elevated temperatures can accelerate both hydrolysis and oxidation. Therefore, storage in a cool environment is recommended.
A general stability testing protocol for a beverage containing this compound would involve storing samples at various temperatures (e.g., refrigerated, ambient, and accelerated at 35-40°C) and analyzing the concentration of this compound by GC-MS at regular intervals over the desired shelf life of the product.
Safety and Handling
This compound is classified as harmful if swallowed and can cause skin and eye irritation.[1] It is essential to handle this material in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]
Key Safety Precautions:
-
Avoid inhalation of vapors.
-
Prevent contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water.
-
Store in a tightly closed container in a cool, dry place away from ignition sources.
Conclusion
This compound is a valuable and impactful aroma chemical for the flavor and fragrance industry. A comprehensive understanding of its properties, coupled with the implementation of robust application and quality control protocols, will enable researchers and product developers to harness its unique sensory characteristics to create innovative and successful consumer products. Adherence to safety and handling guidelines is paramount to ensure a safe working environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435833, this compound. Retrieved from [Link]
-
Molbase. (n.d.). This compound | 7493-75-6. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
Sources
Allyl Sorbate: A Versatile Precursor for Fine Chemical Synthesis
Application Note & Protocols
Introduction
Allyl sorbate, the ester of sorbic acid and allyl alcohol, is a valuable and versatile precursor in the synthesis of fine chemicals. Its unique structure, featuring a conjugated diene system and a reactive allyl group, allows for a diverse range of chemical transformations. This bifunctionality makes it an attractive starting material for the construction of complex molecular architectures, particularly in the fields of pharmaceutical and natural product synthesis. This application note provides a technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in key synthetic reactions, complete with detailed protocols and mechanistic insights.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective and safe use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 207-208 °C at 760 mmHg | [3] |
| Density | 0.934 - 0.947 g/cm³ | [1][2] |
| Flash Point | 92.7 °C (199 °F) | [2][3] |
| Solubility | Soluble in alcohol; sparingly soluble in water (330.4 mg/L at 25 °C) | [3] |
| CAS Number | 7493-75-6 | [2] |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[2]
Key Synthetic Applications
The unique chemical structure of this compound allows it to participate in a variety of powerful synthetic transformations. This section will detail the mechanistic basis and provide experimental protocols for three key reaction classes: the Diels-Alder reaction, palladium-catalyzed cross-coupling, and epoxidation.
The Diels-Alder Reaction: Access to Cyclohexene Scaffolds
The conjugated diene system of the sorbate moiety makes this compound an excellent substrate for the Diels-Alder reaction, a powerful tool for the construction of six-membered rings.[4] This [4+2] cycloaddition reaction provides a stereocontrolled route to highly functionalized cyclohexene derivatives, which are common motifs in many biologically active molecules.
Mechanism: The Diels-Alder reaction is a concerted pericyclic reaction where the 4 π-electrons of the diene (this compound) and the 2 π-electrons of the dienophile react to form a new six-membered ring through a cyclic transition state. The reaction is thermally allowed and its rate and selectivity can be significantly influenced by the electronic nature of the reactants and the use of Lewis acid catalysts.
Experimental Protocol: Diels-Alder Reaction of this compound with N-phenylmaleimide
This protocol describes the synthesis of an N-phenylmaleimide adduct of this compound, a common transformation for dienes.
Materials:
-
This compound (1.0 eq)
-
N-phenylmaleimide (1.0 eq)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Dichloromethane (for TLC)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 152.2 mg) and N-phenylmaleimide (1.0 mmol, 173.2 mg).
-
Add dry toluene (10 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.[5]
-
Monitor the progress of the reaction by TLC, using dichloromethane as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.[5]
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to yield the desired cyclohexene adduct.
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for the Diels-Alder reaction.
Palladium-Catalyzed Cross-Coupling: Formation of C-C Bonds
The allyl group in this compound can be activated by palladium catalysts to undergo cross-coupling reactions with a variety of nucleophiles. This allows for the formation of new carbon-carbon bonds at the allylic position, providing a powerful method for molecular elaboration. The Tsuji-Trost reaction is a classic example of a palladium-catalyzed allylic alkylation.
Mechanism: The catalytic cycle of a palladium-catalyzed allylic alkylation typically involves the following steps:
-
Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of the allyl group and undergoes oxidative addition, cleaving the C-O bond of the ester and forming a π-allylpalladium(II) complex.
-
Transmetalation (for Suzuki-type couplings): If a boronic acid or ester is used as the nucleophile, a transmetalation step occurs where the organic group from the boron is transferred to the palladium center.[8]
-
Nucleophilic Attack: A "soft" nucleophile (pKa < 25) attacks the π-allyl complex, typically at the less sterically hindered carbon.[9]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst.[8]
Experimental Protocol: Palladium-Catalyzed Allylic Alkylation with a Soft Nucleophile (Adapted)
This protocol is adapted from general procedures for the palladium-catalyzed allylic alkylation of allylic esters with soft nucleophiles like dimethyl malonate.
Materials:
-
This compound (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Pd₂(dba)₃ (2.5 mol%)
-
1,2-Bis(diphenylphosphino)ethane (dppe) (10 mol%)
-
Sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil)
-
Dry Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 mmol, 48 mg of 60% dispersion).
-
Add dry THF (5 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of dimethyl malonate (1.2 mmol, 158.5 mg) in dry THF (2 mL) to the NaH suspension. Stir for 20 minutes at 0 °C to generate the sodium enolate.
-
In a separate flask, dissolve Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and dppe (0.1 mmol, 39.8 mg) in dry THF (3 mL). Stir for 10 minutes at room temperature to form the catalyst complex.
-
Add the catalyst solution to the enolate solution at 0 °C.
-
Add a solution of this compound (1.0 mmol, 152.2 mg) in dry THF (2 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram: Palladium-Catalyzed Allylic Alkylation Cycle
Caption: Catalytic cycle of allylic alkylation.
Epoxidation: Synthesis of Epoxy Sorbates
The double bonds in this compound can be selectively epoxidized to form valuable epoxy compounds. Epoxidation of the allyl group's double bond is often faster due to its higher reactivity compared to the conjugated diene system. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation.
Mechanism: The epoxidation of an alkene with a peroxy acid proceeds through a concerted mechanism often referred to as the "butterfly" transition state. The peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and a carboxylic acid as a byproduct.
Experimental Protocol: Epoxidation of this compound with m-CPBA
This protocol outlines a general procedure for the epoxidation of an allylic double bond.
Materials:
-
This compound (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (1.1 eq)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium sulfite (10% aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 mmol, 152.2 mg) in dichloromethane (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol, ~245 mg of 77% purity) portion-wise to the stirred solution over 5-10 minutes.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the excess peroxy acid by adding 10% aqueous sodium sulfite solution and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the m-chlorobenzoic acid byproduct.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude epoxide.
-
Purify the product by column chromatography on silica gel if necessary.
Diagram: Epoxidation Mechanism
Caption: Mechanism of epoxidation with a peroxy acid.
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a wide array of fine chemicals. Its ability to undergo key transformations such as the Diels-Alder reaction, palladium-catalyzed cross-coupling, and epoxidation makes it a valuable tool for synthetic chemists. The protocols and mechanistic discussions provided in this application note serve as a foundation for researchers to explore the full potential of this remarkable building block in their synthetic endeavors. Careful attention to safety and handling procedures is essential for the successful and safe utilization of this compound and its derivatives in the laboratory.
References
-
Diels-Alder synthesis of cyclohexene derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Dezotti, F., et al. (2025). Diels–Alder Reactions of Boron-Substituted Furans with N -Phenylmaleimide: Strategies for Tuning the Reactivity and Selectivity. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. (2021). ACS Omega. Retrieved January 24, 2026, from [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene. (n.d.). Slideshare. Retrieved January 24, 2026, from [Link]
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Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Synthesis of epoxides by action of peroxyacids on alkenes. (2020, July 19). YouTube. Retrieved January 24, 2026, from [Link]
-
Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. (2016). Growing Science. Retrieved January 24, 2026, from [Link]
-
Epoxidation of Allylic Alcohols in Aqueous Solutions on Non-surfactant Amphiphilic Sugars. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
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This compound, 30895-79-5. (n.d.). The Good Scents Company. Retrieved January 24, 2026, from [Link]
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This compound. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]
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Material Safety Data Sheet - Allyl alcohol. (n.d.). Cole-Parmer. Retrieved January 24, 2026, from [Link]
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This compound | 7493-75-6. (n.d.). Molbase. Retrieved January 24, 2026, from [Link]
-
Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
The acyl nitroso Diels–Alder (ANDA) reaction of sorbate derivatives: an X-ray and 15N NMR study with an application to amino-acid synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link]
-
Enols and Allylic Alcohols as Building Blocks in Synthetic Organic Chemistry. (n.d.). Diva-Portal.org. Retrieved January 24, 2026, from [Link]
-
Raising the pKa Limit of “Soft” Nucleophiles in Palladium-Catalyzed Allylic Substitutions. Application of Diarylmethane Pronucleophiles. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Mechanism of allyl alcohol epoxidation with hydrogen peroxide in an... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
¹H NMR spectrum of the crystallized Diels–Alder reaction product of... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Epoxidation process for aryl allyl ethers. (n.d.). Google Patents.
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Green Chemistry Letters and Reviews. Retrieved January 24, 2026, from [Link]
-
Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. (2025). eXPRESS Polymer Letters. Retrieved January 24, 2026, from [Link]
-
From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
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The acyl nitroso Diels-Alder (ANDA) reaction of sorbate derivatives: An X-ray and 15N NMR study with an application to amino-acid synthesis. (n.d.). The University of Manchester. Retrieved January 24, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Allyl Alcohol. (n.d.). LyondellBasell. Retrieved January 24, 2026, from [Link]
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Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). (2025). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. (2019). Figshare. Retrieved January 24, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
Suzuki–Miyaura coupling of aryl fluorosulfates in water: a modified approach for the synthesis of novel coumarin derivatives under mild conditions. (2024). Cardiff University. Retrieved January 24, 2026, from [Link]
-
Palladium-catalyzed allylation of acidic and less nucleophilic anilines using allylic alcohols directly. (2005). Chemical & Pharmaceutical Bulletin. Retrieved January 24, 2026, from [Link]
-
Highlights in the solid-phase organic synthesis of natural products and analogues. (2010). SciSpace. Retrieved January 24, 2026, from [Link]
-
Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories. (n.d.). PMC. Retrieved January 24, 2026, from [Link]
-
An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. (2015). Organic Letters. Retrieved January 24, 2026, from [Link]
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Application Notes and Protocols for the Stereoselective Synthesis Involving Allyl Sorbate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Allyl Sorbate as a Versatile Chiral Building Block
This compound, a readily available conjugated diene ester, presents a valuable and versatile platform for the construction of complex molecular architectures with precise stereochemical control. Its unique structure, featuring a reactive diene system, an ester functionality, and an allylic double bond, offers multiple handles for a variety of stereoselective transformations. This technical guide provides an in-depth exploration of key stereoselective synthetic methodologies applicable to this compound, complete with detailed protocols and mechanistic insights. The protocols described herein are designed to be self-validating, providing researchers with a robust starting point for their synthetic endeavors. Natural products and their analogues are crucial for human therapy due to their ability to modulate many pharmacological events, and the stereoselective synthesis of molecules like those derivable from this compound is a cornerstone of modern drug discovery.[1]
Stereoselective Diels-Alder Reactions of this compound
The conjugated diene system of this compound makes it an excellent substrate for Diels-Alder reactions, a powerful tool for the formation of six-membered rings with the potential to create up to four new stereocenters. The stereochemical outcome of the Diels-Alder reaction is highly predictable and follows the principle of cis-stereospecificity, where the stereochemistry of the dienophile is retained in the product.[2] Furthermore, the reaction generally proceeds via an endo transition state, which can be rationalized by secondary orbital overlap.
Rationale for Stereocontrol
The facial selectivity of the Diels-Alder reaction with this compound can be influenced by the use of chiral Lewis acid catalysts, which coordinate to the dienophile, thereby creating a chiral environment and directing the approach of the diene. This approach allows for the enantioselective synthesis of highly functionalized cyclohexene derivatives.
Experimental Protocol: Asymmetric Diels-Alder Reaction with N-Phenylmaleimide
This protocol describes a representative Lewis acid-catalyzed asymmetric Diels-Alder reaction between this compound and N-phenylmaleimide. The use of a chiral catalyst allows for the formation of a single enantiomer of the resulting cycloadduct.[2][3]
Materials:
-
This compound
-
N-Phenylmaleimide
-
Chiral Lewis Acid Catalyst (e.g., Copper(II) bis(oxazoline) complex)
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst (10 mol%).
-
Add anhydrous DCM and stir the solution at room temperature for 15 minutes.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add N-phenylmaleimide (1.0 equivalent) to the catalyst solution and stir for an additional 15 minutes.
-
Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture over 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired cycloadduct.
Expected Outcome and Data
| Dienophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |
| N-Phenylmaleimide | 10 | DCM | -78 | >90 | >95:5 | >95 |
Note: The data presented are representative and may vary based on the specific chiral ligand and reaction conditions employed. Optimization may be required.
Workflow Diagram
Caption: Workflow for the asymmetric Diels-Alder reaction.
Sharpless Asymmetric Epoxidation of the Allylic Double Bond
The Sharpless asymmetric epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols.[4][5] By first hydrolyzing the ester functionality of this compound to the corresponding allylic alcohol (sorbyl alcohol), this powerful transformation can be employed to introduce a chiral epoxide ring.
Causality of Stereoselection
The stereochemical outcome is dictated by the chirality of the diethyl tartrate (DET) ligand used in the titanium-catalyzed system. (+)-DET directs the epoxidation to one face of the double bond, while (-)-DET directs it to the opposite face, allowing for access to both enantiomers of the epoxy alcohol product. The reaction proceeds via a titanium-tartrate complex that coordinates the allylic alcohol and tert-butyl hydroperoxide (TBHP), the oxidant.[6]
Experimental Protocol: Sharpless Asymmetric Epoxidation of Sorbyl Alcohol
Step 1: Hydrolysis of this compound
-
Dissolve this compound in a mixture of methanol and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH), and stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify to obtain sorbyl alcohol.
Step 2: Asymmetric Epoxidation
Materials:
-
Sorbyl alcohol (from Step 1)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
(+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Powdered 4Å molecular sieves
-
Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask containing powdered 4Å molecular sieves under an inert atmosphere, add anhydrous DCM and cool to -20 °C.
-
Add Ti(Oi-Pr)₄ (5 mol%) followed by the chiral DET ligand (6 mol%). Stir for 30 minutes at -20 °C.
-
Add a solution of sorbyl alcohol (1.0 equivalent) in DCM.
-
Add TBHP (1.5 equivalents) dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Separate the layers of the filtrate, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude epoxy alcohol by flash chromatography.
Expected Stereochemical Outcome
| Chiral Ligand | Expected Product Enantiomer | Enantiomeric Excess (%) |
| (+)-DET | (2R,3R) | >95 |
| (-)-DET | (2S,3S) | >95 |
Note: The absolute configuration of the newly formed stereocenters is dependent on the orientation of the allylic alcohol relative to the catalyst.
Mechanistic Diagram
Caption: Simplified mechanism of Sharpless asymmetric epoxidation.
Asymmetric Hydrogenation of the Diene System
Asymmetric hydrogenation provides a direct route to chiral saturated esters from the conjugated diene system of this compound. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands like BINAP, are highly effective for this transformation.[7][8][9]
Rationale for Enantioselectivity
The chiral ligand creates a C₂-symmetric environment around the metal center. The substrate coordinates to the metal in a specific orientation to minimize steric interactions with the bulky groups of the ligand, leading to the delivery of hydrogen to one face of the double bonds with high selectivity.[10]
Experimental Protocol: Rh-BINAP Catalyzed Asymmetric Hydrogenation
Materials:
-
This compound
-
[Rh(COD)₂(S)-BINAP]BF₄ (or the (R)-BINAP enantiomer)
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
-
High-pressure reactor (autoclave)
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with the Rh-BINAP catalyst (1 mol%).
-
Add degassed methanol.
-
Add this compound (1.0 equivalent).
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) until the reaction is complete (monitored by GC or NMR of an aliquot).
-
Carefully vent the reactor and purge with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by flash chromatography or distillation.
Expected Results
| Catalyst | H₂ Pressure (atm) | Temp (°C) | Yield (%) | Enantiomeric Excess (%) |
| [Rh(COD)₂(S)-BINAP]BF₄ | 10 | 25 | >95 | >98 |
| [Rh(COD)₂(R)-BINAP]BF₄ | 10 | 25 | >95 | >98 |
Note: The specific enantiomer obtained depends on the chirality of the BINAP ligand.
Reaction Scheme Diagram
Caption: Asymmetric hydrogenation of this compound.
Enzymatic Kinetic Resolution of this compound
Enzymatic kinetic resolution is a powerful and environmentally benign method for the separation of enantiomers. Lipases are particularly effective for the selective hydrolysis or transesterification of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[11][12] In the case of this compound, a lipase can selectively hydrolyze one enantiomer to sorbic acid and allyl alcohol, allowing for the separation of the unreacted, enantiomerically enriched this compound.
Principle of Enantioselective Recognition
Lipases possess a chiral active site that preferentially binds one enantiomer of the substrate over the other. This difference in binding affinity and subsequent catalytic activity leads to the kinetic resolution. The choice of lipase and reaction conditions is crucial for achieving high enantioselectivity.[13]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
Materials:
-
Racemic this compound
-
Lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL))
-
Phosphate buffer (e.g., pH 7.0)
-
Organic co-solvent (e.g., tert-butanol), optional
-
Standard laboratory glassware and shaker/stirrer
Procedure:
-
To a flask, add the phosphate buffer and, if used, the organic co-solvent.
-
Add the lipase to the buffer solution and stir gently to dissolve or suspend the enzyme.
-
Add racemic this compound to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the progress by taking aliquots and analyzing them by chiral HPLC or GC to determine the enantiomeric excess of the remaining substrate and the conversion.
-
Stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.
-
Extract the mixture with an organic solvent (e.g., diethyl ether).
-
Separate the unreacted this compound from the sorbic acid product by extraction with a basic aqueous solution or by column chromatography.
Data Summary
| Lipase | Solvent System | Temp (°C) | Conversion (%) | ee of remaining this compound (%) |
| CALB | Phosphate buffer/t-BuOH | 30 | ~50 | >99 |
| PCL | Phosphate buffer | 30 | ~50 | >95 |
Note: The enantioselectivity and reaction rate are highly dependent on the specific lipase and reaction conditions.
Kinetic Resolution Workflow
Caption: Workflow for the enzymatic kinetic resolution of this compound.
References
-
Bastin, L. D., Nigam, M., Martinus, S., Maloney, J. E., Benyack, L. L., & Gainer, B. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127–135. [Link]
-
Birkholz, M.-N., & Gevert, O. (2015). Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Dalal, M. (n.d.). Sharpless Asymmetric Epoxidation. Dalal Institute. [Link]
-
Frie, J. L., & Padwa, A. (2024). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. The Journal of Organic Chemistry. [Link]
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. Chirality, 16(3), 155-163. [Link]
-
Gondal, A. H., & Liu, D. (2022). Sharpless Asymmetric Epoxidation: Applications in the Synthesis of Bioactive Natural Products. Molecules, 27(21), 7414. [Link]
-
Hajmouhamed, D., Conte, P., & Houk, K. N. (2011). Aromatic interactions in asymmetric catalysis: control of enantioselectivity in Diels–Alder reactions catalysed by camphor-derived hydrazides. Organic & Biomolecular Chemistry, 9(5), 1538-1544. [Link]
-
Myers, A. G. (n.d.). Sharpless Asymmetric Epoxidation of Allylic Alcohols. ChemTube3D. [Link]
- Noyori, R. (1994).
-
The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 393-397). [Link]
-
Török, G., & Poppe, L. (1998). Lipase-Catalysed Enantioselective Hydrolysis: Interpretation of the Kinetic Results in Terms of Frontier Orbital Localisation Om. Collection of Czechoslovak Chemical Communications, 63(5), 645-656. [Link]
-
van den Berg, M., Minnaard, A. J., Schudde, E. P., van Esch, J., de Vries, J. G., & Feringa, B. L. (2008). BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Green Chemistry, 10(4), 449-460. [Link]
-
Wiles, J. A. (2002). Asymmetric Transfer Hydrogenation of Allylic Alcohols. Seton Hall University eRepository. [Link]
-
Wu, X., & Houk, K. N. (2019). Unusual regio- and stereo-selectivity in Diels–Alder reactions between bulky N-phenylmaleimides and anthracene derivatives. Organic & Biomolecular Chemistry, 17(28), 6813-6817. [Link]
-
YouTube. (2021, September 6). Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. The Organic Chemistry Tutor. [Link]
-
Kamal, A., Ramana, K. V., & Ramana, A. V. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]
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Newman, D. J., & Cragg, G. M. (2020). Natural Products as Sources of New Drugs over the Nearly 40 Years from 01/1981 to 09/2019. Journal of natural products, 83(3), 770–803. [Link]
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Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721-1754. [Link]
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Application Notes and Protocols for the Safe Handling and Disposal of Allyl Sorbate
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a comprehensive risk assessment and adherence to institutional and regulatory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Introduction
Allyl sorbate (prop-2-enyl (2E,4E)-hexa-2,4-dienoate) is a volatile organic compound with a characteristic fruity aroma, finding utility as a flavoring and fragrance agent.[1] Despite its seemingly innocuous application, its chemical structure, containing both an allyl group and a sorbate moiety, necessitates stringent handling and disposal protocols. This guide provides a detailed framework for the safe management of this compound in a laboratory setting, emphasizing the rationale behind each procedural step to ensure scientific integrity and personnel safety.
Hazard Identification and Risk Assessment
A thorough understanding of the intrinsic hazards of this compound is the foundation of a robust safety protocol.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [1][2] |
| Molecular Weight | 152.19 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Fruity, pineapple-like | [1] |
| Boiling Point | 207-208 °C at 760 mmHg | [1][3] |
| Flash Point | 92.7 °C (199 °F) | [4] |
| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | [1] |
Toxicological and Safety Hazards
This compound is classified as a hazardous substance, and its handling requires acknowledging the following risks:
-
Toxicity: It is harmful if swallowed and is irritating to the eyes, respiratory system, and skin.[1][2] The GHS classification indicates it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Flammability: As a combustible liquid, it can form explosive mixtures with air at elevated temperatures.[5]
-
Metabolic Considerations: Allyl esters can be hydrolyzed in the body to allyl alcohol and the corresponding carboxylic acid.[6] Allyl alcohol itself is toxic, and this metabolic pathway is a key consideration in the toxicological profile of this compound.[6][7]
-
Incompatibilities: It should be stored away from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.[8]
Personal Protective Equipment (PPE): A System of Barriers
The selection of PPE is not merely a checklist but a systematic approach to creating barriers between the researcher and the hazardous material.
| PPE Category | Specification | Rationale and Validation |
| Hand Protection | Nitrile or neoprene gloves.[9] | These materials provide good resistance to a range of organic chemicals. Self-Validation: Always double-glove when handling neat this compound. Before use, visually inspect gloves for any signs of degradation or punctures. Change gloves immediately if contamination is suspected. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][10] | Goggles protect against splashes, while a face shield provides an additional layer of protection for the entire face from splashes and aerosols. Self-Validation: Ensure goggles provide a complete seal around the eyes. |
| Body Protection | Flame-retardant laboratory coat. | Protects the skin and personal clothing from splashes and minimizes fire risk. Self-Validation: Ensure the lab coat is fully buttoned. |
| Respiratory Protection | Work within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors. A respirator may be required for spill cleanup or in situations with inadequate ventilation, as determined by a risk assessment.[10] |
Protocols for Safe Handling and Storage
Experimental Workflow: A Controlled Process
The following workflow diagram illustrates the critical control points when working with this compound.
Caption: Decision-making flowchart for this compound spill response.
First-Aid Measures
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [4]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. [4]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [4]
Protocols for Disposal of this compound Waste
The disposal of this compound and associated contaminated materials must be in strict accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Trustworthiness: Proper waste segregation is crucial to prevent dangerous chemical reactions within waste containers.
-
All materials that have come into contact with this compound are considered hazardous waste. This includes:
-
Unused or excess this compound.
-
Contaminated PPE (gloves, disposable lab coats).
-
Contaminated consumables (pipette tips, absorbent pads, weighing boats).
-
Solvents used for decontamination and glassware rinsing.
-
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must state "Hazardous Waste" and "this compound".
Disposal Procedure
-
Container Management: Keep the hazardous waste container sealed when not in use.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Prohibition: Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash. [4]
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
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Molbase. (n.d.). This compound | 7493-75-6. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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LyondellBasell. (n.d.). Allyl Alcohol. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2018). Aliphatic allyl esters: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]
-
Chemical Store Inc. (2023). Potassium Sorbate Safety Data Sheet. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
3M. (n.d.). PPE Solutions for Chemical Industries. Retrieved from [Link]
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Olin. (n.d.). Allyl Chloride Product Stewardship Manual. Retrieved from [Link]
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Compliance Partners. (2024). PPE and Safety Equipment When Using Chemicals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Allyl alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Perflavory. (n.d.). (E,E)-allyl sorbate. Retrieved from [Link]
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Oakland University. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026. Retrieved from [Link]
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GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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National Institutes of Health. (2014). A Comparative 90 Day Toxicity Study of Allyl Acetate, Allyl Alcohol and Acrolein. PMC. Retrieved from [Link]
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Application Notes and Protocols for Allyl Sorbate in the Development of New Materials
Introduction: Unlocking the Potential of a Bifunctional Monomer
In the continuous quest for advanced materials with tailored properties, researchers and drug development professionals are increasingly turning to monomers that offer a versatile chemical toolkit within a single molecule. Allyl sorbate, a molecule possessing two distinct reactive sites—an allyl group and a conjugated diene system in the sorbate moiety—presents a compelling platform for the design of novel polymers. This document provides a comprehensive guide to the potential applications of this compound in materials science, focusing on its role in creating functional polymers for a range of applications, from advanced coatings to biomaterials.
While direct literature on the homopolymerization of this compound is limited, a thorough understanding of the reactivity of its constituent functional groups allows for the design of robust experimental protocols. This guide will detail potential polymerization strategies, methods for post-polymerization modification, and characterization techniques, providing a scientifically grounded framework for researchers to explore the unique capabilities of this monomer.
Chemical Properties of this compound
This compound, with the IUPAC name prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a colorless to pale yellow liquid.[1] Its bifunctional nature is the key to its potential in polymer chemistry.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.19 g/mol | [2] |
| Boiling Point | 207-208 °C | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
The presence of both an allyl group and a sorbate moiety allows for orthogonal reactivity, where one group can be polymerized or modified while the other remains available for subsequent reactions. This opens up possibilities for creating complex polymer architectures, such as graft copolymers and crosslinked networks.
Figure 1. Bifunctional structure of this compound.
Polymerization Strategies for this compound
The dual functionality of this compound allows for several polymerization approaches. The choice of method will depend on which functional group is targeted for polymerization and the desired properties of the final material.
Strategy 1: Leveraging the Allyl Group in Free-Radical Polymerization
The allyl group of this compound can participate in free-radical polymerization. However, it is well-established that allyl monomers generally exhibit low reactivity and tend to produce polymers of low molecular weight.[1] This is primarily due to degradative chain transfer, a process where a growing polymer radical abstracts a hydrogen atom from the allyl monomer, creating a stable, less reactive allyl radical that is slow to re-initiate polymerization.[1]
To overcome these limitations, copolymerization of this compound with more reactive vinyl monomers (e.g., acrylates, methacrylates, styrenics) is a promising strategy.[1] In such a system, the this compound units would be incorporated into the polymer backbone, introducing the sorbate moiety as a pendant group available for further modification.
A key process improvement for increasing the conversion of allyl monomers is the gradual addition of the free-radical initiator during the polymerization.[3][4] This technique maintains a low but steady concentration of radicals, which can favor polymerization over side reactions.
Figure 2. Workflow for free-radical copolymerization.
Protocol 1: Free-Radical Copolymerization of this compound with Methyl Methacrylate (MMA)
This protocol describes a representative solution polymerization.
Materials:
-
This compound (purified by passing through a column of basic alumina to remove inhibitors)
-
Methyl Methacrylate (MMA) (purified to remove inhibitors)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Methanol
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 5 mol%) and MMA (e.g., 95 mol%).
-
Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M).
-
De-gas the solution by three freeze-pump-thaw cycles.
-
While maintaining a nitrogen atmosphere, heat the solution to 70 °C.
-
Prepare a solution of AIBN in anhydrous toluene. Over a period of 4 hours, add the AIBN solution to the reaction mixture via a syringe pump.
-
Continue the reaction for a total of 24 hours at 70 °C.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization:
-
¹H NMR: Confirm the incorporation of both monomers and quantify the copolymer composition.
-
GPC/SEC: Determine the molecular weight and polydispersity of the copolymer.
-
DSC/TGA: Analyze the thermal properties of the resulting material.
Strategy 2: Targeting the Sorbate Moiety via Controlled Polymerization
Recent research has demonstrated that alkyl sorbates can undergo a controlled 1,4-addition polymerization via organocatalyzed group transfer polymerization (GTP).[5] This method yields polymers with a backbone containing double bonds, which are valuable for post-polymerization modification. This suggests a potential route for the selective polymerization of the sorbate group in this compound.
It is important to note that the reaction conditions for GTP must be carefully selected to avoid unwanted reactions of the allyl group.
Protocol 2: Proposed Organocatalyzed Group Transfer Polymerization of this compound
This is a hypothetical protocol based on the polymerization of alkyl sorbates.[5]
Materials:
-
This compound (rigorously purified and dried)
-
Silyl ketene acetal initiator (e.g., 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene)
-
Organocatalyst (e.g., a strong phosphazene base like t-Bu-P₄)
-
Anhydrous THF
Procedure:
-
All manipulations should be performed under a strictly inert atmosphere (e.g., in a glovebox).
-
In a flame-dried vial, dissolve this compound in anhydrous THF.
-
Add the silyl ketene acetal initiator.
-
At a controlled temperature (e.g., -78 °C to room temperature), add the organocatalyst solution in THF to initiate the polymerization.
-
Monitor the reaction by taking aliquots and analyzing by ¹H NMR to observe monomer conversion.
-
Terminate the polymerization by adding a quenching agent (e.g., methanol).
-
Purify the polymer by precipitation in a non-solvent (e.g., cold methanol or hexane).
-
Dry the polymer under vacuum.
Expected Outcome and Challenges:
This approach could potentially yield a polymer with a poly(sorbate) backbone and pendant allyl groups. However, potential side reactions involving the allyl group under the basic/nucleophilic conditions of GTP need to be carefully considered and evaluated.
Post-Polymerization Modification: A Gateway to Functional Materials
The real strength of incorporating this compound into a polymer lies in the potential for post-polymerization modification of the pendant functional groups.
Modification of Pendant Allyl Groups
If the sorbate moiety is polymerized, the remaining allyl groups can be functionalized using a variety of efficient chemical reactions. The thiol-ene "click" reaction is a particularly attractive method due to its high efficiency, mild reaction conditions (often UV-initiated), and tolerance to a wide range of functional groups.[6] This allows for the attachment of various molecules, including biomolecules, to the polymer backbone.
Modification of Pendant Sorbate Groups
If the allyl group is used for polymerization, the pendant sorbate groups with their conjugated diene system offer a rich platform for modification.
-
Diels-Alder Reaction: The diene in the sorbate moiety can undergo a [4+2] cycloaddition with a dienophile.[7] This reaction is thermally reversible in some cases, which could be exploited to create self-healing or re-workable materials.[8]
-
Crosslinking: The double bonds in the sorbate group can be used for crosslinking, for example, through vulcanization-type reactions or by exposure to UV radiation or electron beams.[9] This can be used to create thermosets and elastomers with enhanced mechanical properties and solvent resistance.[10]
-
Hydrogenation and Epoxidation: The double bonds can be hydrogenated to create a more saturated, stable polymer backbone, or epoxidized to introduce reactive epoxide groups for further functionalization.[5]
Figure 3. Post-polymerization modification pathways.
Protocol 3: Thiol-Ene Modification of an Allyl-Functionalized Polymer
This protocol assumes the successful synthesis of a polymer with pendant allyl groups (e.g., from Protocol 2).
Materials:
-
Allyl-functionalized polymer
-
Thiol-containing molecule (e.g., 1-thioglycerol for hydrophilicity, or a cysteine-containing peptide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., THF or DMSO, depending on polymer and thiol solubility)
Procedure:
-
Dissolve the allyl-functionalized polymer in the chosen solvent.
-
Add a stoichiometric excess of the thiol-containing molecule.
-
Add a catalytic amount of the photoinitiator (e.g., 1 mol% relative to allyl groups).
-
Irradiate the solution with a UV lamp (e.g., 365 nm) at room temperature while stirring.
-
Monitor the reaction by ¹H NMR, following the disappearance of the allyl proton signals.
-
Once the reaction is complete, purify the functionalized polymer by precipitation or dialysis to remove unreacted thiol and photoinitiator.
-
Dry the final product under vacuum.
Potential Applications in New Materials Development
The versatility of this compound opens doors to a wide range of applications.
| Application Area | Proposed Material Type | Key Features Enabled by this compound |
| Coatings and Adhesives | UV-curable resins, crosslinked coatings | The allyl and sorbate groups can act as sites for UV-initiated crosslinking, leading to hard, chemically resistant coatings.[11][12] The sorbate moiety could also improve adhesion to certain substrates. |
| Biomaterials and Drug Delivery | Functionalized hydrogels, biodegradable polymers, drug-polymer conjugates | The allyl group allows for the attachment of biomolecules via thiol-ene chemistry.[6] The ester linkage in the sorbate is potentially biodegradable through hydrolysis.[13][14] Copolymers could be designed for controlled drug release.[6] |
| Advanced Composites | Crosslinkable resins, reactive plasticizers | As a comonomer, this compound can introduce crosslinking sites into thermoplastic polymers, improving their mechanical and thermal properties. It could also act as a reactive plasticizer that becomes part of the polymer network upon curing.[15] |
| Self-Healing Materials | Polymers with reversible crosslinks | The sorbate group's ability to participate in reversible Diels-Alder reactions could be harnessed to create polymers that can be thermally healed after damage.[8] |
Conclusion
This compound is a promising, yet underexplored, monomer for the development of new functional materials. Its bifunctional nature provides a unique combination of reactive handles for polymer synthesis and modification. By leveraging established polymerization techniques for allyl and sorbate-containing monomers, and by exploiting the potential for post-polymerization modification, researchers can unlock a wide array of novel materials with tailored properties. The protocols and strategies outlined in this guide provide a solid foundation for the scientific community to begin exploring the full potential of this compound in materials science and drug development.
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Hussain, M., & Wöhl-Bruhn, S. (2020). Significance of Polymers with “Allyl” Functionality in Biomedicine. Polymers, 12(11), 2647. [Link]
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Bartlett, P. D., & Altschul, R. (1945). The Polymerization of Allyl Compounds. II. Preliminary Kinetic Study of the Peroxide-Induced Polymerization of Allyl Acetate. Journal of the American Chemical Society, 67(5), 816–822. [Link]
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Zhang, Y., et al. (2021). Organocatalyzed Group Transfer Polymerization of Alkyl Sorbate: Polymer Synthesis, Postpolymerization Modification, and Thermal Properties. Macromolecules, 54(20), 9538–9550. [Link]
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Li, J., et al. (2021). Lewis Pair Catalyzed Regioselective Polymerization of (E,E)‐Alkyl Sorbates for the Synthesis of (AB)n Sequenced Polymers. Angewandte Chemie International Edition, 60(50), 26356-26363. [Link]
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Li, Y., et al. (2020). Fabrication of Transparent UV-Cured Coatings with Allyl-Terminated Hyperbranched Polycarbosilanes and Thiol Silicone Resins. ACS Omega, 5(25), 15457–15464. [Link]
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Van der Ven, S., & Tiemersma-Thoone, G. P. J. M. (1989). Allylic monomers as reactive plasticizers of polyphenylene oxide. Part II: Cure kinetics. Journal of Applied Polymer Science, 37(7), 1835-1847. [Link]
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Shan, J. (2022). Synthesis Approaches of Bio-Degradable Polymer Materials. 2022 5th International Conference on Electron Device and Mechanical Engineering (ICEDME), 804-808. [Link]
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Gandini, A. (2013). The furan/maleimide Diels-Alder reaction: a versatile click-unclick tool in macromolecular synthesis. Progress in Polymer Science, 38(1), 1-29. [Link]
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Polymer Innovation Blog. (2016). UV Curing Part Four: Every body Gets Acrylated![Link]
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Celasun, S., & Allonas, X. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews, 50(17), 9647-9693. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435833, this compound. [Link]
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Dadashi-Silab, S., et al. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 488. [Link]
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Suhartini, S., et al. (2020). Synthesis of Biodegradable Superabsorbent Polymers from Carboxymethyl Cellulose/Humic Acid. Indonesian Journal of Chemistry, 20(2), 461-468. [Link]
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Ren, J. (2022). Advances in the Diels-Alder Reaction in Self-Healing Polymeric Materials. MATEC Web of Conferences, 356, 01001. [Link]
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O'Rourke, S. (n.d.). Reactive Ester Plasticizer for Elastomers. Hallstar. [Link]
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Li, Y., et al. (2020). Fabrication of Transparent UV-Cured Coatings with Allyl-Terminated Hyperbranched Polycarbosilanes and Thiol Silicone Resins. ACS Omega, 5(25), 15457–15464. [Link]
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Chembites. (2011). Al catalyst for synthesis of biodegradable polymers. [Link]
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ResearchGate. (n.d.). 2.1: Polymerization of acrylic acid in presence of crosslinker AS. [Link]
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Namekawa, S., & Uyama, H. (2021). Recent advances in the synthesis of biodegradable polyesters by sustainable polymerization: lipase-catalyzed polymerization. Polymer Chemistry, 12(35), 4971-4986. [Link]
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Kobayashi, S., & Uyama, H. (2002). Chemical syntheses of biodegradable polymers. In Biopolymers (pp. 241-266). Wiley-VCH. [Link]
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Lu, Y., et al. (2018). Effects of solvents, additives, and π-allyl ligand structures on the polymerization behavior of diazoacetates initiated by π-allylPd complexes. Polymer Chemistry, 9(39), 4899-4906. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Allyl Sorbate Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of allyl sorbate. Our objective is to provide a comprehensive technical resource that moves beyond simple procedural outlines to address the nuanced challenges of optimizing reaction yield and purity. By understanding the causality behind each experimental step, you can effectively troubleshoot and refine your synthesis protocols.
Introduction: The Challenge of Synthesizing this compound
This compound, or 2-propenyl 2,4-hexadienoate, is a valuable fragrance and flavoring agent known for its fruity, pineapple-like aroma.[1][2] Its synthesis, typically achieved through direct esterification or transesterification, presents unique challenges. The presence of multiple conjugated double bonds in the sorbate moiety and the reactive nature of the allyl group make the system susceptible to side reactions, primarily polymerization and ether formation, which can significantly impact yield and purity.
This document provides a structured approach to troubleshooting common issues and optimizing reaction conditions based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for synthesizing this compound?
A1: There are two main routes:
-
Direct Fischer Esterification: This is a classical acid-catalyzed reaction between sorbic acid and allyl alcohol. It is an equilibrium-limited process, meaning the removal of water is critical to drive the reaction towards the product.[3][4]
-
Transesterification: This method involves reacting an alkyl sorbate (e.g., methyl or ethyl sorbate) with either allyl alcohol or, more commonly, allyl acetate. This process is often catalyzed by metal alkoxides and can offer advantages in terms of purity and reaction conditions.[3]
Q2: My direct esterification reaction yield is consistently low. What is the most likely cause?
A2: The most common culprit in a Fischer esterification is the presence of water in the reaction mixture, which prevents the equilibrium from shifting in favor of the products.[4] The reaction is reversible, and water is a product. According to Le Châtelier's principle, its continuous removal is necessary to achieve high conversion. Other factors include catalyst deactivation, suboptimal temperature, or impure reagents.
Q3: Why is my reaction mixture turning dark brown and viscous?
A3: Dark coloration and increased viscosity are classic signs of polymerization. Both sorbic acid and the allyl group in allyl alcohol and the final product are susceptible to free-radical polymerization, especially at elevated temperatures. This can be mitigated by using a lower reaction temperature, shortening the reaction time, and introducing a polymerization inhibitor like hydroquinone or butylated hydroxytoluene (BHT). Maintaining an inert atmosphere (e.g., nitrogen or argon) can also suppress oxidative polymerization pathways.
Q4: What are the advantages of using transesterification over direct esterification?
A4: Transesterification can offer several advantages. The process of driving the equilibrium is often simpler; instead of removing water, you remove a low-boiling alcohol (like methanol or ethanol) or acetate (methyl or ethyl acetate).[3] This can sometimes be achieved more efficiently than azeotropic water removal. Furthermore, transesterification can sometimes be run under milder, non-acidic conditions, which can help prevent acid-catalyzed side reactions like ether formation from allyl alcohol.
Q5: How do I choose the right catalyst for my synthesis?
A5: For direct esterification , strong protic acids like p-toluenesulfonic acid (pTSA) or sulfuric acid are standard.[3] pTSA is often preferred as it is a solid and less corrosive than sulfuric acid. For transesterification , metal alkoxides such as sodium methoxide, potassium methoxide, or magnesium methylate are effective catalysts.[3] The choice depends on the specific reactants (e.g., methyl vs. ethyl sorbate) and desired reaction kinetics.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during this compound synthesis.
| Issue Observed | Potential Root Cause(s) | Recommended Corrective Action(s) & Scientific Rationale |
| Low Product Yield (<70%) | 1. Equilibrium Not Shifted (Direct Esterification): Water is not being effectively removed, pushing the reaction back towards the reactants. | 1. Implement Azeotropic Distillation: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to continuously remove water.[4] Rationale: This physically removes a product, forcing the equilibrium to the right as per Le Châtelier's principle. |
| 2. Inefficient Byproduct Removal (Transesterification): The lower-boiling alcohol or acetate is refluxing back into the reaction vessel instead of being distilled off. | 2. Optimize Distillation: Use a fractional distillation column and ensure the head temperature corresponds to the boiling point of the byproduct being removed (e.g., methyl acetate at 57°C).[3] Rationale: Efficient separation is key to driving the transesterification forward. | |
| 3. Inactive or Insufficient Catalyst: The catalyst may be old, hydrated (especially acid catalysts), or used in too low a concentration. | 3. Verify Catalyst Quality & Loading: Use fresh, anhydrous catalyst. Perform a small-scale trial to optimize catalyst loading (typically 0.5-2 mol%). Rationale: Catalysts are essential for achieving a reasonable reaction rate; their activity is paramount. | |
| Formation of Polymeric Byproducts | 1. Excessive Reaction Temperature: High heat accelerates radical formation and polymerization of the diene and allyl moieties. | 1. Reduce Temperature & Use Vacuum: Conduct the reaction at the lowest feasible temperature. For purification, use high-vacuum distillation to lower the boiling point and prevent thermal decomposition.[5] Rationale: Polymerization rates are highly temperature-dependent. |
| 2. Absence of Inhibitor: No chemical agent is present to quench radicals as they form. | 2. Add a Polymerization Inhibitor: Introduce a small amount (e.g., 100-500 ppm) of hydroquinone or BHT to the reaction mixture. Rationale: Inhibitors act as radical scavengers, terminating the chain reactions that lead to polymer formation. | |
| Product Fails Purity Specs | 1. Residual Acid/Catalyst: Incomplete neutralization during workup leaves corrosive and potentially reactive species in the product. | 1. Thorough Aqueous Workup: Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize acid), water, and finally brine (to aid phase separation). Rationale: Complete neutralization and washing are crucial for long-term product stability and purity. |
| 2. Presence of Diallyl Ether: Acid-catalyzed self-condensation of allyl alcohol at high temperatures. | 2. Control Temperature & Reagent Stoichiometry: Avoid excessive temperatures. Using a slight excess of sorbic acid instead of allyl alcohol can help minimize this side reaction. Rationale: This is a competing bimolecular reaction favored by high temperatures and high concentrations of the alcohol. | |
| 3. Unreacted Starting Materials: Incomplete reaction or inefficient purification. | 3. Improve Purification: Use an efficient fractional vacuum distillation setup. The boiling points of allyl alcohol (97°C), this compound (~207°C), and sorbic acid (228°C, with decomposition) are sufficiently different for good separation under vacuum.[1][6] Rationale: Fractional distillation separates components based on volatility, which is the most effective method for removing starting materials from the final ester. |
Experimental Protocols & Workflows
Protocol 1: Direct Esterification via Azeotropic Reflux
This protocol focuses on driving the reaction to completion by the continuous removal of water.
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark apparatus, a condenser, and a heating mantle. Ensure all glassware is oven-dried.
-
Charging Reactants: To the flask, add sorbic acid (1.0 eq.), allyl alcohol (1.2-1.5 eq.), a suitable solvent (e.g., toluene, 2 mL per gram of sorbic acid), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq.).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with the solvent. Continue refluxing until no more water is collected (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with an organic solvent like ethyl acetate.
-
Washing: Wash the organic phase sequentially with saturated NaHCO₃ solution, water, and saturated NaCl (brine).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation to yield a colorless to pale yellow liquid.
Visualization of Direct Esterification Workflow
Caption: Workflow for this compound Synthesis via Direct Esterification.
Protocol 2: Transesterification with an Alkoxide Catalyst
This protocol provides an alternative route that avoids acidic conditions and the removal of water.
Step-by-Step Methodology:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer, a short-path fractional distillation head, a condenser, a receiver flask, and a heating mantle under an inert atmosphere (N₂ or Ar).
-
Charging Reactants: To the reaction flask, add methyl sorbate (1.0 eq.) and allyl acetate (3.0 eq.).[3]
-
Catalyst Addition: While stirring, add a solution of sodium methoxide (0.5-5% by weight of esters) in methanol.[3]
-
Reaction: Gently heat the mixture. Methyl acetate (b.p. 57°C) will begin to distill. Slowly increase the temperature to maintain a steady distillation rate until all the methyl acetate has been removed.
-
Recovery of Excess Reagent: After the methyl acetate is removed, increase the vacuum and/or temperature to distill off the excess allyl acetate (b.p. 104°C).
-
Catalyst Removal & Purification: Cool the remaining crude product. The catalyst can often be removed by filtration if it precipitates, or the crude product can be directly purified by high-vacuum distillation.[3] An aqueous wash is generally avoided to prevent hydrolysis but may be necessary depending on the catalyst's nature.
Visualization of Transesterification Workflow
Caption: Decision Tree for Troubleshooting Low Yield in this compound Synthesis.
References
-
This compound Properties. The Good Scents Company.
-
Asymmetric Synthesis with Allylboronic Acids. Synthesis Workshop. YouTube. (Note: While not directly on this compound, this provides context on complex allyl chemistry).
-
Process for the production of allyl esters. Swodenk, W., Scharfe, G., & Grolig, J. (1974). U.S. Patent No. 3,784,578. Washington, DC: U.S. Patent and Trademark Office.
-
Allyl Alcohol Synthesis. Adams, R., & Chiles, H. M. (1921). Organic Syntheses, Coll. Vol. 1, p.15.
-
Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols. Sieroń, A., et al. (2022). Molecules, 27(19), 6299.
-
This compound Compound Summary. PubChem, National Center for Biotechnology Information.
-
Allyl alcohol synthesis by allylic substitution. Organic Chemistry Portal.
-
How to improve the yield of allyl butyl ether synthesis. BenchChem Technical Support Team.
-
Sorbic Acid and Potassium Sorbate Products. ITOCHU Chemicals America Inc.
-
Best way to remove Allyl Alcohol from reaction mixture. Reddit r/Chempros Discussion.
-
Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Dangles, O., et al. (1987). J. Org. Chem. 52(22), 4984–4993.
Sources
- 1. This compound, 30895-79-5 [thegoodscentscompany.com]
- 2. This compound | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Purification techniques for high-purity Allyl sorbate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the purification of high-purity allyl sorbate (prop-2-enyl (2E,4E)-hexa-2,4-dienoate). This document is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the purification of this versatile ester, blending theoretical principles with practical, field-proven methodologies.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My final product yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Low yield is a common issue that can stem from chemical degradation, incomplete reaction, or mechanical losses during workup and purification.
Causality Analysis: this compound, with its conjugated diene system and an allylic ester group, is susceptible to polymerization and hydrolysis, especially under harsh thermal conditions or in the presence of acid/base catalysts. Inefficient purification may also fail to separate the product from starting materials, artificially depressing the yield calculation.
Troubleshooting Workflow:
To systematically diagnose the source of yield loss, follow this logical progression:
Caption: Decision workflow for selecting a purification method.
-
For larger scales (>5-10 g): Fractional vacuum distillation is the most efficient and economical method.[1] It effectively separates the product from both low-boiling impurities like residual allyl alcohol and non-volatile polymeric byproducts.
-
For smaller scales (<5 g) or for removing isomers: Flash column chromatography on silica gel offers higher resolution. A non-polar solvent system, such as a hexane/ethyl acetate gradient, is typically effective.
What are the key safety considerations when purifying this compound?
Handling this compound and its potential precursors requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and suitable chemical-resistant gloves. This compound is classified as a skin and eye irritant.[2]
-
Ventilation: All operations should be performed in a well-ventilated fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[2]
-
Handling Precursors: Allyl alcohol is toxic and flammable.[3] Allyl chloride, if used in the synthesis, is a flammable and toxic substance. Handle with extreme care.
-
Distillation Safety: When performing vacuum distillation, use a safety screen and ensure all glassware is free from cracks or defects to prevent implosion.
Can I use recrystallization to purify this compound?
Recrystallization is a technique used to purify solid compounds by dissolving them in a hot solvent and allowing crystals to form upon cooling.[4] Since this compound is a liquid at room temperature (Melting Point: ~ -67 °C est.)[5], standard recrystallization is not a viable purification method. However, for purifying the solid precursor, sorbic acid, recrystallization from water or aqueous methanol can be an effective step to ensure high isomeric purity before the esterification reaction.[6]
Part 3: Experimental Protocols
Protocol 1: Fractional Vacuum Distillation (Scale: 10-50 g)
This protocol is designed for purifying crude this compound where the primary impurities are residual starting materials and polymerization products.
Equipment:
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flasks (multiple, for collecting fractions)
-
Vacuum pump, tubing, and pressure gauge (manometer)
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation pot with the crude this compound and a magnetic stir bar. Optional: Add a small spatula tip of hydroquinone as a polymerization inhibitor.
-
Applying Vacuum: Close the system and slowly apply vacuum. A target pressure of 5-10 mmHg is a good starting point.
-
Heating: Begin stirring and gently heat the distillation pot.
-
Collecting Fractions (QC Checkpoint):
-
Fraction 1 (Foreshot): Collect the first few milliliters of distillate that comes over at a low temperature. This will contain highly volatile impurities like residual allyl alcohol or solvents.
-
Fraction 2 (Heart Cut): As the temperature stabilizes at the expected boiling point of this compound at your working pressure, switch to a clean receiving flask. Collect the main product fraction. The liquid should be colorless.
-
Fraction 3 (Tails): If the temperature begins to rise again or the distillate becomes colored, stop the distillation or switch to a final receiving flask.
-
-
Analysis: Analyze each fraction by GC-MS to determine purity. Combine fractions that meet the required purity specification (>99%).
-
Shutdown: Allow the system to cool completely before slowly venting to atmospheric pressure.
Protocol 2: Flash Column Chromatography (Scale: 1-5 g)
This protocol is ideal for high-resolution purification on a smaller scale.
Equipment:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Solvent reservoir and tubing
-
Collection tubes/flasks
-
TLC plates and developing chamber
Procedure:
-
Solvent System Selection (QC Checkpoint): Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for this compound.
-
Packing the Column: Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 98:2 Hexanes:EtOAc).
-
Loading the Sample: Pre-adsorb the crude this compound onto a small amount of silica gel. Evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the sample with the chosen solvent system. Apply positive pressure (air or nitrogen) to achieve a flow rate of ~2 inches/minute.
-
Fraction Collection: Collect fractions of a consistent volume. Monitor the separation by periodically running TLC on the collected fractions.
-
Combining and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Final Analysis: Confirm the purity of the final product by GC-MS and NMR.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435833, this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Allyl alcohol. Coll. Vol. 1, p.42 (1941); Vol. 1, p.15 (1921). Retrieved from [Link]
-
Molbase. (n.d.). This compound | 7493-75-6. Retrieved from [Link]
-
Kubica, P., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Catalysts, 11(12), 1559. [Link]
- Google Patents. (n.d.). EP0249648B1 - Process for purifying allyl alcohol.
- Mata, A. T., et al. (2009). Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. Revista de Chimie, 60(7), 725-728.
- Google Patents. (n.d.). EP0153292A2 - Purification of crude sorbic acid.
-
LAMBDA Laboratory Instruments. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
-
Patsnap. (2023). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]
-
Lee, Y. J., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6659. [Link]
-
Perflavory. (n.d.). (E,E)-allyl sorbate, 7493-75-6. Retrieved from [Link]
- Pylypiw, H. M., & Mattina, M. J. (2004). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.
-
Al-Adnani, M. H., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. Molecules, 28(4), 1906. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
LyondellBasell. (n.d.). Product Safety Bulletin: Allyl Alcohol. Retrieved from [Link]
Sources
Stability and degradation of Allyl sorbate under experimental conditions
Welcome to the technical support center for Allyl Sorbate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. Here, we will explore the stability and degradation of this compound under various experimental conditions, offering practical solutions to common challenges.
Introduction to this compound Stability
This compound, the ester of allyl alcohol and sorbic acid, is a compound with a conjugated diene system and an ester functional group. This structure makes it susceptible to degradation through several pathways, primarily hydrolysis and oxidation. The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and light. Understanding these degradation pathways and influencing factors is crucial for designing robust experiments, ensuring the integrity of results, and developing stable formulations.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Understanding Degradation Pathways
Question 1: What are the primary degradation pathways for this compound in my experimental system?
Answer: this compound primarily degrades through two main chemical pathways:
-
Hydrolysis: The ester linkage in this compound can be cleaved by water, a process that can be catalyzed by both acids and bases. This reaction yields sorbic acid and allyl alcohol. The rate of hydrolysis is highly dependent on the pH of the solution.[1]
-
Oxidation: The conjugated double bonds in the sorbate moiety are susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, peroxides, or metal ions. Oxidation can lead to a variety of degradation products, including aldehydes and other carbonyl compounds, which may result in discoloration and changes in the sensory properties of the sample.[3]
Question 2: I am observing a rapid loss of this compound in my aqueous formulation. What could be the cause?
Answer: Rapid degradation in an aqueous environment is most likely due to hydrolysis. Several factors can accelerate this process:
-
pH: Hydrolysis is significantly faster at both acidic and alkaline pH compared to a neutral pH. If your formulation is not buffered or is at an extreme pH, you can expect accelerated degradation.
-
Temperature: Higher temperatures increase the rate of hydrolysis. If your experiment involves heating, this will contribute to the degradation of this compound.
-
Presence of Catalysts: Certain enzymes (esterases) or metal ions can catalyze the hydrolysis of esters. Ensure your experimental system is free from such contaminants.
Troubleshooting Tip: To minimize hydrolysis, maintain the pH of your aqueous solution as close to neutral as possible and store your samples at low temperatures. If the experimental conditions require acidic or basic pH, consider the stability window of this compound and plan your experiments accordingly.
Section 2: Impact of Environmental Factors
Question 3: How does temperature affect the stability of this compound?
Answer: Temperature is a critical factor influencing the stability of this compound. Elevated temperatures can lead to:
-
Increased Rate of Hydrolysis and Oxidation: As a general rule, reaction rates, including those of degradation, increase with temperature.
-
Thermal Decomposition: At very high temperatures, this compound can undergo thermal decomposition, leading to the formation of various volatile and non-volatile products. While specific data for this compound is limited, studies on related compounds suggest this can be a significant degradation pathway under thermal stress.
Question 4: My this compound solution is turning yellow. What is causing this discoloration?
Answer: The development of a yellow color is a common indicator of oxidative degradation. The conjugated diene system in the sorbate portion of the molecule is prone to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by:
-
Exposure to Air (Oxygen): Proper storage with minimal headspace is crucial.
-
Presence of Oxidizing Agents: Avoid contact with peroxides, strong oxidizing acids, and other oxidizing agents.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze oxidation reactions. Use high-purity solvents and glassware to minimize metal contamination.
-
Exposure to Light: UV and visible light can promote photo-oxidation.
Troubleshooting Tip: To prevent discoloration, protect your this compound samples from light by using amber vials or wrapping them in aluminum foil. Purging the headspace of your sample containers with an inert gas like nitrogen or argon can also help to minimize oxidation.
Section 3: Analytical Challenges and Solutions
Question 5: I am having trouble getting reproducible results with my HPLC analysis of this compound. What could be the issue?
Answer: Reproducibility issues in HPLC analysis can stem from several sources:
-
Sample Instability: this compound may be degrading in the autosampler. If your samples are not kept cool, degradation can occur during the analytical run, leading to variable results.
-
Mobile Phase Incompatibility: Ensure your mobile phase pH is within the stable range for this compound if analyzing its degradation over time. A mobile phase with a pH that promotes hydrolysis can cause on-column degradation.
-
Column Contamination: Degradation products can accumulate on the column, affecting its performance. Regular column flushing and regeneration are important.
Troubleshooting Tip: Use a cooled autosampler to maintain sample stability. If you suspect on-column degradation, try a mobile phase with a different pH or a faster analytical method to minimize the time the sample spends on the column. A comprehensive HPLC troubleshooting guide can provide further assistance.[4]
Question 6: How can I identify the degradation products of this compound in my samples?
Answer: Identifying degradation products typically requires a combination of chromatographic and spectroscopic techniques:
-
HPLC-MS/MS: This is a powerful tool for separating and identifying degradation products. The mass spectrometer can provide molecular weight and fragmentation information, which helps in structure elucidation.[2]
-
GC-MS: For volatile degradation products, GC-MS is a suitable technique.[2]
-
Forced Degradation Studies: Intentionally degrading a sample of this compound under controlled conditions (e.g., acid, base, peroxide, heat, light) can help to generate degradation products that can be characterized and used as standards to identify unknown peaks in your experimental samples.[5][6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at various time points (e.g., 0, 4, 8, 24 hours), neutralize with NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Withdraw samples at various time points (e.g., 0, 1, 2, 4 hours), neutralize with HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Dissolve the sample in a suitable solvent and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample by HPLC and compare it to a control sample stored in the dark.
-
Protocol 2: HPLC Method for the Analysis of this compound and Sorbic Acid
This protocol provides a starting point for an HPLC method to quantify this compound and its primary hydrolysis product, sorbic acid.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (gradient or isocratic, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: UV at 254 nm
-
Column Temperature: 30°C
Note: This method should be validated for its intended use.[7]
Data Presentation
Table 1: Factors Influencing the Stability of this compound
| Factor | Effect on this compound | Recommended Mitigation Strategies |
| pH | Increased hydrolysis at acidic and alkaline pH. | Maintain pH near neutral (6-7) if possible. Use appropriate buffers. |
| Temperature | Accelerates hydrolysis and oxidation. Can cause thermal decomposition at high temperatures. | Store at low temperatures. Avoid prolonged exposure to heat during experiments. |
| Light | Promotes photodegradation and photo-oxidation. | Store in amber containers or protect from light. |
| Oxygen | Leads to oxidative degradation and discoloration. | Minimize headspace in containers. Purge with inert gas (N₂, Ar). |
| Metal Ions | Catalyze oxidative degradation. | Use high-purity reagents and glassware. Consider using chelating agents. |
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Storage and Handling Recommendations
To ensure the integrity of this compound, proper storage and handling are essential:
-
Storage: Store in a cool, dry, and dark place.[8] Keep the container tightly sealed to prevent exposure to air and moisture.[8] Storage in a refrigerator is recommended for long-term stability.
-
Handling: Handle in a well-ventilated area.[9] Avoid contact with skin and eyes, as it can be an irritant. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong oxidizing agents, acids, and bases.[10]
By following the guidance in this technical support center, researchers can better understand and control the stability of this compound in their experiments, leading to more accurate and reliable results.
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435833, this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
- Gál, K., et al. (2019). Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. European Journal of Pharmaceutical Sciences, 142, 105131.
- Piemontese, L., et al. (2020).
-
PlasticsEurope. (n.d.). Safe handling of unsaturated polyester resins. Retrieved from [Link]
-
Agilent Technologies. (2008). Analysis of sweeteners in food and beverages with the Agilent 1120 Compact LC system. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Sorbic acid. Retrieved from [Link]
- S. K., & Kumar, R. (2017). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 10(4), 433.
-
Dr. Amal K. Kumar. (2014, September 16). 326 - K1 Kinetics of Ester Hydrolysis [Video]. YouTube. [Link]
- Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2).
- Zor, D., et al. (2020). Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method. Journal of Analytical Methods in Chemistry, 2020, 8878504.
- Sofos, J. N. (2000). Sorbic Acid. In Encyclopedia of Food Microbiology (pp. 1937-1943).
- Lee, J., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(16), 4969.
-
EuCIA. (n.d.). Safe handling of Unsaturated Polyester (UP) Resins. Retrieved from [Link]
- Lorenz, R. (2011).
- Ambrus, R., et al. (2020). Comparative biocompatibility and antimicrobial studies of sorbic acid derivates. European Journal of Pharmaceutical Sciences, 142, 105131.
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
- de Oliveira, D., et al. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. Journal of the Brazilian Chemical Society, 28(12), 2325-2333.
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Chromatography Forum. (2019, November 1). Analysys of potassium sorbate and sorbic acid in RP-HPLC. Retrieved from [Link]
- Valério, P. P., et al. (2018). KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. Revista Mundi Engenharia, Tecnologia e Gestão, 3(3).
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LyondellBasell. (n.d.). Allyl Alcohol. Retrieved from [Link]
- Saxby, M. J., & Chaytor, J. P. (1982). Investigation of sorbic acid volatile degradation products in pharmaceutical formulations using static headspace gas chromatography.
- Patel, K., et al. (2012). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- Pylypiw, H. M., & Grether, M. T. (2000). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods.
- Liu, Y., et al. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv.
- Wang, J., et al. (2020). Food preservative sorbic acid deregulates hepatic fatty acid metabolism. Food and Chemical Toxicology, 145, 111718.
- Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
- Arya, S. S. (1980). Stability of sorbic acid in aqueous solutions. Journal of Agricultural and Food Chemistry, 28(6), 1246-1249.
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Chemcess. (n.d.). Sorbic Acid: Properties, Reactions, Production And Uses. Retrieved from [Link]
- Patel, P., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Quality Assurance, 6(3), 57-63.
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Chemistry, BSc. (2020, September 24). Kinetic study of Ester hydrolysis [Video]. YouTube. [Link]
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Nanjing Chemical Material Corp. (n.d.). Learn About the Application and Storage of Allyl Alcohol. Retrieved from [Link]
- Reed, R. A., & GCE. (2004). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Pharmaceutical Technology, 28(4), 66-74.
- Pérez-Prior, M. T., et al. (2002). Genotoxicity study of reaction products of sorbic acid. Journal of Agricultural and Food Chemistry, 50(24), 7019-7023.
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Technical Support Center: Overcoming Challenges in Allyl Sorbate Polymerization
Welcome to the technical support center for allyl sorbate polymerization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of poly(this compound). Drawing from established principles of polymer chemistry and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to the Challenges
This compound, with its reactive allyl group and conjugated diene sorbate moiety, presents a unique set of challenges in polymerization. Like other allyl monomers, its polymerization is often plagued by low yields, low molecular weight polymers, and slow reaction rates.[1] This behavior is primarily attributed to degradative chain transfer , a process where a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the kinetic chain and forms a stable, less reactive allyl radical, which is slow to reinitiate polymerization.[1]
The conjugated diene system in the sorbate group may also lead to side reactions, such as 1,4-addition, which can affect the polymer's microstructure and properties.[2][3][4] This guide will address these core challenges and provide practical solutions to help you achieve your desired polymeric materials.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your this compound polymerization experiments.
Issue 1: Low Polymer Yield and Low Molecular Weight
Q: My this compound polymerization resulted in a very low yield of a viscous oil or a low molecular weight polymer. What is the likely cause and how can I improve it?
A: This is the most common challenge in this compound polymerization and is almost certainly due to degradative chain transfer.[1] The abstraction of an allylic hydrogen from the monomer by a propagating radical creates a resonance-stabilized allylic radical that is slow to re-initiate a new polymer chain. This premature termination leads to short polymer chains and, consequently, low molecular weight and low conversion.
Causality and Solutions:
-
High Initiator Concentration: While counterintuitive, a high initial concentration of a conventional free-radical initiator can exacerbate the problem. A high concentration of primary radicals can increase the rate of termination reactions relative to propagation.
-
Troubleshooting Protocol: Instead of adding all the initiator at the beginning, a gradual addition or a slow continuous feed of the initiator can maintain a low, steady concentration of radicals. This favors propagation over termination and can lead to higher molecular weights and yields.
-
-
Reaction Temperature: Temperature plays a crucial role in polymerization kinetics.[5]
-
Troubleshooting Protocol: Increasing the reaction temperature can sometimes increase the re-initiation rate of the allylic radicals, potentially leading to higher molecular weights. However, excessively high temperatures can also promote side reactions. A systematic study of the reaction temperature (e.g., in 10 °C increments) is recommended to find the optimal balance. A temperature range of 80°C to 200°C is a good starting point for exploration.[6]
-
-
Monomer Concentration: The concentration of the monomer can also influence the extent of chain transfer.
-
Troubleshooting Protocol: While a higher monomer concentration generally increases the rate of polymerization, it can also increase the probability of degradative chain transfer. Experimenting with different monomer concentrations, including polymerization in a suitable solvent, can help to find an optimal condition.
-
| Parameter | Conventional Approach (Problematic) | Recommended Troubleshooting Approach | Expected Outcome |
| Initiator Addition | All at the beginning | Gradual or continuous feed | Higher molecular weight and yield |
| Temperature | Arbitrary or too low | Systematic optimization (e.g., 80-200 °C) | Improved re-initiation, potentially higher MW |
| Monomer Conc. | Bulk polymerization | Dilution with a suitable solvent | Reduced chain transfer, better control |
Issue 2: Slow Polymerization Rate
Q: My this compound polymerization is extremely slow, with very little monomer conversion even after an extended period. What can I do to accelerate the reaction?
A: The slow polymerization rate is also a direct consequence of the formation of unreactive allyl radicals through degradative chain transfer.[1] These radicals act as temporary inhibitors, slowing down the overall polymerization process.
Causality and Solutions:
-
Inefficient Initiation: The choice and concentration of the initiator are critical.
-
Troubleshooting Protocol: Ensure you are using an initiator that is appropriate for your chosen reaction temperature. The initiator's half-life at the reaction temperature should be in the range of a few hours. Increasing the initiator concentration can increase the overall rate of radical generation, but as mentioned earlier, this should be done cautiously to avoid a decrease in molecular weight. A gradual addition approach is still recommended.
-
-
Copolymerization: A highly effective strategy to overcome the slow homopolymerization of allyl monomers is to copolymerize them with a more reactive monomer.[7]
-
Troubleshooting Protocol: Introduce a comonomer such as a vinyl ester, an acrylate, or styrene. The propagating radical from the more reactive monomer can add to the this compound, and the resulting radical may have a different reactivity. The choice of comonomer and the monomer feed ratio will significantly impact the final polymer composition and properties. Determining the reactivity ratios for the comonomer pair can provide valuable insights for controlling the copolymer structure.[8][9][10]
-
Experimental Workflow for Copolymerization:
Caption: Workflow for copolymerization of this compound.
Issue 3: Inconsistent or Uncontrolled Polymer Structure
Q: I am concerned about the microstructure of my poly(this compound) due to the conjugated diene. How can I gain better control over the polymerization and achieve a more defined polymer?
A: The conjugated diene system in the sorbate moiety can indeed lead to different modes of addition (1,2- vs. 1,4-addition), potentially resulting in a complex and uncontrolled polymer structure.[2][3][4] For applications where a well-defined polymer architecture is crucial, conventional free-radical polymerization is often inadequate.
Causality and Solutions:
-
Uncontrolled Radical Polymerization: Conventional free-radical polymerization provides little control over the polymer's molecular weight, polydispersity, and architecture.
-
Troubleshooting Protocol: Controlled Radical Polymerization (CRP): Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can provide significantly better control over the polymerization of challenging monomers.[11][12][13]
-
ATRP: This technique uses a transition metal catalyst to reversibly activate and deactivate the propagating radicals, allowing for controlled chain growth.[11][14][15][16][17] The choice of the ligand for the metal catalyst is crucial for success.
-
RAFT: RAFT polymerization employs a chain transfer agent to mediate the polymerization in a controlled manner.[12][18] The selection of the appropriate RAFT agent is critical and depends on the reactivity of the monomer.
-
-
Logical Flow for Choosing a Polymerization Technique:
Caption: Decision tree for selecting a polymerization method.
Frequently Asked Questions (FAQs)
Q1: What is the best initiator for this compound polymerization?
There is no single "best" initiator, as the optimal choice depends on the desired reaction temperature and solvent. For conventional free-radical polymerization, azo initiators like azobisisobutyronitrile (AIBN) or peroxide initiators like benzoyl peroxide (BPO) are commonly used.[19] It is crucial to select an initiator with a suitable half-life at your intended polymerization temperature to ensure a steady supply of radicals throughout the reaction.
Q2: How can I purify the this compound monomer before polymerization?
It is essential to use a pure monomer to avoid unwanted side reactions and inhibition. Commercial monomers often contain inhibitors like hydroquinone or butylated hydroxytoluene (BHT) to prevent premature polymerization during storage.[20] These inhibitors must be removed before use. Common purification methods include:
-
Washing with an aqueous base: To remove phenolic inhibitors.
-
Passing through a column of activated alumina: An effective method for removing many common inhibitors.[20]
-
Distillation under reduced pressure: This is a highly effective method for obtaining a pure monomer, but care must be taken to avoid polymerization during heating.
Q3: What analytical techniques are essential for characterizing poly(this compound)?
To thoroughly characterize your polymer, a combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, determine the extent of monomer conversion, and analyze the microstructure (e.g., the ratio of 1,2- vs. 1,4-addition).[21][22][23][24]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[22][23]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[21][22][23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer and confirm the polymerization.[19][21]
Q4: Can I polymerize this compound in an aqueous medium?
While some radical polymerizations can be carried out in water (emulsion, suspension, or solution polymerization), the solubility of this compound in water is limited. You may need to use a co-solvent or a surfactant to facilitate the polymerization in an aqueous environment. Additionally, the stability of the initiator and the potential for side reactions in water should be considered. For ATRP in protic media, specific catalyst and ligand systems are required to prevent catalyst deactivation.[15][17]
References
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Polymerisation of Allyl Compounds. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Lewis Pair Catalyzed Regioselective Polymerization of (E,E)‐Alkyl Sorbates for the Synthesis of (AB)n Sequenced Polymers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers. (2021). MDPI. Retrieved January 23, 2026, from [Link]
- Process for making allyl polymers and copolymers. (1995). Google Patents.
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The Function of Conjugated Dienes in Organic Chemistry and Polymerization. (2024). Orango. Retrieved January 23, 2026, from [Link]
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Synthesis and Characterization of Poly(allyl methacrylate) Obtained by Free Radical Initiator. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Polymerization of Conjugated Dienes. (n.d.). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Polymerization Mechanism of Conjugated Dienes in the Presence of Ziegler−Natta Type Catalysts: Theoretical Study of Butadiene and Isoprene Polymerization with CpTiCl3−MAO Initiator. (2000). ACS Publications. Retrieved January 23, 2026, from [Link]
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Polymerization Reactions of Conjugated Dienes. (2019). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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Synthesis of Allyl-Functionalized Polymers via Selective Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis and characterization of multi-allyl-functionalized polylactide and polyhydroxybutyrate polyurethane, and their cross-linking by copolymerization with 2-hydroxylethyl methacrylate. (2015). Dove Medical Press. Retrieved January 23, 2026, from [Link]
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The Copolymerisation of Vinyl Chloride with Allyl Chloride. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Atom Transfer Radical Polymerization. (2001). ACS Publications. Retrieved January 23, 2026, from [Link]
- How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina. (1998). Google Patents.
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Catalysts for the Controlled Polymerization of Conjugated Dienes. (2018). MDPI. Retrieved January 23, 2026, from [Link]
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The Polymerization of Allyl Compounds. I. Factors Governing the Acyl Peroxide-Induced Polymerization of Allyl Acetate, and the Fate of the Peroxide. (1946). ACS Publications. Retrieved January 23, 2026, from [Link]
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Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. (2021). reposiTUm. Retrieved January 23, 2026, from [Link]
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Polymers characterization by 1H NMR, DSC and GPC. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]
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1H-NMR spectra of allyl-PEG, allyl-PEG4-b-PCL, amino-PEG-b-PCL and... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Inhibition of Free Radical Polymerization: A Review. (2023). PMC. Retrieved January 23, 2026, from [Link]
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Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression. (2021). PMC. Retrieved January 23, 2026, from [Link]
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Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. (2020). PMC. Retrieved January 23, 2026, from [Link]
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RAFT General Procedures. (n.d.). Boron Molecular. Retrieved January 23, 2026, from [Link]
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Effect of potassium sorbate as an interface agent in biodegradable bi-layers polymers. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Introduction to Polymers - Lecture 6.3 - Free radical polymerization kinetics, part 1. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
ATRP in Protic Media. (n.d.). Carnegie Mellon University. Retrieved January 23, 2026, from [Link]
- Polymer Science And Technology. (n.d.). Book.
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Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents. (2006). PMC. Retrieved January 23, 2026, from [Link]
-
Polymer Chemistry: Understanding Radical Polymerization. (2024). YouTube. Retrieved January 23, 2026, from [Link]
- Chemical Engineering 160/260 Polymer Science and Engineering Lecture 6 - Mechanism and Kinetics of Free Radical Chain Polymeriza. (2001). Lecture Notes.
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Introduction to Polymers - Lecture 6.5 - Free radical polymerization kinetics, part 3. (2020). YouTube. Retrieved January 23, 2026, from [Link]
-
Solvent Effects and Selection of a Catalyst for Aqueous Media. (n.d.). Carnegie Mellon University. Retrieved January 23, 2026, from [Link]
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IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composition data. (2020). RSC Publishing. Retrieved January 23, 2026, from [Link]
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Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. (2018). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Free Radical Polymerization Kinetics. (2023). UV+EB Technology. Retrieved January 23, 2026, from [Link]
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Troubleshooting common issues in Allyl sorbate analysis
Welcome to the technical support center for allyl sorbate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification and characterization of this compound. As a volatile ester with conjugated double bonds, this compound presents unique analytical challenges. This resource provides in-depth, field-proven insights to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for this compound analysis?
A1: The most common methods for analyzing this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV or Diode-Array Detector (DAD). The choice between GC and HPLC depends on the sample matrix, required sensitivity, and whether simultaneous analysis of other non-volatile compounds is necessary.
Q2: Why is my this compound standard degrading?
A2: this compound is susceptible to degradation via oxidation and hydrolysis.[1] The conjugated diene system in the sorbate moiety and the allylic ester group are reactive. To mitigate degradation, standards should be stored in amber vials at low temperatures (-20°C is recommended for long-term storage), and solutions should be prepared fresh.[2] Headspace in vials should be minimized or purged with an inert gas like nitrogen.
Q3: What is a typical retention time for this compound in GC and HPLC?
A3: Retention time is highly method-dependent. In GC, it will vary based on the column phase, temperature program, and carrier gas flow rate. In HPLC, it depends on the column, mobile phase composition, and flow rate. For instance, in a reversed-phase HPLC method, this compound, being relatively nonpolar, will have a longer retention time with a higher percentage of the aqueous phase.[3][4] It is crucial to run a standard under your specific method conditions to determine the exact retention time.
Q4: Can I analyze this compound and its related impurities in a single run?
A4: Yes, both GC and HPLC methods can be developed to separate this compound from its potential impurities, such as sorbic acid, allyl alcohol, and isomers. Gradient elution in HPLC or a temperature program in GC is often necessary to achieve adequate resolution.[5]
Troubleshooting Common Issues in this compound Analysis
This section addresses specific problems you may encounter during your experiments. The troubleshooting guides are divided by analytical technique.
Gas Chromatography (GC) Analysis
This compound's volatility makes it well-suited for GC analysis. However, issues such as peak tailing, ghost peaks, and isomerization can occur.
| Probable Cause | Explanation | Solution |
| Active Sites in the Inlet or Column | The ester and double bonds in this compound can interact with active sites (silanols) in the GC system, leading to peak tailing. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Regular maintenance, including trimming the column and replacing the liner and septa, is crucial.[6] |
| Column Overload | Injecting too concentrated a sample can saturate the column, causing peak fronting. | Dilute the sample or reduce the injection volume. |
| Improper Injection Technique | A slow injection can lead to band broadening and asymmetric peaks. | Ensure the autosampler is injecting at a fast speed. For manual injections, perform the injection as quickly and smoothly as possible. |
The high temperatures in the GC inlet can potentially cause isomerization of the conjugated double bonds in the sorbate moiety or rearrangement of the allyl group.
| Probable Cause | Explanation | Solution |
| High Inlet Temperature | Excessive heat can provide the energy for isomerization, leading to multiple, smaller peaks around the main analyte peak.[7][8] | Optimize the inlet temperature. Start with a lower temperature (e.g., 200°C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation/isomerization. |
| Active Inlet Liner | Acidic or basic sites in a non-deactivated liner can catalyze isomerization. | Use a deactivated liner. If isomerization persists, consider a liner with a different deactivation chemistry. |
Workflow for Troubleshooting GC Issues
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Technical Support Center: Method Refinement for the Accurate Detection of Allyl Sorbate
Welcome to the technical support center dedicated to the robust and accurate analysis of Allyl sorbate. This guide is designed for researchers, scientists, and quality control professionals who require precise and reproducible quantification of this volatile flavor and fragrance compound. Here, we synthesize field-proven insights with established analytical principles to address common challenges and provide a refined methodological framework.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate detection critical?
This compound (prop-2-enyl (2E,4E)-hexa-2,4-dienoate) is a volatile ester known for its fruity, pineapple-like aroma.[1][2] It is used as a flavoring agent in various consumer products.[1] Accurate detection is paramount for quality control to ensure product consistency, for regulatory compliance with bodies like the FDA, and in research settings to understand its stability and potential interactions within complex matrices.
Q2: What is the recommended primary analytical technique for this compound?
Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound.[3][4] When coupled with a Mass Spectrometer (MS), GC-MS provides both high-resolution separation and definitive identification, making it the gold standard.[5][6] For routine quantitative analysis where the compound identity is already confirmed, a Flame Ionization Detector (FID) offers excellent sensitivity and linearity.[3]
Q3: What are the primary challenges associated with this compound analysis?
The analysis of this compound is not without its challenges, primarily stemming from its chemical structure and volatility:
-
Thermal Instability: The conjugated diene system in the sorbate moiety is susceptible to thermal degradation or isomerization at the high temperatures often used in GC inlets.[7][8] This can lead to the formation of artifacts and result in inaccurate quantification.
-
Volatility & Analyte Loss: Being a volatile organic compound (VOC), improper sample handling, preparation, or a leaky injection system can lead to significant analyte loss before detection, compromising reproducibility.[9]
-
Matrix Effects: Complex sample matrices (e.g., beverages, food products) can contain non-volatile components that contaminate the GC inlet and column, leading to poor peak shape and reduced column lifetime.[10]
-
Active Site Interaction: Polar functional groups within the molecule can interact with active sites (e.g., silanol groups) in the GC flow path, causing peak tailing and reduced signal intensity.[11][12]
Part 2: Troubleshooting Guide for Experimental Issues
This section addresses specific problems you may encounter during method development and routine analysis.
Q4: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing is a common issue that compromises both resolution and integration accuracy.[11]
-
Causality & Explanation: Tailing for a moderately polar compound like an ester often points to unwanted secondary interactions. This occurs when active sites—such as exposed silanols in a contaminated inlet liner, on the column's stationary phase, or at the column cut—adsorb the analyte, delaying its elution.
-
Troubleshooting Steps:
-
Inlet Maintenance: The inlet is the most common source of activity. Replace the inlet liner with a new, deactivated one.[13] Glass wool in liners can be particularly active; consider a liner with a taper or other geometry that doesn't require wool.
-
Column Health: If a new liner doesn't solve the issue, the column itself may be the problem. Trim the first 5-10 cm from the front of the column to remove accumulated non-volatile residues or thermally damaged phase.[14]
-
Check for Leaks: Oxygen entering the system at high temperatures can rapidly degrade the column's stationary phase, creating active sites.[15] Perform a leak check on your system.
-
Method Parameters: Ensure your sample is fully vaporizing. A slightly higher inlet temperature (while being mindful of degradation) can sometimes improve peak shape, but this should be approached with caution.
-
Q5: I'm experiencing poor reproducibility and inconsistent peak areas for my this compound standard. What should I investigate?
Poor reproducibility is a critical failure in quantitative analysis.[9] The root cause is almost always related to inconsistency in the amount of analyte introduced onto the column.
-
Causality & Explanation: Every step from sample preparation to injection must be highly controlled. Manual injections are notoriously variable. Autosamplers can also introduce variability if not properly maintained. Furthermore, instability in gas flows or temperatures will directly impact results.[9][16]
-
Troubleshooting Steps:
-
Implement an Internal Standard (IS): This is the most effective way to correct for injection volume variations. Choose an IS with similar chemical properties and retention time to this compound that is not present in your samples.
-
Verify Autosampler Performance: Check the syringe for bubbles or damage. Clean or replace the syringe as needed. Ensure the vial septa are not cored or leaking.
-
Check Gas Flows: Use an electronic flow meter to verify that the carrier gas flow rate and split ratio are accurate and stable.[16] Inconsistent split ratios are a major source of quantitative error.
-
Ensure System Stability: Allow the GC system to fully equilibrate before starting a sequence. Monitor oven temperature and pressure stability.
-
Q6: I suspect my this compound is degrading in the GC inlet, as I see smaller, unexpected peaks. How can I confirm and prevent this?
Thermal degradation is a significant risk for conjugated systems like sorbates.[7][8]
-
Causality & Explanation: High temperatures in the GC inlet can provide the energy needed to break bonds or cause isomerization, creating new compounds that elute from the column.[8] This not only reduces the response of the target analyte but also complicates the chromatogram.
-
Troubleshooting & Refinement Strategy:
-
Lower the Inlet Temperature: This is the most direct solution. Systematically lower the inlet temperature in 10-20 °C increments (e.g., from 250 °C down to 220 °C or 200 °C) and observe the ratio of the this compound peak to the suspected degradation peaks. The optimal temperature will maximize the parent peak area while minimizing degradation products.
-
Use a Deactivated Liner: Active sites in the inlet liner can catalyze degradation.[8] Ensure you are using a high-quality, inert liner.
-
Increase Carrier Gas Velocity: A faster column flow rate reduces the residence time of the analyte in the hot inlet, minimizing the opportunity for thermal breakdown.
-
Consider Cold Injection Techniques: If degradation persists, advanced injection techniques like Cool-on-Column (COC) or Programmable Temperature Vaporization (PTV) may be necessary, as they introduce the sample into the system at a low temperature.
-
Part 3: Refined Analytical Protocol - Static Headspace GC-MS
This protocol is designed to minimize matrix effects and prevent thermal degradation by analyzing the vapor phase above the sample, avoiding the injection of non-volatile matrix components.[17][18]
1. Scope and Principle
This method outlines the quantitative analysis of this compound in a liquid matrix using static headspace sampling coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS). The sample is equilibrated at a set temperature in a sealed vial, and a portion of the vapor (headspace) is injected into the GC-MS system. This minimizes contamination and is ideal for volatile analytes.[17][19]
2. Experimental Workflow Diagram
Caption: HS-GC-MS Analytical Workflow for this compound.
3. Apparatus and Reagents
-
Instrumentation: Gas chromatograph with a mass selective detector and a heated static headspace autosampler.
-
GC Column: A mid-polarity column, such as a DB-624 or equivalent (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 30 m x 0.25 mm ID x 1.4 µm film thickness, is recommended for good selectivity for volatile esters.[20]
-
Reagents: this compound (analytical standard grade), Internal Standard (e.g., Ethyl Benzoate), Methanol (HPLC grade), Matrix blank.
-
Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa.
4. Instrumental Parameters
The following table provides a validated starting point for your method. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Setting | Rationale |
| Headspace Sampler | ||
| Oven Temperature | 80 °C | Balances efficient partitioning of this compound into the headspace without inducing thermal degradation. |
| Loop/Transfer Line Temp | 100 °C / 110 °C | Prevents condensation of the analyte between the sampler and the GC inlet. |
| Incubation Time | 15 min | Allows the sample to reach thermal equilibrium for reproducible partitioning.[19] |
| GC Parameters | ||
| Inlet Temperature | 220 °C (Split mode, ratio 20:1) | A moderate temperature to ensure rapid vaporization while minimizing the risk of thermal degradation.[8] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides optimal efficiency and is inert. Constant flow mode ensures stable retention times during the temperature program.[21] |
| Oven Program | Initial 40 °C (hold 2 min), ramp 10 °C/min to 240 °C, hold 5 min | Separates volatile components effectively while ensuring this compound elutes as a sharp peak. |
| MS Detector | ||
| Transfer Line Temp | 240 °C | Prevents analyte condensation before entering the ion source. |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-200) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode confirms identity. SIM mode enhances sensitivity by monitoring specific ions (e.g., m/z 95, 67, 41 for this compound). |
5. Troubleshooting Logic Diagram
This diagram provides a logical path for diagnosing common chromatographic problems.
Caption: Troubleshooting Flowchart for GC Analysis.
References
-
Volatile Profiles of Emissions from Different Activities Analyzed Using Canister Samplers and Gas Chromatography-Mass Spectrometry (GC/MS) Analysis: A Case Study. MDPI. Available at: [Link]
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Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. MDPI. Available at: [Link]
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Gas chromatography–mass spectrometry signal enhancement of ortho-allylphenols by their cyclization. ResearchGate. Available at: [Link]
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Assay of Sodium Benzoate and Potassium Sorbate using HPLC. NJ Labs. Available at: [Link]
- Method for rapidly determining contents of potassium sorbate and sodium benzoate in meat product.Google Patents.
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Headspace Sampling Fundamentals. Agilent. Available at: [Link]
-
Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation. AIP Publishing. Available at: [Link]
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MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES. FSSAI. Available at: [Link]
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Information Bulletin on Methods of Analysis and Sampling for Foodstuffs. ResearchGate. Available at: [Link]
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This compound | C9H12O2. PubChem. Available at: [Link]
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(PDF) Gas Chromatography-Mass Spectrometry Studies of Several Allyl-substituted 6-Azauracil Derivatives. ResearchGate. Available at: [Link]
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Investigation of sorbic acid volatile degradation products in pharmaceutical formulations using static headspace gas chromatography. ResearchGate. Available at: [Link]
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Common Causes And Solutions For Poor Reproducibility in Gas Chromatography. ALWSCI. Available at: [Link]
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Tips on how to optimize a GC-MS system for highly volatile compounds. ResearchGate. Available at: [Link]
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MANUAL OF METHODS OF ANALYSIS OF FOODS FOOD ADDITIVES (2016). FSSAI. Available at: [Link]
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Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]
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Improve your GC accuracy and reproducibility with one incredible tool. Labmate Online. Available at: [Link]
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Thermal behavior of food preservative sorbic acid and its derivates. PubMed. Available at: [Link]
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This compound, 30895-79-5. The Good Scents Company. Available at: [Link]
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A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]
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Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. Available at: [Link]
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Limitations and disadvantages of GC-MS. Labio Scientific. Available at: [Link]
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The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum. PubMed. Available at: [Link]
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Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. LCGC North America. Available at: [Link]
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Advantages of Using Headspace Sampling for Volatile Sample Analysis. AZoM. Available at: [Link]
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Activity and Decomposition. Separation Science. Available at: [Link]
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Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry. Available at: [Link]
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GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). IntechOpen. Available at: [Link]
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Development and validation of a novel HPLC-PDA method for the detection of preservatives in milk. Journal of Dairy Research. Available at: [Link]
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Sorbic acid. OIV. Available at: [Link]
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The LCGC Blog: Getting the Best Repeatability from Your Quantitative Gas Chromatography. LCGC North America. Available at: [Link]
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Analysis of sodium benzoate and potassium sorbate in local brands of pre-packed pineapple juices using UV-VIS spectrophotometry. Animo Repository. Available at: [Link]
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GC Technical Tip: Peak Shape Problems - No Peaks. Phenomenex. Available at: [Link]
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Laboratory Methods (Food). FDA. Available at: [Link]
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Analysis of volatile organic compounds in fuel oil by headspace GC-MS. Taylor & Francis Online. Available at: [Link]
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How to overcome the reproducibility issue in GC-MS while analyzing the gas samples? ResearchGate. Available at: [Link]
-
Thermal Behavior of Food Preservative Sorbic Acid and Its Derivates. ResearchGate. Available at: [Link]
-
Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed. Available at: [Link]
-
(E,E)-allyl sorbate, 7493-75-6. Perflavory. Available at: [Link]
-
Techniques for Making Your GC Analysis More Repeatable Reproducible Repeatable, Reproducible and Robust. Agilent. Available at: [Link]
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Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]
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What are the major Causes of GC Capillary Column Performance Degradation? Agilent. Available at: [Link]
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This compound | 7493-75-6. Molbase. Available at: [Link]
-
POTASSIUM SORBATE. FAO. Available at: [Link]
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Food Additives Testing. Agilent. Available at: [Link]
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Scaling up the production of Allyl sorbate from lab to pilot scale
Welcome to the technical support center for the synthesis and scale-up of Allyl Sorbate. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning from laboratory-scale experiments to pilot-plant production. Here, we address common issues through practical, science-backed troubleshooting guides and frequently asked questions, ensuring you can scale your process efficiently and safely.
This compound, a fragrance and flavor agent with a characteristic fruity-pineapple aroma, is synthesized via the esterification of sorbic acid with allyl alcohol.[1] While the reaction appears straightforward on a lab scale, scaling up introduces challenges related to reaction kinetics, heat transfer, purification, and safety. This guide provides the in-depth support needed to overcome these hurdles.
Troubleshooting Guide: From Benchtop to Pilot Plant
This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.
Question 1: My reaction yield dropped significantly when I scaled up from 100 g to 5 kg. What is the likely cause and how can I fix it?
A drop in yield upon scale-up is a common and multifaceted problem. The primary culprits are often inefficient water removal and inadequate mixing or heat transfer. Let's diagnose this systematically.
Causality Analysis:
The synthesis of this compound is a reversible Fischer-Speier esterification.[2] According to Le Chatelier's principle, the removal of a product (in this case, water) is essential to drive the reaction equilibrium towards the formation of the ester. What is efficient on a small scale may be inefficient on a larger one.
-
Inefficient Water Removal: A laboratory-scale Dean-Stark trap works well due to a high surface-area-to-volume ratio. In a large pilot reactor, the relative surface area for evaporation is smaller, and localized boiling might not be sufficient to carry water vapor into the condenser and trap. This is a frequent issue in scaling up esterifications.[3]
-
Poor Mass and Heat Transfer: In a larger vessel, achieving a homogenous mixture and uniform temperature is more difficult. If the catalyst (e.g., sulfuric acid) is not evenly dispersed, localized "hot spots" or "cold spots" can occur. Hot spots can lead to side reactions and decomposition of the thermally sensitive sorbic acid and this compound, while cold spots will slow the reaction rate, leading to an incomplete conversion in the allotted time.
-
Incomplete Reaction: The reaction may simply not have reached equilibrium or completion in the same timeframe as the lab-scale experiment due to the factors above.
Troubleshooting Protocol:
-
Confirm Reaction Completion: Before blaming the work-up, verify that the reaction has indeed finished. Take an aliquot from the reaction mixture and analyze it using GC or ¹H NMR to check for the presence of starting materials.
-
Optimize Water Removal:
-
Increase Agitation: Ensure the reactor's agitator is creating a sufficient vortex to promote surface evaporation.
-
Solvent Considerations: Ensure your solvent (e.g., toluene or cyclohexane) is refluxing at a vigorous but controlled rate to facilitate azeotropic water removal.
-
Apply Vacuum: For pilot-scale reactors, pulling a slight vacuum can lower the boiling point of the azeotrope, enhancing the rate of water removal without requiring excessive temperatures that could degrade the product.
-
-
Improve Heat Transfer:
-
Use a jacketed reactor with a thermal fluid for precise and uniform temperature control. Avoid direct heating with mantles on large glass vessels.
-
Ensure the temperature probe is placed correctly to measure the internal bulk temperature, not the temperature near the reactor wall.
-
Caption: Logic diagram for diagnosing low yield in scale-up.
Question 2: The final distilled product has a yellow to brown discoloration. What causes this and how can I prevent it?
Discoloration is typically a sign of product degradation or the presence of high-boiling point impurities, often formed by polymerization or side-reactions at high temperatures.
Causality Analysis:
-
Polymerization: Sorbic acid and this compound contain conjugated double bonds, making them susceptible to polymerization, especially at elevated temperatures or in the presence of acid catalysts.
-
Decomposition: Prolonged exposure to high temperatures during distillation can cause the ester to decompose. The boiling point of this compound is approximately 207-208 °C at atmospheric pressure, a temperature at which degradation can occur.[1]
-
Residual Catalyst: If the acidic catalyst is not completely neutralized and removed during the work-up, it can catalyze degradation and polymerization reactions during the final distillation step.
Preventative & Corrective Actions:
-
Add a Polymerization Inhibitor: Before distillation, add a small amount (e.g., 100-500 ppm) of a polymerization inhibitor like hydroquinone (HQ) or butylated hydroxytoluene (BHT) to the crude product.
-
Thorough Neutralization: Ensure the work-up includes a thorough wash with a basic solution (e.g., saturated sodium bicarbonate) until the aqueous layer is confirmed to be basic (pH > 8). Follow this with a water wash to remove residual salts.
-
Vacuum Distillation: This is the most critical step. Distilling under vacuum significantly lowers the boiling point, minimizing thermal stress on the product. Aim for a vacuum level that brings the boiling point into the 100-140 °C range.
-
Minimize Residence Time: Use an efficient distillation setup like a short-path apparatus to minimize the time the product spends at high temperatures.
Question 3: During the aqueous work-up, I'm getting a stable emulsion that is difficult to separate. Why does this happen on a larger scale and what can I do?
Emulsion formation is a common issue when scaling up processes involving acidic/basic washes and organic extractions.
Causality Analysis:
-
Increased Agitation Energy: Pilot-scale reactors and agitators impart significantly more shear force than a lab-scale magnetic stir bar or separatory funnel. This high energy can break down the phases into very fine droplets, creating a stable emulsion.
-
Presence of Surfactants: Minor impurities or partially neutralized starting materials can act as surfactants, stabilizing the oil-in-water or water-in-oil emulsion.
Solutions:
-
Reduce Agitator Speed: During the washing steps, reduce the agitator speed to gently mix the phases rather than violently shearing them.
-
Add Brine: After adding the wash solution, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by increasing its density and destabilizing the surfactant layer around the droplets.
-
Allow for Settling Time: Be patient. On a larger scale, phase separation can take significantly longer. Allow adequate time for the layers to settle before attempting to separate them.
-
Temperature Adjustment: Gently warming the mixture (if safe and compatible with your process) can sometimes help break an emulsion by reducing the viscosity of the phases.
Frequently Asked Questions (FAQs)
What is the best catalyst for this reaction when considering pilot-scale production?
While sulfuric acid (H₂SO₄) is a common and inexpensive choice for lab-scale Fischer esterifications, it can cause charring and corrosion issues at the pilot scale.[4]
-
p-Toluenesulfonic Acid (p-TSA): This is often a better choice for scale-up. It is a solid, making it easier to handle than sulfuric acid, and it is generally less corrosive and causes less charring.[5]
-
Heterogeneous Catalysts: For continuous or large-batch processes, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) or zeolites are highly advantageous.[6] They can be easily removed by filtration, eliminating the need for a neutralization and washing sequence, which simplifies the work-up, reduces waste streams, and allows for catalyst recycling.[7]
What is the recommended molar ratio of allyl alcohol to sorbic acid?
To drive the reaction equilibrium towards the product, it is standard practice to use an excess of one of the reactants. Allyl alcohol is lower boiling and generally less expensive than sorbic acid, making it the ideal reactant to use in excess.
A molar ratio of 1.5 to 3.0 equivalents of allyl alcohol to 1.0 equivalent of sorbic acid is a typical starting point. The optimal ratio depends on the efficiency of water removal and the desired reaction time. Using a larger excess can increase the reaction rate but also requires more effort to remove the unreacted alcohol during purification.
What are the primary safety hazards I need to consider for this process?
Safety is paramount, especially during scale-up. The primary hazards are associated with the reactants and the reaction conditions.
-
Allyl Alcohol: This is a highly flammable liquid and is toxic if swallowed, inhaled, or in contact with skin. It is also a lachrymator. All handling must be done in a well-ventilated fume hood or a closed system with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][8]
-
Acid Catalyst: Strong acids like H₂SO₄ and p-TSA are corrosive. Handle with appropriate care and PPE.
-
Exotherm: While the esterification is not violently exothermic, the heat of reaction combined with the heat input for reflux needs to be managed in a large reactor to prevent a runaway reaction. A jacketed reactor with controlled heating and cooling is essential.
-
Flammability: The use of flammable solvents (toluene, cyclohexane) and allyl alcohol requires that the reactor and all associated equipment be properly grounded to prevent static discharge. Ensure the pilot plant area is rated for flammable material handling.
How should I monitor the reaction progress and determine the purity of the final product?
-
Reaction Monitoring:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the sorbic acid starting material.
-
Gas Chromatography (GC): The preferred method for quantitative analysis. A small aliquot can be taken, quenched, and injected to determine the ratio of starting materials to product.
-
-
Final Product Purity Analysis:
-
Gas Chromatography (GC-FID): The primary method for determining the area% purity of the distilled this compound.
-
¹H and ¹³C NMR Spectroscopy: Confirms the structure of the desired product and can identify minor impurities if their signals are resolved.
-
Karl Fischer Titration: To determine the residual water content in the final product.
-
Experimental Protocols & Data
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Parameters
| Parameter | Laboratory Scale (250 g Sorbic Acid) | Pilot Scale (10 kg Sorbic Acid) | Rationale for Change |
| Reactors | 2 L Round Bottom Flask | 100 L Glass-Lined Steel Reactor | Safety, durability, and superior heat transfer with a heating/cooling jacket. |
| Sorbic Acid | 250 g (2.23 mol) | 10.0 kg (89.2 mol) | Direct 40x scale-up. |
| Allyl Alcohol | 388 g (6.69 mol, 3.0 eq) | 15.5 kg (267 mol, 3.0 eq) | Excess alcohol drives the reaction; ratio maintained. |
| Catalyst (p-TSA) | 12.5 g (2.5 wt% of Sorbic Acid) | 0.5 kg (5.0 wt% of Sorbic Acid) | Increased catalyst loading can help overcome mass transfer limitations on a larger scale. |
| Solvent (Toluene) | 1 L | 40 L | Maintains similar reactant concentration. |
| Temperature | 110-115 °C (Reflux) | 110-115 °C (Jacket Temp: ~125°C) | Jacket temperature must be higher to achieve the desired internal reflux temperature. |
| Water Removal | Glass Dean-Stark Trap | Integrated Condenser & Decanter | Pilot equipment is more robust and allows for continuous separation. |
| Reaction Time | 4-6 hours | 8-12 hours | Slower heat and mass transfer on a larger scale typically extends reaction time. |
| Distillation | Lab Glassware (Vacuum) | Short-Path Distillation Unit | Minimizes thermal exposure and improves efficiency for larger volumes. |
Protocol 1: Laboratory-Scale (250 g) Synthesis of this compound
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.
-
Charging: Charge the flask with sorbic acid (250 g), allyl alcohol (388 g), p-toluenesulfonic acid monohydrate (12.5 g), and toluene (1 L).
-
Reaction: Begin stirring and heat the mixture to a steady reflux (~110-115 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected and GC analysis shows >98% conversion.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer with 1 x 500 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution.
-
Wash with 1 x 500 mL of water.
-
Wash with 1 x 500 mL of brine.
-
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to remove the toluene.
-
Purification: Add a small crystal of hydroquinone to the crude oil. Perform vacuum distillation to obtain pure this compound as a colorless liquid.
Protocol 2: Pilot-Scale (10 kg) Synthesis Considerations
-
Setup: Use a 100 L jacketed glass-lined steel reactor equipped with a variable speed agitator, condenser with a receiver/decanter, and a nitrogen inlet.
-
Charging: Charge reactants and solvent to the reactor, typically using a vacuum charging method for liquids to minimize operator exposure.
-
Reaction: Heat the reactor jacket using a thermal fluid to bring the internal contents to reflux. Monitor the rate of water collection in the decanter. The reaction time will likely be longer than the lab scale (8-12 hours).
-
Work-up: Cool the reactor jacket. The washing steps are performed directly in the reactor. Use slow agitation during washes to prevent emulsions. Allow for 30-60 minutes of settling time between separating the aqueous layer via the bottom outlet valve.
-
Purification: Transfer the crude organic layer to a separate distillation unit (e.g., a wiped-film or short-path still) for purification under high vacuum to minimize thermal degradation.
Process Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
References
-
Organic Syntheses. Allyl Alcohol. Available from: [Link]
-
The Good Scents Company. This compound. Available from: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6435833, this compound. Available from: [Link]
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Scandorieiro, S. et al. (2016). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. Molecules. Available from: [Link]
-
Koszelewski, D. et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules. Available from: [Link]
-
Ismail, H. et al. (2023). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis. PubMed. Available from: [Link]
- Hagemeyer, H. J. & Hull, D. C. (1950). Process for making sorbic acid esters. U.S. Patent No. 2,531,512. Washington, DC: U.S. Patent and Trademark Office.
-
Bielska, M. et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Energies. Available from: [Link]
- Okano, T. et al. (1990). Process for purifying allyl alcohol. U.S. Patent No. EP0249648B1. European Patent Office.
-
Centre for Process Innovation (2023). 6 key challenges when scaling up sustainable chemical processes. Available from: [Link]
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Scandorieiro, S. et al. (2016). Enzymatic Esterification as Potential Strategy to Enhance the Sorbic Acid Behavior as Food and Beverage Preservative. ResearchGate. Available from: [Link]
- Swodenk, W. et al. (1974). Process for the production of allyl esters. U.S. Patent No. 3,784,578. Washington, DC: U.S. Patent and Trademark Office.
-
Molbase. This compound | 7493-75-6. Available from: [Link]
-
ScienceMadness Discussion Forums (2013). Esterification scale-up = problems?!. Available from: [Link]
- Lin, P. et al. (2021). Catalyst for use in esterification reaction and method for catalyzing esterification reaction. European Patent No. EP3782728A1. European Patent Office.
- Groll, H. P. A. & Hearne, G. (1939). Esterification of allyl type alcohols and products resulting therefrom. U.S. Patent No. 2,164,188. Washington, DC: U.S. Patent and Trademark Office.
-
Yadav, G. D. & Mehta, P. H. (1994). Heterogeneous Catalysis in Esterification Reactions: Preparation of Phenethyl Acetate and Cyclohexyl Acetate by Using a Variety of Solid Acidic Catalysts. Industrial & Engineering Chemistry Research. Available from: [Link]
-
Rehman, F. (2021). Current Developments in Esterification Reaction: A Review on Process and Parameters. Journal of Industrial and Engineering Chemistry. Available from: [Link]
- B.V., S. I. C. (1998). Purification of allyl chloride. U.S. Patent No. 5,723,703. Washington, DC: U.S. Patent and Trademark Office.
-
Master Organic Chemistry (2022). Fischer Esterification. Available from: [Link]
- Ramli, N. A. S. et al. (2020). Process for production of allyl alcohol. U.S. Patent Application No. 16/790,520. Washington, DC: U.S. Patent and Trademark Office.
-
Giacometti, J. et al. (2005). Esterification of sorbitol and lauric acid with catalyst p TSA. ResearchGate. Available from: [Link]
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Preventing inhibitor effects in Allyl sorbate polymerization
Welcome to the technical support center for allyl sorbate polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with or plan to work with this challenging yet versatile monomer. The polymerization of allyl compounds is notoriously sensitive, and success often hinges on understanding and mitigating various inhibitory effects. This document provides in-depth troubleshooting guides and FAQs to navigate these complexities, ensuring more predictable and successful experimental outcomes.
Section 1: The Core Challenge: Understanding Inhibition in Allyl Systems
Before troubleshooting, it is crucial to understand that polymerization issues with this compound stem from two distinct sources: extrinsic inhibitors added for stabilization and intrinsic properties of the allyl monomer itself.
Extrinsic vs. Intrinsic Inhibition
-
Extrinsic Inhibitors (Stabilizers): this compound, like most reactive monomers, is supplied with added chemical stabilizers to prevent spontaneous polymerization during transport and storage.[][2] These are typically phenolic compounds that must be removed before initiating a controlled reaction.[2]
-
Intrinsic Inhibition (Degradative Chain Transfer): Allyl monomers are inherently prone to a process called degradative chain transfer.[3][4] In this reaction, a growing polymer radical, instead of adding to another monomer, abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the kinetic chain and produces a stable, less reactive allyl radical that is slow to re-initiate a new chain.[3][4] This is a primary cause for the characteristically low molecular weights and slow polymerization rates of allyl compounds.[3][4]
Common Commercial Stabilizers
Monomer batches are typically stabilized with phenolic inhibitors, which function as radical scavengers, often in synergy with dissolved oxygen.[][5]
| Inhibitor Name | Abbreviation | Typical Concentration | Mechanism of Action |
| Hydroquinone | HQ | 15-100 ppm | Reacts with radical species to form stable quinone structures, terminating the radical chain.[5][6] |
| 4-Methoxyphenol | MEHQ | 10-200 ppm | A highly effective, oxygen-dependent inhibitor that scavenges peroxyl radicals.[2][7] |
| 4-tert-Butylcatechol | TBC | 10-50 ppm | A common stabilizer for styrene and other vinyl monomers, removable by alkali wash.[2] |
| Butylated Hydroxytoluene | BHT | 50-200 ppm | A phenolic antioxidant that functions as a radical chain terminator.[2] |
The Critical Role of Oxygen
Oxygen is a potent inhibitor of free-radical polymerizations.[8] It readily reacts with carbon-centered radicals on the growing polymer chain to form peroxyl radicals (P-O-O•).[8][9] These peroxyl radicals are significantly less reactive towards the monomer double bond, effectively halting the propagation step and leading to a significant induction period or complete reaction failure.[8][9] For phenolic inhibitors like MEHQ to function effectively, the presence of dissolved oxygen is often required.[7] Therefore, a two-step approach is mandatory: first remove the chemical stabilizer, then rigorously remove dissolved oxygen.
Section 2: Experimental Protocols for Inhibitor Prevention
Successful polymerization requires meticulous preparation of the monomer and the reaction setup. The following protocols are essential for preventing inhibition.
Protocol: Removal of Phenolic Inhibitors via Alkaline Wash
This is the most common and efficient method for removing acidic phenolic inhibitors like HQ, MEHQ, and TBC.[2][10]
Materials:
-
This compound monomer
-
10% (w/v) Sodium Hydroxide (NaOH) aqueous solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Place the this compound monomer in a separatory funnel.
-
Add an equal volume of 10% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The aqueous layer will typically develop a brown or yellow color as the phenolate salt is formed.[10]
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Wash the monomer layer with an equal volume of deionized water by shaking and draining as before. Repeat this step 2-3 times to remove residual NaOH.
-
Perform a final wash with saturated brine solution to aid in the removal of dissolved water from the organic phase.
-
Drain the washed monomer into a clean, dry Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or CaCl₂ and swirl. The monomer is dry when the drying agent no longer clumps together.
-
Decant or filter the purified monomer into a storage vessel. It is critical to use the purified monomer immediately, as it is now highly susceptible to spontaneous polymerization.[10]
Workflow for Alkaline Wash Purification
Caption: Workflow for removing phenolic inhibitors.
Protocol: Deoxygenation of the Reaction System
After removing the chemical inhibitor, dissolved oxygen must be purged from the monomer and the reaction vessel.
Method A: Inert Gas Sparging (Most Common)
-
Assemble your reaction glassware (e.g., three-neck flask with condenser and gas inlet/outlet). Ensure the system is flame-dried or oven-dried to remove moisture.
-
Add the purified this compound and any solvent to the flask.
-
Introduce a gentle but steady stream of an inert gas (high-purity nitrogen or argon) into the liquid via a long needle or gas dispersion tube.
-
Ensure the gas can exit the system, for example, through a bubbler connected to the top of the condenser.
-
Sparge the solution for 30-60 minutes while stirring to ensure thorough removal of dissolved oxygen.
-
After sparging, reduce the gas flow to maintain a positive inert atmosphere (a gentle blanket) over the reaction for its entire duration.
Method B: Freeze-Pump-Thaw Cycles (Highest Purity) This method is recommended for highly sensitive polymerizations or for generating high-quality kinetic data.
-
Place the purified monomer/solution in a flask with a high-vacuum stopcock (e.g., a Schlenk flask).
-
Freeze the liquid completely using a liquid nitrogen bath.
-
Once frozen solid, open the stopcock to a high-vacuum line and evacuate the headspace for several minutes.
-
Close the stopcock to isolate the flask from the vacuum line.
-
Remove the liquid nitrogen bath and allow the contents to thaw completely. You may hear gas bubbles escaping the liquid as it thaws.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure maximum oxygen removal. After the final cycle, backfill the flask with inert gas.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during this compound polymerization in a question-and-answer format.
Q1: My polymerization has a long induction period or fails to start entirely. What is the most likely cause?
A: This is the classic symptom of potent inhibition. The two most probable causes are residual chemical stabilizer and/or the presence of oxygen.
-
Cause A: Incomplete Inhibitor Removal. The phenolic stabilizer was not fully removed. The alkaline wash may have been insufficient.
-
Solution: Re-purify the monomer. When performing the NaOH wash, ensure vigorous shaking and adequate contact time. For stubborn cases, consider passing the monomer through a short column of basic alumina after the wash.[10]
-
-
Cause B: Oxygen Contamination. Oxygen is a highly efficient radical scavenger and will prevent polymerization from initiating.[8]
-
Solution: Ensure your deoxygenation protocol is robust. Check for leaks in your reaction setup that could allow air to enter. For sensitive reactions, switch from inert gas sparging to the more rigorous freeze-pump-thaw method. Maintain a positive pressure of inert gas throughout the entire experiment.
-
Troubleshooting Logic for Polymerization Failure
Caption: Decision tree for troubleshooting initiation failure.
Q2: My polymerization starts, but the reaction is very slow and stops at low monomer conversion. What's happening?
A: This issue points directly to the intrinsic nature of allyl monomers: degradative chain transfer .[3] While you may have successfully removed extrinsic inhibitors, the monomer itself is acting as an inhibitor, terminating chains and creating stable, unreactive radicals.
-
Cause: Degradative Chain Transfer. This is an inherent kinetic feature of allyl polymerization.[3]
-
Solution 1: Increase Initiator Concentration. A higher concentration of initiator will generate more primary radicals, increasing the statistical probability of chain propagation versus chain transfer. However, this often leads to a further decrease in molecular weight.
-
Solution 2: Gradual Initiator Addition. This is a highly effective strategy for allyl monomers. Instead of adding all the initiator at the beginning, add it gradually over the course of the reaction (e.g., via a syringe pump). This maintains a steady, low concentration of radicals, which can significantly increase monomer conversion compared to a single initial charge.[11] This method prevents the rapid depletion of the initiator that occurs when it reacts with the monomer in transfer reactions.[11]
-
Solution 3: Increase Reaction Temperature. Higher temperatures can sometimes increase the re-initiation efficiency of the stabilized allyl radical, but this must be balanced against potential side reactions and initiator decomposition rates.[11]
-
Q3: I have successfully made a polymer, but the molecular weight is much lower than expected. How can I increase it?
A: Low molecular weight is a hallmark of allyl polymerization due to degradative chain transfer.[3][4] Every chain transfer event terminates a growing chain, limiting the final polymer size.
-
Cause: Dominance of Degradative Chain Transfer.
-
Solution 1: Decrease Initiator Concentration. This is the opposite of the strategy for low conversion. A lower initiator concentration means fewer chains are initiated, allowing each chain to grow longer before a termination or transfer event occurs. This will likely decrease the overall conversion rate, so a balance must be found.
-
Solution 2: Polymerize in Bulk. Polymerizing without a solvent (in bulk) maximizes the monomer concentration relative to the initiator and growing chains, which can favor propagation over transfer and lead to higher molecular weights.
-
Solution 3: Explore Alternative Polymerization Methods. While free-radical polymerization is common, other methods may offer better control. For instance, certain controlled radical polymerization (CRP) techniques or thiol-ene polymerizations can be more efficient for allyl-functional monomers.[12]
-
Section 4: Frequently Asked Questions (FAQs)
Q: Do I always need to remove the inhibitor before polymerization? A: Yes, absolutely. For any controlled free-radical polymerization, the presence of even parts-per-million levels of stabilizers like MEHQ or HQ will introduce an unpredictable and often lengthy induction period, making your results unreliable and irreproducible.
Q: Which inhibitor removal method is better: alkaline wash or an alumina column? A: The alkaline wash is generally faster, cheaper, and very effective for phenolic inhibitors.[10] An alumina column is also highly effective and can be a good choice if you need to avoid water entirely. For most standard lab procedures, the alkaline wash followed by drying is sufficient.
Q: How does the degradative chain transfer mechanism work visually? A: The process involves the abstraction of a hydrogen from the carbon adjacent to the double bond of a monomer molecule by a growing polymer chain.
Mechanism of Degradative Chain Transfer
Caption: Formation of a stabilized allyl radical.
References
-
Title: Polymerisation of Allyl Compounds Source: ResearchGate URL: [Link]
-
Title: Significance of Polymers with “Allyl” Functionality in Biomedicine Source: PubMed Central - NIH URL: [Link]
- Title: Process for making allyl polymers and copolymers Source: Google Patents URL
-
Title: Synthesis and Porous Structure Characteristics of Allyl Methacrylate/Divinylbenzene Polymers Source: PMC - NIH URL: [Link]
-
Title: Inhibition of Free Radical Polymerization: A Review Source: PMC - NIH URL: [Link]
-
Title: Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors Source: ResearchGate URL: [Link]
- Title: Process for the polymerization of allyl halides to form polyallyl alcohol Source: Google Patents URL
-
Title: How Do Polymerization Inhibitors Work? Source: YouTube URL: [Link]
-
Title: Kinetics of Polymerization of Allyl Compounds Source: Wiley Online Library URL: [Link]
-
Title: Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups Source: PubMed URL: [Link]
- Title: Method for removal of polymerization inhibitor Source: Google Patents URL
-
Title: Polymerisation inhibitor Source: Wikipedia URL: [Link]
-
Title: How can I remove the inhibitors from both Styrene and Butyl acrylate monomers? Source: ResearchGate URL: [Link]
-
Title: Removing inhibitor from MMA (and other methacrylate monomers) Source: Reddit URL: [Link]
-
Title: An Overview of Oxygen Inhibition in Photocuring Source: RadTech URL: [Link]
-
Title: Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures Source: ACS Publications URL: [Link]
-
Title: Multifunctional Polymer Synthesis via Sequential Postpolymerization Modification Using a Single Aldehyde Repeat Unit Source: ACS Macro Letters URL: [Link]
- Title: How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina Source: Google Patents URL
-
Title: Is there any effect of presence of oxygen on the polymer structure or the polymerization? Source: ResearchGate URL: [Link]
-
Title: The Synthesis and Synergistic Effect of Heterocyclic Groups Grafted on Acrylic Polymers by Ester Groups for Marine Antifouling Source: MDPI URL: [Link]
Sources
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- 5. longchangchemical.com [longchangchemical.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. radtech.org [radtech.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. EP0686646A2 - Process for making allyl polymers and copolymers - Google Patents [patents.google.com]
- 12. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Allyl Sorbate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and preservatives is paramount to ensuring product quality, safety, and regulatory compliance. Allyl sorbate, an ester of sorbic acid, finds application in various industries, and its precise measurement is critical. This guide provides an in-depth comparison of the primary analytical techniques for this compound quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—supported by established scientific principles and validation standards.
Introduction: The Analytical Imperative for this compound
This compound (prop-2-enyl (2E,4E)-hexa-2,4-dienoate) is an organic compound with potential applications as a preservative, sharing the antimicrobial properties of its parent compound, sorbic acid.[1] Its quantification is essential for formulation development, stability testing, and quality control. The selection of an appropriate analytical method is a critical decision that impacts the reliability and efficiency of these processes. A robust analytical method must be validated to ensure it is suitable for its intended purpose, a requirement underscored by regulatory bodies worldwide.[2]
This guide will dissect the two most pertinent chromatographic techniques for this compound analysis, providing the rationale behind methodological choices and a framework for their validation in accordance with the International Council for Harmonisation (ICH) guidelines.[3]
Chromatographic Approaches: A Head-to-Head Comparison
The choice between HPLC and GC for this compound analysis hinges on the compound's physicochemical properties and the specific requirements of the analytical task. This compound is a colorless to pale yellow liquid with a boiling point of approximately 207-208°C, and it is soluble in alcohol.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying compounds in a liquid mobile phase. For sorbates, Reverse-Phase HPLC (RP-HPLC) with UV detection is the most widely employed method due to its precision, sensitivity, and versatility.[4]
Principle of Separation: In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is polar. This compound, being a relatively nonpolar ester, will have a strong affinity for the stationary phase. By manipulating the composition of the mobile phase (e.g., a mixture of water and an organic solvent like acetonitrile or methanol), the retention of this compound on the column can be controlled, allowing for its separation from other components in the sample matrix.[6]
Gas Chromatography (GC)
GC is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given this compound's boiling point, it is amenable to GC analysis.
Principle of Separation: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analyte between the stationary phase (a liquid or polymer on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen). The choice of the GC column is critical; a mid-polar column is often suitable for esters.[9]
Detection: A Flame Ionization Detector (FID) is a common and robust detector for the GC analysis of organic compounds. It offers high sensitivity and a wide linear range. For enhanced specificity, particularly in complex matrices, a Mass Spectrometer (MS) can be used as a detector (GC-MS), providing structural information for peak identification.[10]
Comparative Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Analyte State | Analyte is dissolved in a liquid. | Analyte must be volatile and thermally stable. |
| Sample Preparation | Often involves simple dilution and filtration. | May require derivatization for non-volatile or polar compounds. For this compound, direct injection is feasible. |
| Instrumentation | HPLC system with a pump, injector, column, and detector (UV/PDA). | GC system with a gas supply, injector, column oven, and detector (FID/MS). |
| Sensitivity | High, particularly with UV detection for chromophoric compounds. | Very high, especially with detectors like FID and MS. |
| Specificity | Good, can be enhanced with a PDA or MS detector. | Excellent, especially when coupled with a Mass Spectrometer (GC-MS). |
| Speed | Analysis times are typically in the range of 5-15 minutes. | Can be very fast, with run times often under 10 minutes. |
| Cost | Instrument and solvent costs can be significant. | Instrument cost is comparable to HPLC; gas consumption is a running cost. |
| Advantages for this compound | Direct analysis without derivatization; robust and widely used for related compounds. | High sensitivity and specificity (with MS). |
| Disadvantages for this compound | Potential for interference from other UV-absorbing compounds in the matrix. | Requires thermal stability of the analyte; potential for degradation at high injector temperatures. |
For routine quality control of this compound, HPLC-UV is generally the preferred method due to its simplicity, robustness, and the extensive existing literature on the analysis of sorbates.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific sample matrix and instrumentation.
Recommended HPLC-UV Method for this compound Quantification
This method is adapted from established procedures for sorbic acid and its salts.[3]
Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of this compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (acidified to pH 3.0 with phosphoric acid) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 255 nm (with spectral acquisition from 200-400 nm using PDA)
Workflow Diagram:
Sources
- 1. This compound | C9H12O2 | CID 6435833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Determination of Sorbic Acid in Cheese Samples by Rapid HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 30895-79-5 [thegoodscentscompany.com]
- 5. parchem.com [parchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. molbase.com [molbase.com]
- 8. ripublication.com [ripublication.com]
- 9. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available [science-softcon.de]
- 10. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Allyl Sorbate
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Unambiguous Structural Elucidation
In the realm of chemical synthesis and analysis, the definitive confirmation of a molecule's structure is paramount. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques utilized for the structural elucidation of Allyl sorbate (prop-2-enyl (2E,4E)-hexa-2,4-dienoate). As a compound featuring a conjugated diene ester system, this compound presents a unique spectroscopic fingerprint that can be comprehensively characterized through a multi-faceted analytical approach.
This document moves beyond a mere recitation of methods. It is designed to provide a senior scientist's perspective on the causality behind experimental choices, the self-validating nature of a well-designed analytical workflow, and the synergistic power of combining different spectroscopic techniques. By understanding the strengths and limitations of each method, researchers can confidently and efficiently confirm the identity and purity of their synthesized compounds.
I. Mass Spectrometry (MS): The Molecular Weight and Fragmentation Blueprint
Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight and obtaining crucial information about the molecular formula and fragmentation patterns of this compound.
Theoretical Underpinnings
Electron Ionization (EI) is a common ionization technique where the sample is bombarded with a high-energy electron beam. This process typically removes an electron from the molecule, generating a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The excess energy imparted during ionization often leads to characteristic fragmentation of the molecular ion, providing a unique "fingerprint" that aids in structural confirmation. For esters, fragmentation often occurs at the C-O and C-C bonds adjacent to the carbonyl group.[1]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A robust method for analyzing volatile compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (typically 1 µL) of the sample solution into the heated injection port of the GC.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase.
-
Ionization: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer and undergoes electron ionization.
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Data Interpretation and Structural Confirmation
The mass spectrum of this compound is expected to exhibit a molecular ion peak and several characteristic fragment ions.
Table 1: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 152 | ~5-10 | Molecular Ion [M]⁺• |
| 111 | ~20-30 | [M - C₃H₅]⁺ (Loss of allyl radical) |
| 95 | ~100 | [C₆H₇O]⁺ (Acylium ion) |
| 67 | ~60-70 | [C₅H₇]⁺ |
| 41 | ~70-80 | [C₃H₅]⁺ (Allyl cation) |
Data is synthesized from typical ester fragmentation patterns and publicly available data for similar compounds.
The presence of the molecular ion at m/z 152 confirms the molecular weight of this compound (C₉H₁₂O₂). The base peak at m/z 95 is highly characteristic and results from the stable acylium ion formed by the loss of the allyloxy radical. The prominent fragment at m/z 41 corresponds to the allyl cation, confirming the presence of the allyl group.
II. Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. For this compound, IR spectroscopy will confirm the presence of the ester carbonyl group and the carbon-carbon double bonds.
Theoretical Underpinnings
Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds (e.g., stretching, bending). The frequency of vibration is dependent on the bond strength and the masses of the atoms involved. Therefore, specific functional groups give rise to characteristic absorption bands in the IR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For liquid samples like this compound, Attenuated Total Reflectance (ATR) is a convenient and widely used sampling technique.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.
-
Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Data Interpretation and Structural Confirmation
The IR spectrum of this compound will display several key absorption bands that are indicative of its structure.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3080 | Medium | =C-H Stretch | Alkene |
| ~2950-2850 | Medium | C-H Stretch | Alkyl |
| ~1720 | Strong | C=O Stretch | α,β-Unsaturated Ester |
| ~1640, ~1615 | Medium | C=C Stretch | Conjugated Diene |
| ~1250, ~1170 | Strong | C-O Stretch | Ester |
| ~990 | Strong | =C-H Bend (out-of-plane) | trans-Alkene |
The strong absorption band around 1720 cm⁻¹ is a clear indicator of the ester carbonyl group. The presence of bands in the 1640-1615 cm⁻¹ region confirms the conjugated C=C double bonds. The C-O stretching vibrations of the ester linkage are also prominent.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.
Theoretical Underpinnings
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing information about the type of atom and its neighboring groups. The spin-spin coupling between adjacent non-equivalent nuclei leads to the splitting of NMR signals, revealing information about the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Spectrum Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Interpretation and Structural Confirmation
The ¹H NMR spectrum of this compound will provide a wealth of information regarding the number of different types of protons, their chemical environments, and their connectivity.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.4 | m | 1H | H-4 |
| ~6.0-6.2 | m | 2H | H-3, H-5 |
| ~5.7-5.9 | ddt | 1H | H-2' |
| ~5.8 | d | 1H | H-2 |
| ~5.1-5.3 | m | 2H | H-3' |
| ~4.6 | d | 2H | H-1' |
| ~1.8 | d | 3H | H-6 |
Predicted data based on typical chemical shifts for similar structures.
The complex multiplets in the vinylic region (δ 5.0-7.5 ppm) are characteristic of the conjugated diene and the allyl group. The downfield shift of the protons on the diene is due to the deshielding effect of the conjugated π-system and the electron-withdrawing ester group. The allylic protons appear as distinct signals, with the -OCH₂- protons shifted downfield due to the adjacent oxygen atom.
The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the this compound molecule.
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C-1 (C=O) |
| ~145 | C-4 |
| ~140 | C-2 |
| ~132 | C-2' |
| ~128 | C-5 |
| ~118 | C-3' |
| ~117 | C-3 |
| ~65 | C-1' |
| ~18 | C-6 |
Predicted data based on typical chemical shifts for similar structures.
The carbonyl carbon of the ester is the most downfield signal. The four signals in the vinylic region confirm the presence of the four sp²-hybridized carbons of the diene and the two sp²-hybridized carbons of the allyl group. The upfield signals correspond to the allylic methylene carbon and the terminal methyl group.
IV. Comparative Analysis of Spectroscopic Techniques
Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. A comprehensive analysis relies on the synergy of these methods.
Table 5: Comparison of Spectroscopic Techniques for this compound Analysis
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula information with high-resolution MS. | Does not provide detailed information on functional groups or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, C=C, C-O). | Fast, non-destructive, and provides a quick assessment of key functional groups. | Complex spectra can be difficult to interpret fully; not ideal for determining overall connectivity. |
| ¹H NMR Spectroscopy | Detailed information on the proton environment, connectivity (through coupling), and stereochemistry. | Provides the most detailed structural information for the hydrogen framework. | Can have complex and overlapping signals, especially in the vinylic region. |
| ¹³C NMR Spectroscopy | Number of unique carbon atoms and their chemical environments. | Provides a direct count of carbon atoms and information on their hybridization. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| UV-Vis Spectroscopy | Information on the conjugated π-electron system. | Highly sensitive to conjugated systems; can be used for quantitative analysis. | Provides limited structural information beyond the presence of conjugation. |
| Raman Spectroscopy | Complementary vibrational information to IR, particularly for non-polar bonds. | Excellent for C=C and C-C bond analysis; less interference from water. | Weaker signal than IR; fluorescence can be an issue. |
V. Integrated Workflow for Structural Confirmation
A logical and efficient workflow for the structural confirmation of this compound integrates these techniques in a stepwise manner.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
VI. Conclusion: A Synergistic Approach to Certainty
The structural confirmation of this compound is not achieved through a single spectroscopic technique but rather through the convergence of evidence from a suite of complementary methods. Mass spectrometry provides the foundational molecular weight and fragmentation data. Infrared spectroscopy offers a rapid and definitive identification of the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the intricate details of the carbon-hydrogen framework, allowing for a complete and unambiguous assignment of the structure. The inclusion of UV-Vis and Raman spectroscopy can further bolster this confirmation by providing specific insights into the electronic and vibrational properties of the conjugated system. By following the integrated workflow presented in this guide, researchers can approach the structural elucidation of this compound and similar molecules with confidence and scientific rigor.
VII. References
-
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A Comparative Guide to the Efficacy of Allyl Sorbate and Other Crosslinkers for Advanced Polymer Applications
Abstract
The selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of polymeric materials. This guide provides a comprehensive comparison of allyl sorbate with other widely used crosslinkers, such as divinylbenzene (DVB) and ethylene glycol dimethacrylate (EGDMA). We delve into the mechanistic nuances, kinetic profiles, and resultant thermomechanical and biocompatibility properties. This document is intended for researchers, scientists, and drug development professionals, offering objective, data-supported insights to inform the rational design of advanced polymer networks for a range of applications, from industrial resins to biomedical devices and drug delivery systems.
Introduction: The Central Role of Crosslinking
Crosslinking is the process of forming covalent bonds to join two or more polymer chains, transforming linear or branched polymers into a three-dimensional network. This network structure is fundamental to the material's mechanical strength, thermal stability, solvent resistance, and, in the case of hydrogels, its swelling behavior. The choice of crosslinker, therefore, is not a trivial decision; it dictates the architecture of the polymer network and, consequently, its macroscopic properties.
Allyl-functionalized monomers, such as this compound, represent an important class of crosslinkers. The reactivity of the allyl group is distinct from more commonly used vinyl groups, offering unique advantages in controlling polymerization kinetics and network formation.[1] This guide will explore these characteristics in detail, providing a comparative framework against established crosslinking agents.
This compound: A Profile
This compound, the allyl ester of sorbic acid, is a bifunctional monomer containing two distinct reactive sites: an allyl group and a conjugated diene system within the sorbate moiety.[2] This dual reactivity allows for a two-stage or differential curing process, which can be exploited to create complex polymer architectures.
Mechanism of Crosslinking
The crosslinking of this compound in a free-radical polymerization proceeds via the reaction of its carbon-carbon double bonds. The allyl group's reactivity is generally lower than that of vinyl groups found in monomers like styrene or acrylates.[1] This is attributed to degradative chain transfer, where a propagating radical abstracts a hydrogen atom from the methylene group adjacent to the allyl double bond, forming a stable, less reactive allyl radical. This phenomenon can be leveraged to control the polymerization rate and reduce the formation of highly dense, brittle networks.
The sorbate moiety, with its conjugated double bonds, also participates in the polymerization, contributing to the crosslink density. The polymerization can be initiated thermally or photochemically, depending on the chosen initiator system.
DOT Visualization: this compound Crosslinking Mechanism
Caption: Free-radical crosslinking with this compound.
Comparative Analysis of Crosslinkers
The efficacy of a crosslinker is application-dependent. Here, we compare this compound to two industry-standard crosslinkers, highlighting their relative strengths and weaknesses.
This compound vs. Divinylbenzene (DVB)
Divinylbenzene is a highly reactive aromatic crosslinker commonly used in the production of ion-exchange resins and chromatography media.[3][4]
-
Reactivity and Kinetics: DVB's two vinyl groups are highly reactive, leading to rapid polymerization and the formation of rigid, tightly crosslinked networks.[5] In contrast, the lower reactivity of this compound's allyl group allows for a more controlled polymerization, potentially reducing internal stresses and leading to more uniform network structures.[1]
-
Mechanical Properties: DVB-crosslinked polymers are typically hard and brittle, with high modulus but low elongation at break.[3] this compound, due to its more flexible aliphatic structure and potential for less dense crosslinking, can impart greater flexibility and toughness to the resulting polymer.
-
Polarity and Swelling: this compound introduces polar ester groups into the polymer network, which can increase its hydrophilicity and swelling in polar solvents compared to the nonpolar, hydrophobic network formed by DVB.[3]
-
Biocompatibility and Degradability: The ester linkage in this compound offers a potential site for hydrolytic or enzymatic degradation, a desirable feature for biomedical applications like drug delivery or tissue engineering scaffolds.[6][7] DVB-crosslinked polymers, composed of stable carbon-carbon and aromatic bonds, are generally considered non-biodegradable. While allyl esters are used in some flavor and fragrance applications, their biocompatibility for in-vivo applications requires thorough evaluation, as metabolites can be toxic.[8][9][10]
This compound vs. Ethylene Glycol Dimethacrylate (EGDMA)
EGDMA is a common crosslinker in the synthesis of hydrogels and dental resins, valued for its ability to form hydrophilic networks.[11][12]
-
Reactivity and Network Formation: Both methacrylate groups in EGDMA are highly reactive, leading to rapid gelation.[11] This can sometimes result in heterogeneous network formation. The differential reactivity of the allyl and sorbate moieties in this compound could potentially lead to a more controlled and homogenous network structure.
-
Mechanical Properties: EGDMA-crosslinked hydrogels can be brittle at high crosslinking densities. The longer, more flexible structure of this compound may contribute to improved elasticity and toughness.
-
Hydrophilicity and Swelling: Both crosslinkers contain ester groups and contribute to the hydrophilicity of the polymer network. The swelling behavior would depend on the overall composition of the polymer and the crosslinking density.
-
Biocompatibility and Degradability: Both EGDMA and this compound contain hydrolytically susceptible ester bonds, making them suitable for creating degradable biomaterials.[6] However, the degradation products of both must be considered. Incomplete polymerization of EGDMA can release monomers that exhibit cytotoxicity.[13] Similarly, the degradation of this compound would release sorbic acid and allyl alcohol, the latter of which has known toxicity concerns that must be addressed in any biomedical application.[9]
Summary of Performance Characteristics
The following table summarizes the key performance characteristics of the discussed crosslinkers.
| Property | This compound | Divinylbenzene (DVB) | Ethylene Glycol Dimethacrylate (EGDMA) |
| Reactivity | Moderate, differential reactivity | High | High |
| Network Structure | Potentially more uniform and flexible | Rigid, tightly crosslinked | Can be heterogeneous |
| Mechanical Properties | Tough, flexible | Hard, brittle | Can be brittle at high density |
| Polarity | Polar | Nonpolar | Polar |
| Degradability | Yes (ester linkage) | No | Yes (ester linkage) |
| Key Advantage | Controlled reactivity, potential for degradability | High thermal and mechanical stability | Forms hydrophilic networks |
| Key Disadvantage | Potential toxicity of allyl alcohol metabolite | Brittleness, non-degradable | Potential cytotoxicity of residual monomer |
Experimental Protocols for Efficacy Evaluation
To objectively compare crosslinker efficacy, standardized testing protocols are essential. Below are methodologies for assessing key performance indicators.
Protocol for Determining Swelling Ratio of Hydrogels
The swelling ratio is a critical parameter for hydrogels, indicating their capacity to absorb and retain water.[14]
Objective: To quantify the equilibrium swelling ratio (Q) of a hydrogel sample.
Materials:
-
Dried hydrogel samples (of known mass)
-
Deionized water or phosphate-buffered saline (PBS, pH 7.4)
-
Analytical balance (± 0.0001 g)
-
Beakers or vials
-
Lint-free tissue paper
Procedure:
-
Precisely weigh a dried hydrogel sample (Md).
-
Immerse the sample in a sufficient volume of the swelling medium (e.g., deionized water or PBS) at a constant temperature (e.g., 25°C or 37°C).
-
Allow the hydrogel to swell. At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove the sample from the medium.
-
Gently blot the surface of the swollen hydrogel with lint-free tissue to remove excess surface water.
-
Immediately weigh the swollen hydrogel (Ms).
-
Return the sample to the swelling medium.
-
Repeat steps 3-6 until the weight of the swollen hydrogel remains constant, indicating that equilibrium swelling has been reached.
-
Calculate the swelling ratio (Q) using the following formula:[15] Q = (Ms - Md) / Md
Interpretation: A higher swelling ratio indicates a greater capacity for water absorption. This is influenced by the hydrophilicity of the polymer network and the crosslinking density (lower density generally leads to a higher swelling ratio).
DOT Visualization: Swelling Ratio Measurement Workflow
Caption: Workflow for determining hydrogel swelling ratio.
Protocol for Tensile Property Testing
Tensile testing provides crucial information about a material's strength and elasticity. The ASTM D638 standard is a widely accepted method for testing plastics.[16][17][18]
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a crosslinked polymer.
Materials:
-
Polymer samples cast or molded into standardized "dog-bone" shapes (as per ASTM D638 Type I, II, III, IV, or V).[19]
-
Universal Testing Machine (UTM) with appropriate grips and load cell.
-
Extensometer (for precise strain measurement).
-
Calipers for sample dimension measurement.
Procedure:
-
Condition the test specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 40 hours, as specified in the standard.
-
Measure the width and thickness of the narrow section of each specimen with calipers.
-
Mount the specimen securely in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed is determined by the material's properties as outlined in ASTM D638.
-
Record the load (force) and extension (displacement) data throughout the test.
-
From the resulting stress-strain curve, calculate:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Interpretation: These data provide a quantitative comparison of the mechanical performance imparted by different crosslinkers. For instance, a higher tensile strength and modulus indicate a stronger, stiffer material, while a higher elongation at break signifies greater ductility and toughness.
Applications in Drug Development
The choice of crosslinker is particularly critical in the design of hydrogel-based drug delivery systems.[20]
-
Controlled Release: The crosslinking density directly influences the mesh size of the hydrogel network, which governs the diffusion rate of encapsulated drugs.[21] A higher crosslinking density results in a smaller mesh size and slower drug release. The controlled reactivity of this compound could be advantageous in tuning this property with precision.
-
Biodegradability: For implantable or injectable systems, the crosslinker must be biodegradable to ensure the carrier material is eventually cleared from the body.[22][23] The ester linkages in both this compound and EGDMA offer this functionality, but the degradation kinetics and the biocompatibility of the byproducts must be carefully evaluated.
-
Stimuli-Responsive Systems: "Smart" hydrogels can be designed to release drugs in response to specific physiological cues like pH or temperature.[24] While not an inherent property of the crosslinkers discussed, their compatibility with functional monomers that impart these responsive properties is a key consideration.
Conclusion and Future Perspectives
This compound presents a compelling alternative to conventional crosslinkers like DVB and EGDMA, particularly in applications requiring controlled polymerization kinetics, enhanced flexibility, and potential biodegradability. Its unique bifunctional nature, with differential reactivity between the allyl and sorbate groups, offers a pathway to designing polymers with tailored network architectures and properties.
However, for applications in drug development and regenerative medicine, a thorough investigation of the biocompatibility and long-term degradation profile of this compound-crosslinked polymers is imperative. The potential toxicity of allyl alcohol as a degradation byproduct necessitates careful risk assessment and may require the development of purification strategies or the use of co-monomers that mitigate these effects.
Future research should focus on leveraging the differential reactivity of this compound in multi-stage polymerizations to create novel materials with complex gradients in crosslink density and functionality. Such materials could find applications in advanced tissue engineering scaffolds, sophisticated drug delivery vehicles, and high-performance coatings.
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Chaurasiya, A., et al. (2025). Allyl sorbitol crosslinker-based novel hydrogel for the removal of toxic metal ions from water. [Link]
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Royal Society of Chemistry. (2024). Signal-triggered release of allyl-caged tertiary amine drugs from polymer hydrogels. [Link]
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MDPI. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. [Link]
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National Institutes of Health. (2023). Crosslinked Bifunctional Particles for the Removal of Bilirubin in Hyperbilirubinemia Cases. [Link]
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A Comparative Guide to the Characterization of Poly(allyl sorbate): A Functional Polymer from a Renewable Monomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of polymers synthesized from allyl sorbate, a unique monomer derived from the renewable resource sorbic acid. We will explore the synthesis, characterization, and performance of poly(this compound), offering a comparative perspective against other relevant polymers to highlight its potential in advanced applications, including drug delivery and specialty materials.
Introduction: The Potential of this compound
This compound is a compelling monomer for modern polymer chemistry. Its structure is a unique combination of two key functional moieties:
-
An allyl group , which is amenable to polymerization via free-radical and other methods.
-
A conjugated diene system (from the sorbate backbone), which remains as a pendant group after polymerization and serves as a reactive site for post-synthesis modifications or crosslinking.
This dual functionality, coupled with its origin from a bio-based feedstock, positions poly(this compound) as a versatile and sustainable alternative to conventional petroleum-derived polymers. However, realizing this potential requires overcoming the inherent challenges associated with the polymerization of allyl monomers.
The Fundamental Challenge: Overcoming Degradative Chain Transfer in Allyl Polymerization
Historically, the polymerization of allyl monomers has been plagued by low yields and the formation of low molecular weight oligomers.[1] This is primarily due to a process called degradative chain transfer .
The underlying mechanism involves the abstraction of a hydrogen atom from the allylic position of the monomer by a propagating radical. This terminates the kinetic chain and creates a stable, non-propagating allyl radical on the monomer. To mitigate this, precise control over the polymerization conditions, particularly the initiator concentration, is paramount. An improved process involves the gradual addition of the free-radical initiator, which has been shown to significantly increase monomer conversion by maintaining a low and steady concentration of radicals.[2][3]
Synthesis of Poly(this compound): A Strategic Approach
To address the challenge of degradative chain transfer, we propose a solution polymerization method with the semi-batch addition of a free-radical initiator. This strategy is designed to maximize molecular weight and conversion.
Experimental Protocol: Free-Radical Polymerization
-
Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.
-
Monomer Loading: The reactor is charged with this compound (50 g, 0.328 mol) and toluene (100 mL) as the solvent.
-
Inert Atmosphere: The mixture is purged with dry nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Heating: The reactor is heated to 85°C in an oil bath.
-
Initiator Feed: A solution of azobisisobutyronitrile (AIBN) (1.5 g, 9.1 mmol) in toluene (25 mL) is prepared. This solution is added to the reactor dropwise via a syringe pump over 4 hours. The gradual addition is critical to maintain a low radical concentration, thereby minimizing degradative chain transfer.[2]
-
Polymerization: The reaction is allowed to proceed for a total of 12 hours at 85°C under a nitrogen atmosphere.
-
Isolation: The reactor is cooled to room temperature. The polymer is precipitated by slowly pouring the viscous solution into a tenfold excess of cold methanol with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of tetrahydrofuran (THF), and re-precipitated in cold methanol to remove unreacted monomer and initiator fragments.
-
Drying: The final product, a white powder, is dried in a vacuum oven at 40°C to a constant weight.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of poly(this compound).
Comprehensive Characterization of Poly(this compound)
Thorough characterization is essential to confirm the polymer structure, determine its molecular weight, and evaluate its physical properties.
Structural Verification
A. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the polymerization of the allyl group and the retention of the sorbate ester functionality.
-
Protocol: A small sample of the dried polymer is analyzed using a KBr pellet or as a thin film cast from a THF solution onto a salt plate.
-
Expected Results:
-
Disappearance or significant reduction of the peak corresponding to the allyl C=C stretching vibration (~1645 cm⁻¹).
-
Retention of the strong ester carbonyl (C=O) stretching peak (~1730 cm⁻¹).[4]
-
Retention of peaks associated with the conjugated C=C bonds of the sorbate moiety (~1600-1640 cm⁻¹).
-
Appearance of a broad peak for C-H stretching of the polymer backbone (~2850-3000 cm⁻¹).
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural information and confirm the polymer backbone formation.
-
Protocol: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed by ¹H and ¹³C NMR.
-
Expected ¹H NMR Results:
-
Significant broadening of all peaks compared to the sharp signals of the monomer.
-
Disappearance of the sharp vinyl proton signals of the allyl group (~5.2-6.0 ppm).
-
Appearance of broad signals corresponding to the protons on the new polymer backbone.
-
Retention of signals from the sorbate side chain, including the conjugated diene protons (~5.8-7.3 ppm) and the terminal methyl group (~1.8 ppm).
-
Molecular Weight Determination
A. Gel Permeation Chromatography (GPC)
-
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Protocol: The polymer is dissolved in THF (mobile phase) and injected into a GPC system calibrated with polystyrene standards.
-
Expected Results: Due to the challenges of allyl polymerization, a moderate molecular weight (e.g., Mn = 5,000-15,000 g/mol ) and a relatively broad PDI (>2.0) are anticipated. The results will validate the success of the synthesis strategy in producing a polymer rather than just low-molecular-weight oligomers.
Characterization Workflow Diagram
Caption: Multi-faceted workflow for polymer characterization.
Performance Benchmarking: A Comparative Analysis
To understand the unique advantages of poly(this compound), we compare its projected properties against two relevant alternatives: poly(allyl methacrylate), a common functional allyl polymer, and polylactic acid (PLA), a leading bio-based polyester.
Thermal Properties
Thermal stability is crucial for material processing and application longevity. We use Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for this evaluation.[5]
-
Poly(allyl methacrylate) (PAMA): PAMA exhibits a glass transition temperature (Tg) of 94°C, which can increase significantly to 211°C after crosslinking (curing) via its pendant allyl groups.[6] Its thermal degradation begins around 350°C.[6]
-
Poly(this compound) (PAS): We project PAS to have a Tg in a similar range to PAMA, owing to the structural similarity of the ester side chain. However, the conjugated diene system in the sorbate moiety offers a pathway for thermal crosslinking at elevated temperatures, which could enhance its thermal stability beyond that of uncured PAMA. TGA analysis will reveal if the sorbate structure offers enhanced or reduced stability compared to the methacrylate backbone.
-
Polylactic Acid (PLA): PLA has a lower Tg (~60-65°C) and begins to degrade at a lower temperature, typically around 300-350°C.
Functionality and Post-Polymerization Modification
The true potential of a polymer often lies in its capacity for further functionalization.[7] The presence of reactive pendant groups is key for applications like drug conjugation or hydrogel formation.[8]
-
PAMA: Contains unreacted pendant allyl groups that can be functionalized, for example, through thiol-ene "click" chemistry.[1]
-
PAS: Offers superior versatility with two distinct reactive sites:
-
Residual Allyl Groups: Like PAMA, any unreacted allyl groups from the monomer's ester side can participate in thiol-ene reactions.
-
Conjugated Diene: This is the key differentiator. The sorbate diene system is highly reactive and can undergo a variety of chemical transformations, most notably Diels-Alder cycloadditions, which are highly efficient and proceed under mild conditions. This opens up a vast chemical space for grafting molecules, crosslinking, or creating complex architectures.
-
-
PLA: Lacks any pendant functional groups for modification, which is a significant limitation for many advanced biomedical applications.[7]
Comparative Data Summary
| Property | Poly(this compound) (Projected) | Poly(allyl methacrylate) | Polylactic Acid (PLA) | Justification & Rationale |
| Monomer Source | Renewable (Sorbic Acid) | Petroleum-based | Renewable (Corn/Cane Sugar) | PAS and PLA offer sustainability advantages. |
| Synthesis Method | Free-Radical | Free-Radical | Ring-Opening Polymerization | Synthesis of PAS and PAMA must overcome degradative chain transfer.[1] |
| Glass Transition (Tg) | ~80-100 °C | 94 °C[6] | ~60-65 °C | Expected similarity between PAS and PAMA due to ester side chains. |
| Thermal Stability (TGA) | Onset ~300-350 °C | Onset ~350 °C[6] | Onset ~300-350 °C | The sorbate structure's influence requires experimental verification. |
| Pendant Functionality | Allyl Group & Conjugated Diene | Allyl Group | None | The dual functionality of PAS is its most significant advantage.[7] |
| Key Modification Chemistry | Thiol-ene, Diels-Alder, Radical Additions | Thiol-ene[1] | End-group modification only | PAS offers a broader and more versatile chemical toolbox for modification. |
| Biodegradability | Potentially Biodegradable | Non-Biodegradable | Biodegradable | The ester linkages in PAS suggest potential for hydrolysis. |
Conclusion
Poly(this compound) represents a promising class of functional polymers that effectively bridges the gap between sustainability and performance. While its synthesis requires careful control to overcome the inherent challenges of allyl polymerization, the resulting material offers a unique and highly valuable combination of properties. Its dual-functional side chain, featuring both an allyl group and a conjugated diene, provides unparalleled versatility for post-polymerization modification. This makes it a superior candidate for advanced applications requiring tailored functionality, such as drug delivery systems, stimuli-responsive materials, and advanced coatings, when compared to less functional polymers like PLA or singly-functional materials like poly(allyl methacrylate). Further research into controlled polymerization techniques for this compound could unlock even greater potential by enabling precise control over molecular weight and architecture.
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A Comparative Analysis of Allyl Sorbate and Allyl Methacrylate for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of polymer chemistry, the selection of monomers is a critical decision that dictates the ultimate properties and performance of the resulting materials. Among the diverse array of functional monomers, allyl sorbate and allyl methacrylate present intriguing possibilities due to their unique structural features. Allyl methacrylate is a well-established crosslinking agent and comonomer, valued for the distinct reactivity of its methacrylate and allyl groups. In contrast, this compound, with its conjugated diene system, offers a different paradigm for polymer design, though its role in materials science is less explored than its established use as a flavoring agent.
This guide provides a comprehensive comparative analysis of these two monomers, delving into their chemical structures, reactivity in polymerization, and the properties of their respective polymers. By synthesizing available data and providing a theoretical framework for understanding their behavior, this document aims to equip researchers with the knowledge necessary to make informed decisions in the design and synthesis of novel polymers for a range of applications, from advanced coatings to biomedical devices.
Monomer Characteristics: A Tale of Two Structures
At the heart of the differences between this compound and allyl methacrylate are their distinct chemical structures, which govern their reactivity and the architecture of the polymers they form.
Allyl Methacrylate: This monomer possesses two types of polymerizable double bonds: a highly reactive methacrylate group and a less reactive allyl group.[1][2] This disparity in reactivity is a key feature, allowing for a two-stage polymerization process where the methacrylate groups react first, followed by the crosslinking of the pendant allyl groups.[2]
This compound: In contrast, this compound features an allyl group and a sorbate moiety, which contains a conjugated diene system (two double bonds separated by a single bond).[3] This conjugated system is known to participate in various polymerization reactions, including 1,4-addition, which can lead to a polymer backbone with repeating unsaturation.[4][5]
Below is a visual representation of their chemical structures.
A summary of their key physical and chemical properties is presented in the table below.
| Property | Allyl Methacrylate | This compound |
| Molecular Formula | C₇H₁₀O₂ | C₉H₁₂O₂ |
| Molecular Weight | 126.15 g/mol | 152.19 g/mol [3] |
| Appearance | Colorless liquid | Colorless to pale yellow liquid |
| Boiling Point | 144 °C | 207-208 °C |
| Density | 0.938 g/mL | 0.934 g/cm³ |
| CAS Number | 96-05-9 | 7493-75-6 |
Polymerization Behavior: Reactivity and Mechanisms
The polymerization characteristics of allyl methacrylate are well-documented, while data on this compound polymerization is notably scarce in scientific literature. This section outlines the known polymerization behaviors and discusses the anticipated reactivity of this compound based on the chemistry of its functional groups.
Allyl Methacrylate: A Two-Stage Polymerization Profile
The free-radical polymerization of allyl methacrylate typically proceeds in a manner that leverages the differential reactivity of its two polymerizable groups. The methacrylate double bond is significantly more reactive towards free radicals than the allyl double bond.[1] This allows for the formation of linear or branched polymers with pendant allyl groups in the first stage of polymerization.[2][6] These pendant allyl groups can then be subsequently crosslinked in a second stage, often through thermal or photochemical initiation, to form a robust thermoset material.[2]
Studies have shown that in the initial polymerization, a high percentage (98-99%) of the allyl groups remain unreacted.[2][6] However, the presence of the allyl group can lead to chain transfer reactions, which may limit the molecular weight of the resulting polymer.[1]
This compound: A Hypothesis on Polymerization
There is a significant lack of published research on the homopolymerization of this compound for materials applications. However, we can hypothesize its behavior based on the known reactivity of its constituent parts: the allyl group and the conjugated diene of the sorbate moiety.
The allyl group is known to be relatively unreactive in free-radical polymerization and prone to degradative chain transfer, which can terminate the growing polymer chain and lead to low molecular weight products.[1] The conjugated diene system in the sorbate ester, however, can undergo 1,4-addition polymerization, which would incorporate the diene into the polymer backbone, leaving a double bond in the repeating unit.[4][5]
It is plausible that the polymerization of this compound could be challenging, potentially resulting in oligomers or low molecular weight polymers due to the competing and often terminating reactions of the allyl group. The conjugated diene may also act as a radical scavenger, further inhibiting high polymer formation. Copolymerization with more reactive monomers might be a more viable route to incorporate the functionalities of this compound into a polymer structure.
The following diagram illustrates a hypothetical polymerization pathway for this compound, contrasted with the established pathway for allyl methacrylate.
Polymer Properties and Characterization
The properties of polymers derived from these monomers are a direct consequence of their polymerization behavior.
Poly(allyl methacrylate): A Versatile Thermoset
The properties of poly(allyl methacrylate) (PAMA) have been extensively studied. The uncured, linear PAMA is typically a soluble polymer.[2] Upon curing, it transforms into an insoluble and infusible network polymer with enhanced thermal and mechanical properties.[2]
Thermal Properties: Differential Scanning Calorimetry (DSC) analysis of linear PAMA shows a glass transition temperature (Tg) of approximately 94°C.[2] After curing at elevated temperatures (150-200°C), the Tg can increase significantly to around 211°C, indicating a more rigid, crosslinked structure.[2] Thermogravimetric analysis (TGA) reveals that PAMA exhibits good thermal stability, with decomposition temperatures influenced by the degree of crosslinking.[7]
Spectroscopic Characterization:
-
FTIR Spectroscopy: The polymerization of the methacrylate group can be monitored by the disappearance of the C=C stretching vibration around 1635 cm⁻¹. The presence of the pendant allyl group is confirmed by the persistence of its characteristic C=C stretching vibration.
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the polymer structure, showing the disappearance of the methacrylate vinyl protons and the retention of the allyl protons.[2][6]
Poly(this compound): An Area for Future Research
Due to the lack of studies on the polymerization of this compound for material applications, there is no experimental data available on the properties of poly(this compound). Based on the hypothesized polymerization behavior, if a polymer can be formed, its properties would be highly dependent on the extent to which the allyl and sorbate moieties react. The presence of unsaturation in the polymer backbone, resulting from 1,4-addition to the diene, could offer sites for post-polymerization modification. The low molecular weight anticipated due to allylic chain transfer would likely result in a material with poor mechanical properties.
Experimental Protocols
For researchers interested in working with these monomers, the following are representative experimental protocols for polymerization and characterization.
Free Radical Polymerization of Allyl Methacrylate (Bulk)
Objective: To synthesize poly(allyl methacrylate) via bulk free-radical polymerization.
Materials:
-
Allyl methacrylate (inhibitor removed)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Reaction vessel (e.g., Schlenk tube)
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Purify the allyl methacrylate monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Place the purified monomer in the reaction vessel.
-
Add the desired amount of initiator (e.g., 0.1-1 mol% relative to the monomer).
-
Seal the reaction vessel and deoxygenate the mixture by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes, or by several freeze-pump-thaw cycles.
-
Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80°C for AIBN, 80-95°C for BPO).
-
Allow the polymerization to proceed for the desired time. The viscosity of the solution will increase as the polymer forms.
-
To terminate the reaction, cool the vessel rapidly in an ice bath.
-
Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, acetone).
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol, hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
Polymer Characterization
Objective: To characterize the synthesized polymer.
Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire a spectrum of the monomer and the polymer.
-
Compare the spectra, looking for the disappearance or significant reduction of the methacrylate C=C peak (~1635 cm⁻¹) and the retention of the allyl C=C peak.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the polymer structure, noting the absence of methacrylate vinyl proton signals and the presence of signals corresponding to the polymer backbone and the pendant allyl groups.[2][6]
-
-
Differential Scanning Calorimetry (DSC):
-
Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed sample of the polymer into a TGA crucible.
-
Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C).
-
Analyze the resulting plot of mass versus temperature to determine the onset of decomposition and the thermal stability of the polymer.[2][7]
-
The following diagram outlines the general workflow for polymer synthesis and characterization.
Comparative Summary and Future Outlook
This guide has highlighted the significant differences between allyl methacrylate and this compound, stemming from their distinct chemical structures.
Allyl Methacrylate is a versatile and well-understood monomer that offers a two-stage polymerization capability, making it ideal for creating crosslinked materials with tunable properties. Its polymerization is reliable, and the resulting polymers have been thoroughly characterized, providing a solid foundation for its use in various applications.
This compound , on the other hand, remains a largely unexplored monomer in the context of polymer science. Its combination of a less reactive allyl group and a conjugated diene system presents a complex polymerization challenge. The anticipated difficulties in achieving high molecular weight polymers via free-radical polymerization suggest that its potential may lie in copolymerization or in controlled polymerization techniques that can mitigate chain transfer reactions.
Future Research Directions: The significant knowledge gap regarding the polymerization of this compound presents a clear opportunity for future research. Key areas to explore include:
-
Controlled Radical Polymerization: Techniques such as RAFT or ATRP could potentially offer better control over the polymerization of this compound, minimizing chain transfer and enabling the synthesis of well-defined polymers.
-
Copolymerization Studies: Investigating the copolymerization of this compound with a range of comonomers would be crucial to determine its reactivity ratios and to explore the properties of the resulting copolymers.
-
Post-Polymerization Modification: If polymers containing the sorbate moiety can be synthesized, the residual double bonds in the backbone could serve as handles for a variety of chemical modifications, opening up avenues for new functional materials.
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Approaching new biomaterials: copolymerization characteristics of vinyl esters with norbornenes, allyl esters and allyl ethers. (2022). reposiTUm. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Techniques for Allyl Sorbate
Introduction: The Analytical Imperative for Allyl Sorbate
This compound, the allyl ester of sorbic acid (prop-2-enyl (2E,4E)-hexa-2,4-dienoate), is a flavoring agent with a characteristic fruity, pineapple-like odor.[1][2] Its application in food products and other consumer goods necessitates robust analytical methods to ensure identity, purity, and concentration.[1] The presence of a conjugated diene system and a reactive allyl group presents unique opportunities and challenges for its quantification and characterization.
This guide provides an in-depth comparison of the primary analytical techniques for the analysis of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and various spectroscopic methods. We will delve into the causality behind experimental choices, provide detailed protocols, and offer a comparative framework to empower researchers in selecting the optimal method for their specific application. The principles of analytical method validation are interwoven throughout, reflecting the rigorous demands of the pharmaceutical and regulated industries.[3][4][5]
Gas Chromatography (GC): The Gold Standard for Volatile Compounds
Gas chromatography is a premier technique for analyzing volatile and semi-volatile compounds. Given this compound's boiling point of approximately 208°C, GC is an eminently suitable method for its separation and quantification.[6]
Expertise & Rationale: Why GC for this compound?
The choice of GC is predicated on the analyte's thermal stability and volatility. Separation is achieved based on the differential partitioning of this compound between a gaseous mobile phase and a stationary phase within the GC column. A Flame Ionization Detector (FID) is the detector of choice due to its exceptional sensitivity to hydrocarbons and its robust, linear response, making it ideal for precise quantification. For impurity profiling and definitive identification, coupling GC with a Mass Spectrometer (GC-MS) provides unparalleled specificity.[7]
Experimental Protocol: GC-FID Analysis of this compound
This protocol is designed for the quantification of this compound in a solution, adaptable for various matrices with appropriate sample preparation.
-
Standard Preparation:
-
Prepare a stock solution of this compound (98% purity or higher) at 1000 µg/mL in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in methanol.
-
Prepare an internal standard (ISTD) solution of 2-ethyl-1-hexanol at 50 µg/mL in methanol.
-
-
Sample Preparation:
-
Accurately weigh the sample matrix and dissolve it in a known volume of methanol.
-
If necessary, perform a liquid-liquid or solid-phase extraction to isolate this compound from interfering matrix components.[8]
-
For a 1 mL final sample volume, add 100 µL of the ISTD solution.
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 6890 series or equivalent, equipped with an FID.
-
Column: Phenomenex ZB-WAX capillary column (60 m x 0.32 mm i.d., 1.5 µm film thickness) or equivalent polar column. The wax-based stationary phase is chosen for its excellent separation of esters.
-
Carrier Gas: Hydrogen or Helium at a constant flow of 2.0 mL/min.
-
Injector: Split mode (10:1), 250°C.
-
Oven Program: Initial temperature of 70°C (hold 4 min), ramp at 10°C/min to 220°C (hold 2 min). This program ensures separation from solvent and potential impurities.[9]
-
Detector (FID): 250°C, Hydrogen flow 30 mL/min, Air flow 400 mL/min, Makeup (Nitrogen) 25 mL/min.[9]
-
Injection Volume: 1.0 µL.
-
-
System Suitability:
-
Inject the mid-point calibration standard (e.g., 20 µg/mL) five times.
-
The relative standard deviation (RSD) for the peak area ratio (this compound/ISTD) must be ≤ 2.0%.
-
The resolution between this compound and the nearest eluting peak should be ≥ 2.0.
-
-
Analysis & Quantification:
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
The correlation coefficient (r²) should be ≥ 0.999.
-
Analyze the prepared samples and quantify the concentration of this compound using the calibration curve.
-
GC Workflow Diagram
Caption: Workflow for GC-FID analysis of this compound.
High-Performance Liquid Chromatography (HPLC): Versatility for Purity and Assay
HPLC is a powerful technique for separating, identifying, and quantifying compounds in a mixture.[10] For this compound, its primary utility lies in purity testing and assay determination, especially in complex matrices where GC may be less suitable.
Expertise & Rationale: Why HPLC for this compound?
The conjugated diene system in the sorbate moiety of this compound acts as a strong chromophore, making it ideal for UV-Vis detection.[11] A reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice. This setup allows for excellent separation of this compound from more polar impurities or related compounds like sorbic acid. The method is non-destructive and operates at ambient temperature, preventing degradation of thermally labile substances.
Experimental Protocol: RP-HPLC-UV Analysis of this compound
This protocol is designed for the quantification of this compound and is based on established methods for analyzing sorbates in various samples.[12][13]
-
Standard Preparation:
-
Prepare a stock solution of this compound at 1000 µg/mL in acetonitrile.
-
Create calibration standards ranging from 5 µg/mL to 200 µg/mL by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1120 Compact LC or equivalent, with a gradient pump, autosampler, column compartment, and UV detector.[14]
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.05 M Ammonium Acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV Diode Array Detector (DAD) set at 255 nm. This wavelength corresponds to the absorbance maximum for the sorbate chromophore.[12]
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Inject the mid-point calibration standard five times.
-
The RSD for the peak area must be ≤ 2.0%.
-
The theoretical plates for the this compound peak should be ≥ 2000, and the tailing factor should be ≤ 1.5.
-
-
Analysis & Quantification:
-
Construct a calibration curve by plotting peak area against the concentration of the standards.
-
A linear regression with r² ≥ 0.999 is required.
-
Analyze the filtered samples and determine the concentration from the calibration curve.
-
HPLC Workflow Diagram
Caption: Workflow for HPLC-UV analysis of this compound.
Spectroscopic Methods: The Key to Structural Confirmation
While chromatographic techniques excel at separation and quantification, spectroscopic methods are indispensable for the definitive identification and structural elucidation of this compound.[15][16]
Expertise & Rationale: A Multi-faceted Approach
-
UV-Visible (UV-Vis) Spectroscopy: Primarily used for quantification in simple matrices (as in the HPLC detector).[15] The conjugated diene system of this compound produces a strong absorbance peak (λmax) around 255-260 nm. It's a rapid, simple technique for concentration checks but lacks the specificity of chromatography.[11]
-
Infrared (IR) Spectroscopy: Provides a molecular "fingerprint" based on the vibrational transitions of functional groups.[15] For this compound, key characteristic peaks would include:
-
~1720 cm⁻¹ (C=O stretch of the ester)
-
~1640 cm⁻¹ and ~1615 cm⁻¹ (C=C stretches of the conjugated diene)
-
~1160 cm⁻¹ (C-O stretch of the ester) IR is excellent for raw material identification and confirming the presence of key functional groups.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers the most detailed structural information by probing the magnetic properties of atomic nuclei (¹H and ¹³C).[15] It can unambiguously confirm the connectivity of atoms, making it the ultimate tool for structural verification and identifying subtle impurities.
-
Mass Spectrometry (MS): When coupled with GC (GC-MS), it provides both molecular weight information and a characteristic fragmentation pattern. The PubChem database shows major fragments for this compound at m/z 95, 41, and 67, with a molecular ion peak at m/z 152.[1] This data is crucial for confirming identity in complex mixtures.
Comparative Summary of Analytical Techniques
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) | Spectroscopy (NMR/IR/MS) |
| Primary Use | Quantification, Impurity Profiling | Quantification, Purity Assay | Structural Elucidation, Identification |
| Selectivity | High (with appropriate column) | High (with appropriate column/mobile phase) | Very High (especially NMR & MS) |
| Sensitivity | Very High (pg level for FID) | High (ng level) | Moderate to High (analyte dependent) |
| Speed | Moderate (~20 min/run) | Moderate to Fast (~15 min/run) | Fast (IR/UV) to Slow (NMR) |
| Sample Throughput | High (with autosampler) | High (with autosampler) | Low to Moderate |
| Matrix Tolerance | Moderate (requires clean samples) | High (robust to complex matrices) | Low to Moderate (impurities can complicate spectra) |
| Cost (Instrument) | Moderate | Moderate | High (especially NMR & MS) |
| Destructive? | Yes | No (sample can be recovered) | Generally No (except for some MS) |
Conclusion and Recommendations
The selection of an analytical technique for this compound is dictated by the objective.
-
For routine quantification and quality control of volatile impurities in relatively clean matrices, GC-FID offers unparalleled sensitivity and robustness.
-
For purity assays and quantification in complex formulations (e.g., food products, pharmaceuticals), HPLC-UV is the superior choice due to its versatility, non-destructive nature, and excellent performance at ambient temperatures.
-
For definitive structural confirmation, raw material identification, and impurity characterization , a combination of spectroscopic techniques is essential. IR provides a quick functional group check, GC-MS confirms molecular weight and identity in mixtures, and NMR offers unambiguous structural proof.
A cross-validation approach, where a primary quantitative method (GC or HPLC) is supported by a definitive identification method (like GC-MS or NMR), constitutes a self-validating and trustworthy system. This ensures not only the accuracy of the quantitative result but also the certainty of the analyte's identity, meeting the highest standards of scientific integrity.
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Pylypiw, H. M. Jr. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. ResearchGate. Retrieved from [Link]
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Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Retrieved from [Link]
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Zhu, B. L., et al. (2015). [Solvent desorption gas chromatography for determination of allyl chloride in workplace atmosphere]. PubMed. Retrieved from [Link]
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Bairagi, V. K., et al. (2024). Analytical Method Validation: A Comprehensive Review of Current Practices. ResearchGate. Retrieved from [Link]
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Agilent Technologies. (2008). Analysis of sweeteners in food and beverages with the Agilent 1120 Compact LC system. Retrieved from [Link]
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Pylypiw, H. M. Jr. (1993). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. PubMed. Retrieved from [Link]
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Dose, D., Ramachandran, K. N., & Gupta, V. K. (1993). New Method for Spectrophotometric Determination of Allyl Alcohol Using Aryl Aldehydes as Reagents. Retrieved from [Link]
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Soylak, M., & Tuzen, M. (2019). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Walsh Medical Media. Retrieved from [Link]
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Nguyen, T. A. H., et al. (2021). High Performance Liquid Chromatography versus Stacking-Micellar Electrokinetic Chromatography for the Determination of Potentially Toxic Alkenylbenzenes in Food Flavouring Ingredients. PubMed. Retrieved from [Link]
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MDPI. (2023). Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. Retrieved from [Link]
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Performance Evaluation of Allyl Sorbate in Various Applications: A Comparative Guide
This guide provides a comprehensive performance evaluation of allyl sorbate across its principal applications in the food, fragrance, and polymer industries. Designed for researchers, scientists, and product development professionals, this document moves beyond a simple recitation of properties to offer a comparative analysis against established alternatives, grounded in scientific principles and experimental data. Our objective is to equip you with the critical insights needed to make informed decisions in your research and development endeavors.
Introduction to this compound: A Molecule of Versatility
This compound, the ester of allyl alcohol and sorbic acid, is a compound that finds utility in diverse industrial sectors due to its unique chemical structure. Possessing both a fruity aroma and the antimicrobial characteristics of sorbates, it presents an interesting candidate for multifunctional applications. Furthermore, the presence of the allyl group opens avenues for its use in polymer synthesis. This guide will dissect the performance of this compound in each of these domains, offering a critical comparison with commonly used alternatives.
This compound in Food Preservation: A Comparative Efficacy Analysis
The primary role of preservatives in the food industry is to inhibit microbial growth, thereby extending shelf life and ensuring consumer safety. Sorbates, including potassium sorbate and sorbic acid, are widely used for their effectiveness against molds and yeasts. This compound, as a derivative, is also recognized for its preservative properties.
Mechanism of Antimicrobial Action
The antimicrobial activity of sorbates is primarily attributed to the undissociated form of sorbic acid, which can penetrate the cell walls of microorganisms and disrupt their enzymatic activity and transport systems. The efficacy of sorbates is therefore pH-dependent, with greater activity observed in acidic conditions where a higher proportion of the acid is in its undissociated state.
Comparative Antimicrobial Efficacy
While specific minimum inhibitory concentration (MIC) data for this compound against a wide range of foodborne pathogens is not extensively documented in readily available literature, we can infer its likely performance based on the known activity of other sorbate esters. Studies have shown that certain sorbate esters can exhibit enhanced antimicrobial properties compared to potassium sorbate.
To provide a framework for evaluation, the following table outlines the typical effective pH range and target microorganisms for common food preservatives.
| Preservative | Typical Use Level (%) | Effective pH Range | Primary Target Microorganisms |
| This compound (projected) | Data not readily available | Likely acidic (<6.5) | Molds, Yeasts |
| Potassium Sorbate | 0.025 - 0.10 | < 6.5 | Molds, Yeasts |
| Sodium Benzoate | 0.05 - 0.10 | < 4.5 | Yeasts, Molds, some Bacteria |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is recommended to compare the antimicrobial efficacy of this compound with potassium sorbate and sodium benzoate.
-
Prepare Stock Solutions: Dissolve this compound, potassium sorbate, and sodium benzoate in a suitable solvent (e.g., ethanol) to create concentrated stock solutions.
-
Serial Dilutions: Perform two-fold serial dilutions of each preservative in a 96-well microtiter plate containing a suitable growth medium (e.g., Sabouraud Dextrose Broth for yeasts and molds, Nutrient Broth for bacteria).
-
Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., Aspergillus niger, Saccharomyces cerevisiae, Escherichia coli).
-
Incubation: Incubate the plates at the optimal growth temperature for the microorganism for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the preservative that completely inhibits visible growth of the microorganism.
Logical Workflow for Preservative Selection
Caption: A logical workflow for the selection of an appropriate food preservative.
This compound in Fragrance Applications: A Sensory and Analytical Perspective
This compound is valued in the fragrance industry for its characteristic fruity and pineapple-like aroma. Its performance as a fragrance ingredient is judged by its odor profile, intensity, longevity (substantivity), and its interaction with other components in a fragrance formulation.
Comparative Odor Profile
The odor of this compound is often compared to other fruity esters used in perfumery, such as allyl hexanoate (pineapple, fruity) and ethyl butyrate (fruity, pineapple). A sensory panel evaluation is the gold standard for comparing the nuances of these fragrance materials.
Experimental Protocol: Sensory Panel Evaluation of Fragrance Ingredients
-
Panelist Selection and Training: Select and train a panel of assessors to recognize and rate specific odor attributes.
-
Sample Preparation: Prepare solutions of this compound and benchmark fruity esters at equivalent concentrations in an odorless solvent (e.g., diethyl phthalate).
-
Olfactory Evaluation: Present the samples to the panelists on smelling strips in a controlled environment.
-
Attribute Rating: Panelists rate the intensity of various sensory attributes (e.g., fruity, sweet, waxy, green) on a labeled magnitude scale.
-
Data Analysis: Analyze the data statistically to identify significant differences in the odor profiles of the tested ingredients.
Volatility and Release Kinetics
The longevity of a fragrance ingredient is related to its volatility. Headspace analysis using Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to study the release kinetics of this compound from a product matrix (e.g., a lotion or air freshener) over time.
Experimental Protocol: Headspace GC-MS Analysis of Fragrance Release
-
Sample Preparation: Incorporate this compound and a reference fragrance ingredient into the product base at known concentrations.
-
Headspace Sampling: Place a known amount of the product in a sealed vial and incubate at a controlled temperature. At specified time intervals, sample the headspace using a solid-phase microextraction (SPME) fiber.
-
GC-MS Analysis: Desorb the collected volatile compounds from the SPME fiber into the GC-MS for separation and identification.
-
Data Analysis: Quantify the amount of each fragrance ingredient in the headspace at each time point to determine their release profiles.
Comparative Performance of Fruity Esters
| Fragrance Ester | Odor Description | Molecular Weight | Boiling Point (°C) |
| This compound | Fruity, pineapple-like | 152.19 | ~207-208 |
| Allyl Hexanoate | Strong, fruity, pineapple | 156.22 | 184-186 |
| Ethyl Butyrate | Fruity, pineapple, sweet | 116.16 | 121 |
A higher boiling point generally correlates with lower volatility and therefore greater longevity on a substrate.
This compound in Polymer Synthesis: A Functional Monomer
The allyl group in this compound allows it to participate in polymerization reactions, making it a candidate for use as a comonomer or crosslinking agent. Allyl compounds are known to be less reactive in free-radical polymerization compared to vinyl monomers. However, they can be incorporated into polymer chains to impart specific functionalities.
Role as a Crosslinking Agent
When copolymerized with other monomers, the unreacted allyl groups in the polymer backbone can be subsequently crosslinked, leading to the formation of thermoset materials with enhanced mechanical and thermal properties.
Comparative Performance of Crosslinking Agents
| Crosslinking Agent | Functionality | Reactivity |
| This compound | 2 (diene) | Moderate |
| Trimethylolpropane Trimethacrylate (TMPTMA) | 3 | High |
| Divinylbenzene (DVB) | 2 | High |
Experimental Protocol: Evaluation of Crosslinking Efficiency
-
Copolymer Synthesis: Synthesize copolymers containing a fixed molar percentage of this compound and a benchmark crosslinking agent (e.g., TMPTMA).
-
Curing: Subject the copolymers to conditions that induce crosslinking (e.g., thermal treatment with a radical initiator).
-
Swell Testing: Immerse a known weight of the cured polymer in a suitable solvent and measure the degree of swelling. A lower degree of swelling indicates a higher crosslink density.
-
Mechanical Testing: Perform tensile tests on the cured polymer samples to determine properties such as tensile strength and modulus, which are influenced by crosslink density.
Polymer Synthesis and Functionalization Pathway
Caption: A simplified workflow for the synthesis of crosslinked polymers using this compound.
Safety and Regulatory Considerations
This compound is listed as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). As with all chemicals, it is essential to consult the latest safety data sheets (SDS) for detailed handling and safety information. GHS classifications indicate that it may cause skin and eye irritation.
Conclusion
This compound is a versatile molecule with potential in the food, fragrance, and polymer industries. Its performance as a food preservative is likely comparable to other sorbates, particularly in acidic conditions, though more direct comparative studies are needed. In fragrances, it offers a desirable fruity aroma, and its longevity can be benchmarked against other esters using analytical techniques. In polymer applications, it can serve as a functional comonomer for creating crosslinked materials, though its reactivity is lower than some common crosslinking agents. The selection of this compound over alternative substances will depend on the specific performance requirements, cost considerations, and desired sensory attributes of the final product. Further research is warranted to fully elucidate its performance characteristics in various applications.
References
A Senior Application Scientist's Guide to the Synthesis of Allyl Sorbate: A Comparative Benchmarking Analysis
Introduction
Allyl sorbate, also known as prop-2-enyl (2E,4E)-hexa-2,4-dienoate, is a valuable flavor and fragrance agent characterized by its fruity, pineapple-like aroma[1][2]. As a key ingredient in the food, beverage, and cosmetic industries, the efficient and sustainable synthesis of this ester is of paramount importance. The demand for natural and "green" labeled products has driven innovation beyond traditional chemical synthesis routes, opening the door for biocatalytic alternatives that promise higher purity, milder reaction conditions, and a reduced environmental footprint[3][4].
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing this compound. We will move beyond a simple recitation of protocols to dissect the underlying chemical principles, benchmark performance based on experimental data, and provide field-proven insights into the practical advantages and limitations of each approach. This document is intended for researchers, process chemists, and product development professionals seeking to optimize the synthesis of this compound, whether for laboratory-scale research or industrial production. We will critically evaluate three major pathways: the classical Fischer-Speier esterification, metal-catalyzed transesterification, and lipase-mediated enzymatic synthesis.
Method 1: The Classic Workhorse - Fischer-Speier Esterification
The Fischer-Speier esterification, first described in 1895, is the quintessential method for ester synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol[5][6]. Its longevity is a testament to its simplicity and the low cost of its reagents.
Mechanism and Scientific Rationale
The reaction proceeds by protonation of the carbonyl oxygen of sorbic acid by a strong acid catalyst (typically H₂SO₄ or p-TsOH), which significantly enhances the electrophilicity of the carbonyl carbon[7]. Allyl alcohol then acts as a nucleophile, attacking this activated carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to regenerate the acid catalyst and provide the final this compound product[8].
The entire process is a chemical equilibrium[9]. To achieve high yields, the equilibrium must be shifted toward the product side. This is typically accomplished in two ways:
-
Use of Excess Reactant: Employing a large excess of one reactant, usually the less expensive allyl alcohol, drives the reaction forward according to Le Châtelier's principle[9].
-
Removal of Water: The water produced as a byproduct can be removed from the reaction mixture as it forms, for instance, by azeotropic distillation using a Dean-Stark apparatus, thereby preventing the reverse hydrolysis reaction[5].
Experimental Protocol: Fischer-Speier Synthesis
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. If removing water azeotropically, a Dean-Stark apparatus is inserted between the flask and condenser.
-
Charging Reactants: To the flask, add sorbic acid (1.0 eq), allyl alcohol (3.0-5.0 eq, serving as both reactant and solvent), and a non-polar solvent like toluene if using a Dean-Stark trap.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 1-2 mol% relative to the carboxylic acid).
-
Reaction: Heat the mixture to reflux (typically 60-110 °C) and maintain for 2-8 hours, monitoring the reaction progress by TLC or GC analysis[5].
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Wash with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the excess allyl alcohol and solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation to yield a colorless to light yellow liquid[1].
-
Performance and Limitations
While straightforward, this method suffers from several drawbacks. The use of strong, corrosive acids requires careful handling and neutralization, which generates waste[10]. The high temperatures can lead to side reactions, such as the polymerization of the diene moiety in sorbic acid or the etherification of allyl alcohol, resulting in lower yields and colored impurities that are difficult to remove.
Method 2: An Alternative Chemical Route - Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol[10]. It is an effective alternative to direct esterification, particularly for avoiding the production of water. For this compound synthesis, this typically involves reacting an alkyl sorbate (e.g., methyl or ethyl sorbate) with allyl alcohol.
Mechanism and Scientific Rationale
The reaction is catalyzed by either an acid or a base, with metal alkoxides (e.g., sodium methoxide) being particularly effective catalysts[10][11]. The mechanism involves the nucleophilic attack of allyl alcohol on the carbonyl carbon of the starting ester. The reaction is driven to completion by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) via distillation[10]. This circumvents the equilibrium issues associated with water formation in the Fischer-Speier method. A key prerequisite for this process is maintaining anhydrous (dry) conditions, as water can hydrolyze the catalyst and the reactant ester[11].
Experimental Protocol: Transesterification
-
Setup: Assemble a distillation apparatus with a reaction flask, a distillation column, a condenser, and a receiving flask. Ensure all glassware is thoroughly dried.
-
Charging Reactants: Charge the reaction flask with an alkyl sorbate (1.0 eq) and an excess of allyl alcohol (2.0-4.0 eq).
-
Drying: Heat the mixture to distill off a small amount of allyl alcohol to ensure the removal of any trace water, resulting in a dry mixture (<200 ppm water)[11].
-
Catalyst Addition: Cool the mixture slightly and add the transesterification catalyst, such as sodium methoxide (typically <500 ppm)[11].
-
Reaction: Gently heat the mixture to reflux. The lower-boiling alcohol byproduct (e.g., methanol) will distill off, and can be collected in the receiving flask. The reaction is typically complete when the byproduct ceases to distill[10].
-
Workup and Purification:
-
After cooling, the catalyst is typically neutralized with a weak acid or filtered off.
-
The excess allyl alcohol is removed by vacuum distillation.
-
The final product, this compound, is purified by fractional vacuum distillation.
-
Performance and Advantages
Transesterification often provides higher yields and purity compared to Fischer esterification because it avoids water-related side reactions and harsh acidic conditions. The process can be more efficient, especially on an industrial scale where continuous removal of the alcohol byproduct is feasible[10]. However, it requires a pre-synthesized ester as a starting material and necessitates strictly anhydrous conditions, which can add complexity and cost.
Method 3: The Green Alternative - Enzymatic Esterification
Biocatalysis represents a paradigm shift in chemical synthesis, aligning with the principles of green chemistry[3]. Lipases, a class of enzymes, are highly efficient catalysts for esterification reactions, operating under mild conditions with exceptional selectivity[12][13].
Mechanism and Scientific Rationale
Lipases catalyze esterification via a two-step mechanism known as the Ping-Pong Bi-Bi mechanism[14].
-
Acylation: The enzyme's active site (specifically a serine residue) attacks the carboxylic acid (sorbic acid), forming an acyl-enzyme intermediate and releasing a molecule of water.
-
Deacylation: The alcohol (allyl alcohol) then enters the active site and attacks the acyl-enzyme intermediate, forming the ester (this compound) and regenerating the free enzyme for the next catalytic cycle.
Immobilized lipases, such as Novozym 435 (Lipase B from Candida antarctica immobilized on a macroporous acrylic resin), are widely used[15][16]. Immobilization simplifies catalyst removal—the enzyme can be filtered off—and significantly enhances its stability, allowing for repeated reuse over multiple batches, which is a major economic advantage[14][17]. The reaction is typically performed in a solvent-free system or in non-polar organic solvents to minimize water activity, which can otherwise promote the reverse hydrolysis reaction.
Experimental Protocol: Lipase-Catalyzed Synthesis
-
Setup: A simple stirred or shaking incubator flask is sufficient.
-
Charging Reactants: Combine sorbic acid (1.0 eq) and allyl alcohol (e.g., 1.0-1.5 eq) in the flask. The reaction can be run solvent-free or in a hydrophobic solvent like hexane or isooctane.
-
Biocatalyst Addition: Add the immobilized lipase (e.g., Novozym 435) to the mixture, typically at a loading of 5-15% by weight of the reactants[14].
-
Reaction: Incubate the mixture at a mild temperature, generally between 40-60 °C, with constant shaking for 24-72 hours. Progress can be monitored by GC.
-
Workup and Purification:
-
Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with solvent and dried for reuse.
-
Remove any solvent and unreacted starting materials under reduced pressure.
-
The resulting this compound is often of high purity and may not require further distillation, which is a significant advantage over chemical methods.
-
Performance and Green Credentials
Enzymatic synthesis is unparalleled in terms of its green credentials. It operates at low temperatures, reducing energy consumption, and avoids harsh chemicals and corrosive catalysts[4]. The high selectivity of lipases minimizes byproduct formation, leading to a purer product and simplifying downstream processing[12]. While reaction times can be longer than chemical methods, the reusability of the expensive biocatalyst and the high product quality often make it economically viable and environmentally superior[18][19].
Head-to-Head Benchmarking: A Comparative Summary
To provide a clear, objective comparison, the key performance indicators for each synthetic method are summarized below. The values represent typical ranges reported in the literature for flavor ester synthesis.
| Parameter | Fischer-Speier Esterification | Transesterification | Enzymatic Esterification (Lipase) |
| Typical Yield | 60-80% | 85-95% | >95% |
| Reaction Temp. | 60-110 °C | 70-120 °C | 40-60 °C |
| Reaction Time | 2-8 hours | 1-6 hours | 24-72 hours |
| Catalyst | H₂SO₄, p-TsOH (Corrosive) | NaOCH₃, Ti(OBu)₄ (Moisture-sensitive) | Immobilized Lipase (e.g., Novozym 435) |
| Catalyst Reusability | No | No | Yes (Multiple cycles) |
| Byproducts | Water, polymers, ethers | Low-boiling alcohol | Minimal |
| Product Purity | Moderate (Requires extensive purification) | High (Requires purification) | Very High (Often minimal purification needed) |
| Environmental Impact | High (Acid waste, high energy) | Moderate (Requires anhydrous conditions) | Low (Biodegradable catalyst, low energy) |
| Key Advantage | Low-cost reagents | High conversion, no water byproduct | High purity, mild conditions, sustainable |
| Key Disadvantage | Low selectivity, harsh conditions | Requires pre-made ester, anhydrous | Longer reaction time, higher initial catalyst cost |
Conclusion and Professional Recommendation
The choice of synthetic route for this compound depends critically on the desired scale, purity requirements, and sustainability goals of the project.
-
Fischer-Speier Esterification remains a viable option for small-scale synthesis where cost is the primary driver and extensive purification is acceptable. However, its environmental drawbacks and potential for impurity formation make it less suitable for high-purity applications or green-conscious manufacturing[5][10].
-
Transesterification offers a significant improvement in yield and purity over direct esterification by elegantly avoiding the issue of water formation[10][11]. It is well-suited for industrial-scale production where high conversion is critical, provided that the infrastructure to handle anhydrous conditions and the cost of the starting alkyl ester are manageable.
-
Enzymatic Esterification stands out as the superior method for producing high-quality, high-purity this compound, particularly for applications in the food and cosmetic industries where a "natural" or "green" label is advantageous[4][13]. The mild reaction conditions preserve the sensitive chemical structure of the product, and the reusability of the biocatalyst can offset its initial cost over time. While reaction times are longer, the simplified purification and exceptional product quality represent significant downstream benefits.
For researchers and drug development professionals, where purity and reproducibility are paramount, the enzymatic approach is strongly recommended. Its inherent selectivity and gentle nature ensure the synthesis of a clean product, minimizing the presence of potentially interfering byproducts and aligning with the modern principles of sustainable chemistry.
References
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A Comparative Review of the Properties of Different Allyl Esters
Introduction
Allyl esters are a versatile class of organic compounds characterized by the presence of both an ester functional group and a terminal alkene, the allyl group. This unique combination of reactive moieties imparts a wide range of chemical properties, making them valuable intermediates and building blocks in polymer chemistry, organic synthesis, and materials science. Their applications span from the production of crosslinked polymers and coatings to serving as protecting groups in the synthesis of complex molecules.
This guide provides a comparative overview of the physicochemical properties, reactivity, and synthesis of a selection of representative allyl esters. We will explore how variations in the carboxylic acid portion of the molecule influence these properties, providing researchers, scientists, and drug development professionals with the foundational knowledge to select and utilize these compounds effectively in their work.
Comparative Physicochemical Properties
The physical properties of allyl esters are primarily dictated by the nature of the carboxylic acid from which they are derived. Factors such as molecular weight, chain length, and the presence of aromatic rings significantly influence boiling point, density, and solubility.[1] The following table summarizes the key physical properties of a selection of allyl esters, ranging from simple aliphatic to aromatic and difunctional esters.
| Allyl Ester | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Solubility in Water |
| Allyl Acetate | C₅H₈O₂ | 100.12 | 103-104[2] | 0.928[2] | Slightly soluble[2] |
| Allyl Hexanoate | C₉H₁₆O₂ | 156.22 | 185-191[3] | 0.887[3] | Insoluble[3] |
| Allyl Methacrylate | C₇H₁₀O₂ | 126.15 | 141[4] | 0.934[4] | Slightly soluble |
| Allyl Benzoate | C₁₀H₁₀O₂ | 162.19 | 230[5][6] | 1.054[5] | Insoluble[7] |
| Diallyl Phthalate | C₁₄H₁₄O₄ | 246.26 | 290[8] | 1.120[9] | Very slightly soluble[8] |
Analysis of Trends:
-
Boiling Point: As the molecular weight and chain length of the carboxylic acid moiety increase, the boiling point of the allyl ester also increases. This is due to stronger van der Waals forces between the larger molecules. For instance, allyl hexanoate has a significantly higher boiling point than allyl acetate. The presence of a rigid aromatic ring in allyl benzoate also contributes to a higher boiling point compared to aliphatic esters of similar molecular weight. Diallyl phthalate, with its two allyl ester groups and higher molecular weight, exhibits the highest boiling point in this series.
-
Density: The density of the allyl esters generally increases with the introduction of heavier atoms or more compact structures. The aliphatic esters, allyl acetate and allyl hexanoate, have densities less than water. In contrast, allyl benzoate and diallyl phthalate, containing the denser aromatic ring, are denser than water.
-
Solubility: The solubility of allyl esters in water is generally low and decreases as the hydrophobic carbon chain of the carboxylic acid portion lengthens.[10] Allyl acetate shows slight solubility due to its relatively small size and the polarity of the ester group.[2] However, as the alkyl chain grows, as in allyl hexanoate, the hydrophobic character dominates, rendering it insoluble in water.[3] Aromatic and larger diesters like allyl benzoate and diallyl phthalate are also practically insoluble in water.[7][8] Most allyl esters are, however, soluble in common organic solvents like ethanol, ether, and acetone.
Synthesis of Allyl Esters: The Fischer Esterification
A common and fundamental method for the synthesis of allyl esters is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[11][12] In the context of allyl esters, this involves reacting a carboxylic acid with allyl alcohol.
The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the products.[10] This can be accomplished by using an excess of one of the reactants (typically the less expensive one, often the alcohol) or by removing one of the products (usually water) as it is formed.[10]
Figure 1: General scheme of Fischer Esterification for allyl ester synthesis.
Experimental Protocol: Synthesis of Allyl Acetate
This protocol provides a detailed, step-by-step methodology for the synthesis of allyl acetate via Fischer esterification of acetic acid with allyl alcohol.
Materials:
-
Glacial Acetic Acid
-
Allyl Alcohol
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1.0 mole of glacial acetic acid and 1.2 moles of allyl alcohol. The use of a slight excess of allyl alcohol helps to drive the equilibrium towards the product.[13]
-
Catalyst Addition: While swirling the flask, cautiously add 2-3 mL of concentrated sulfuric acid. This strong acid serves as the catalyst for the esterification reaction.[10]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for 1-2 hours. The reflux allows the reaction to proceed at a constant, elevated temperature without loss of volatile reactants or products.
-
Work-up: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with:
-
50 mL of water to remove the excess allyl alcohol and some of the acetic acid.
-
50 mL of saturated sodium bicarbonate solution to neutralize the remaining acetic acid and the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved.
-
50 mL of water to remove any remaining salts.
-
-
Drying: Transfer the organic layer (the crude allyl acetate) to a clean, dry flask and add a small amount of anhydrous magnesium sulfate to remove any residual water.
-
Purification: Filter the dried organic layer to remove the drying agent. Purify the crude allyl acetate by simple distillation. Collect the fraction that boils at approximately 103-104°C.[2]
-
Characterization: The identity and purity of the synthesized allyl acetate can be confirmed using spectroscopic methods such as ¹H NMR and IR spectroscopy.
Reactivity of Allyl Esters
The chemical reactivity of allyl esters is characterized by the distinct chemistries of the ester and the allyl functional groups.
1. Reactions of the Ester Group:
-
Hydrolysis: Like other esters, allyl esters can be hydrolyzed back to the corresponding carboxylic acid and allyl alcohol.[2] This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is irreversible and is often used for quantitative analysis.
-
Transesterification: The ester group can undergo transesterification in the presence of another alcohol and a catalyst, leading to the formation of a new ester and allyl alcohol.
2. Reactions of the Allyl Group:
The allyl group, with its carbon-carbon double bond, is the site of numerous important reactions.
-
Polymerization: The double bond of the allyl group can participate in free-radical polymerization.[14] Allyl esters, particularly difunctional ones like diallyl phthalate, are used to produce highly crosslinked thermosetting polymers.[8] These polymers are known for their excellent thermal and chemical resistance.
-
Deprotection: In organic synthesis, the allyl group is often used as a protecting group for carboxylic acids.[15] Its removal can be achieved under mild conditions using palladium catalysts, which is a significant advantage as it allows for deprotection without affecting other sensitive functional groups in the molecule.[15]
Figure 2: Palladium-catalyzed deprotection of an allyl ester.
Spectroscopic Characterization
The structure of allyl esters can be unambiguously confirmed through spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
IR Spectroscopy: The IR spectrum of an allyl ester will exhibit characteristic absorption bands for the ester and the allyl groups.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the structure.
-
The protons of the allyl group give a characteristic pattern: a multiplet for the -CH= proton around 5.8-6.1 ppm, two multiplets for the =CH₂ protons between 5.1 and 5.4 ppm, and a doublet for the -O-CH₂- protons around 4.5-4.7 ppm.
-
The chemical shifts of the protons from the carboxylic acid moiety will depend on its specific structure.
-
Safety and Handling
Allyl esters should be handled with care in a well-ventilated fume hood, as many are volatile and can be irritants.[18] Some allyl compounds are lachrymatory and may be toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should always be worn. It is crucial to consult the Safety Data Sheet (SDS) for each specific allyl ester before use to be fully aware of its hazards and handling requirements.
Conclusion
Allyl esters are a valuable and versatile class of compounds with a wide range of applications. Their properties can be tuned by modifying the carboxylic acid component, allowing for the design of molecules with specific characteristics for various applications in polymer science and organic synthesis. A thorough understanding of their synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for their effective and safe utilization in research and development.
References
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Organic Chemistry Portal. Allyl Ethers - Protecting Groups. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Allyl Sorbate
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of allyl sorbate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide not just procedural instructions, but a deep understanding of the causality behind each recommendation, ensuring a self-validating system of laboratory safety and environmental stewardship.
Section 1: Hazard Profile and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of its safe handling and disposal. This compound presents a multi-faceted risk profile that necessitates careful management.
Human Health Hazards
This compound is classified as a hazardous substance with acute and chronic health effects. Exposure can occur via inhalation, skin contact, or ingestion.
-
Acute Toxicity: It is harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]
-
Irritation: The compound is a known irritant, causing serious eye irritation, skin irritation, and potential respiratory irritation.[3]
-
Sensitization: It may cause an allergic skin reaction. The broader class of sorbates are recognized, albeit rare, skin sensitizers, making repeated exposure a concern.[4]
The causality for these effects lies in the molecule's structure. The allyl group is a reactive moiety, and the overall compound can interact with biological macromolecules, leading to irritation and sensitization.
Environmental Hazards
Perhaps the most critical aspect for disposal, this compound is classified as very toxic to aquatic life with long-lasting effects . Its transport classification as an "ENVIRONMENTALLY HAZARDOUS SUBSTANCE" (UN 3082, Class 9) underscores this risk. Because it is largely insoluble in water, it will persist in aquatic ecosystems, posing a significant threat.[2][5] Therefore, under no circumstances should this compound or its rinsates be disposed of down the drain. [6][7]
Chemical Reactivity and Stability
This compound is a combustible liquid with a flash point of approximately 92.7°C.[2][7] While stable under normal laboratory storage conditions, the allyl functional group can exhibit reactivity.[7] Compounds containing an allyl group may react vigorously with strong oxidizing agents.[5] It is crucial to prevent contact with incompatible materials during the waste collection process.
Data Summary: Physicochemical and Hazard Properties
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [3] |
| Molecular Weight | 152.19 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Flash Point | 199.00 °F / 92.70 °C (Closed Cup) | [2][7] |
| Solubility | Insoluble in water; Soluble in alcohol | [2][5] |
| GHS Hazard Codes | H302, H312, H332, H315, H317, H319, H335, H410 | [3] |
| Key Hazard Statements | Harmful if swallowed, in contact with skin or if inhaled. Causes skin and serious eye irritation. May cause an allergic skin reaction and respiratory irritation. Very toxic to aquatic life with long lasting effects. | [3] |
Section 2: Pre-Disposal Operations: Handling and Waste Segregation
Proper procedure begins long before the final disposal container is collected. The following steps are critical for ensuring safety and compliance.
Required Personal Protective Equipment (PPE)
Given the compound's hazard profile, a robust PPE protocol is mandatory. The selection of PPE is a direct response to the identified risks of skin/eye irritation, dermal absorption, and inhalation.
-
Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Change gloves immediately if they become contaminated.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard.
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure full coverage of arms. For larger quantities or potential for significant exposure, chemical-resistant aprons and boots should be considered.[1][2]
-
Respiratory Protection: All handling of open containers of this compound should occur in a certified chemical fume hood to prevent inhalation of vapors.[1]
Segregation and Storage of Waste
The principle of waste segregation is fundamental to preventing unintended chemical reactions within a waste container.
-
Dedicated Waste Container: this compound waste must be collected in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, vapor-tight lid.
-
No Mixing: Never mix this compound waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Toxic," "Environmentally Hazardous").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from heat or ignition sources.
Section 3: Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing different forms of this compound waste.
Protocol for Disposing of Unused or Waste this compound
This protocol applies to pure, unadulterated this compound that is expired, off-spec, or simply no longer needed.
-
Work Area Preparation: Ensure you are working within a certified chemical fume hood. Assemble all necessary PPE and have the designated hazardous waste container ready.
-
Transfer: Carefully pour or pipette the waste this compound from its original container into the designated hazardous waste container. Avoid splashing.
-
Container Rinsing (Empty Original Container): The "empty" original container is not truly empty and must be handled as hazardous waste.
-
Rinse the container three times with a small amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Pour the rinsate into the same hazardous waste container as the bulk liquid.
-
Deface the label on the empty, rinsed container and dispose of it as solid hazardous waste.
-
-
Sealing and Storage: Securely seal the hazardous waste container. Wipe the exterior with a damp cloth (disposing of the cloth as contaminated solid waste) and place it in the satellite accumulation area.
-
Documentation: Log the added waste volume in your laboratory's hazardous waste log.
-
Pickup: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department for final disposal at a licensed chemical destruction facility, likely via controlled incineration.[7]
Protocol for Disposing of Contaminated Materials
This applies to items such as gloves, pipette tips, absorbent pads, and labware that have come into direct contact with this compound.
-
Segregation: Do not dispose of contaminated solids in regular trash.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled solid hazardous waste container (e.g., a lined cardboard box or a dedicated plastic drum). The label must include "this compound Contaminated Debris."
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container that is also treated as hazardous waste.
-
Glassware: Heavily contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as liquid hazardous waste. The rinsed glassware can then be disposed of in a designated lab glass waste box. If rinsing is not feasible, the glassware itself must be disposed of as solid hazardous waste.
-
Storage and Pickup: Store the sealed solid waste container with the liquid waste for EHS pickup.
Section 4: Decision-Making Workflow for Disposal
The following diagram illustrates the logical pathway for managing this compound waste from identification to final handoff.
Caption: Decision workflow for the safe segregation and disposal of this compound waste.
Section 5: Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
In Case of Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin thoroughly with plenty of soap and water.[1] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an emergency eyewash station.[9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek immediate medical attention.[1]
In Case of a Spill
-
Assess the Situation: For small spills within a fume hood, trained laboratory personnel can proceed with cleanup. For large spills or spills outside of containment, evacuate the area and contact your institution's EHS emergency line.[9]
-
Control Hazards: Turn off any nearby ignition sources.[9]
-
Containment: Wearing appropriate PPE, cover the spill with a chemical absorbent from a spill kit.
-
Cleanup: Once absorbed, carefully scoop the material into a designated hazardous waste container. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]
In Case of Fire
-
This compound is a combustible liquid.[1] Use carbon dioxide, dry chemical powder, or appropriate foam for small fires. Do not use a direct stream of water, as it may spread the fire. For any fire that cannot be immediately extinguished, activate the fire alarm and evacuate.
This guide is intended to provide a comprehensive framework for the responsible disposal of this compound. Always consult your institution's specific EHS guidelines and Safety Data Sheets (SDS) before handling any chemical.
References
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Carl ROTH. (2020, May 7). Safety Data Sheet: Potassium sorbate. Retrieved from [Link]
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Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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LyondellBasell. (n.d.). Allyl Alcohol. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 30895-79-5. Retrieved from [Link]
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Molbase. (n.d.). This compound | 7493-75-6. Retrieved from [Link]
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Agricultural Marketing Service. (n.d.). Potassium Sorbate. USDA. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). GSFA Online Food Additive Group Details for SORBATES. Retrieved from [Link]
-
EU Specialty Food Ingredients. (2018, January 23). Deletion of an additive from the European Union list as part of the safety re-evaluation process. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). 21 CFR Part 582 Subpart D -- Chemical Preservatives. Electronic Code of Federal Regulations. Retrieved from [Link]
-
AGRINFO. (2024, July 2). Food additives: sorbates and propyl gallate. Retrieved from [Link]
-
Quora. (2017, March 17). Why do allyl halides have a high reactivity? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Allyl Ethers. Retrieved from [Link]
-
Aerts, O., et al. (2021, March 3). Allergic contact dermatitis from potassium sorbate and sorbic acid in topical pharmaceuticals and medical devices. Contact Dermatitis, 84(5), 359-366. Retrieved from [Link]
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Navigating the Safe Handling of Allyl Sorbate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. Allyl sorbate, a colorless to pale yellow liquid with a fruity, pineapple-like odor, is utilized in various laboratory applications. However, its safe management requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in a laboratory setting.
Understanding the Inherent Risks of this compound
This compound is classified as a hazardous substance with the following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) designations:
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H335: May cause respiratory irritation [1]
Beyond its immediate irritant properties, a critical consideration is the potential for hydrolysis. As an ester, this compound can react with water (hydrolyze), especially under acidic or basic conditions, to form sorbic acid and allyl alcohol .[2][3][4] Allyl alcohol is a significantly more toxic substance with a higher level of immediate health risk. Therefore, all safety procedures for this compound must also account for the potential presence of allyl alcohol.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine weighing and transfer (small quantities, <100 mL) in a well-ventilated area | Safety glasses with side shields | Nitrile or Neoprene gloves (double gloving recommended) | Standard laboratory coat | Not generally required if work is performed in a certified chemical fume hood. |
| Handling larger quantities (>100 mL) or potential for splashing | Chemical splash goggles and a face shield | Butyl rubber or laminate film gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges. |
| Spill cleanup | Chemical splash goggles and a face shield | Butyl rubber or laminate film gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges. For large spills, a self-contained breathing apparatus (SCBA) may be necessary. |
| Operations with potential for aerosol generation | Chemical splash goggles and a face shield | Butyl rubber or laminate film gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor and particulate (P100) cartridges. |
Causality Behind PPE Choices:
-
Hand Protection: While nitrile gloves offer some protection for incidental contact, the potential for hydrolysis to the more aggressive allyl alcohol necessitates the use of more robust materials like butyl rubber or laminate films for prolonged handling or in situations with a higher risk of exposure.[5][6] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection: The irritant nature of this compound vapors and the potential presence of allyl alcohol necessitate the use of air-purifying respirators with organic vapor cartridges when working outside of a fume hood or with larger quantities.[7][8][9][10] The addition of a particulate filter is crucial when aerosols may be generated.
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: Decision tree for selecting appropriate PPE for this compound handling.
Operational Plans: Step-by-Step Guidance for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents.
1. Preparation and Engineering Controls:
-
Step 1: Always consult the Safety Data Sheet (SDS) for this compound before beginning any new procedure.
-
Step 2: Ensure that a calibrated and certified chemical fume hood is used for all manipulations of this compound.
-
Step 3: Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Step 4: Assemble all necessary equipment and reagents before introducing this compound to the work area.
2. Weighing and Transferring:
-
Step 1: Don the appropriate PPE as determined by your risk assessment.
-
Step 2: When weighing, use a tared, sealed container to minimize the release of vapors.
-
Step 3: Use a chemical-resistant spatula or a clean, dry pipette to transfer the liquid.
-
Step 4: Keep the container of this compound sealed when not in use.
-
Step 5: Clean any minor drips or spills on the balance or work surface immediately with a sorbent pad.
3. During the Reaction/Procedure:
-
Step 1: Conduct all reactions within the chemical fume hood.
-
Step 2: Maintain the sash of the fume hood at the lowest practical height.
-
Step 3: Avoid heating this compound in an open system. Use a condenser to prevent the release of vapors.
-
Step 4: Be mindful of incompatible materials. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, a swift and informed response is crucial.
-
Small Spills (<100 mL) within a Fume Hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical sorbent pad or other non-reactive absorbent material.
-
Place the contaminated absorbent material in a sealed, labeled container for hazardous waste disposal.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Large Spills (>100 mL) or Spills Outside of a Fume Hood:
-
Evacuate the immediate area and alert your supervisor and institutional safety office.
-
If it is safe to do so, close the door to the laboratory to contain the vapors.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention.[11][12]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of chemical waste is a legal and ethical responsibility.
1. Waste Collection:
-
Step 1: Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated, leak-proof, and chemically compatible container.[13][14][15][16]
-
Step 2: The waste container should be made of a material that will not react with or be degraded by this compound or allyl alcohol. A high-density polyethylene (HDPE) or glass container is generally suitable.
-
Step 3: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
Step 4: Keep the waste container sealed at all times, except when adding waste.
2. Waste Storage:
-
Step 1: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Step 2: The storage area should be well-ventilated and away from sources of ignition and incompatible materials.
-
Step 3: Ensure secondary containment for the waste container to capture any potential leaks.
3. Final Disposal:
-
Step 1: Do not dispose of this compound down the drain or in the regular trash.
-
Step 2: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal contractor.[17]
By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely handle this compound, mitigating risks to themselves and their colleagues while maintaining the integrity of their scientific work.
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CHEMGUIDE. (n.d.). Hydrolysing Esters. Retrieved from [Link]
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Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6435833, this compound. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 30895-79-5. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Glove Selection Chart. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
